molecular formula C6H12O6 B12662786 alpha-D-Psicopyranose CAS No. 38029-84-4

alpha-D-Psicopyranose

Katalognummer: B12662786
CAS-Nummer: 38029-84-4
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: LKDRXBCSQODPBY-KAZBKCHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

alpha-D-Psicopyranose is a rare sugar that exists as a tautomeric form of D-psicose, a C-3 epimer of the more common D-fructose . As a rare sugar, it is not commonly found in nature, which makes it a compound of significant interest in basic carbohydrate research and for investigating novel biochemical pathways . D-Psicose itself has been the subject of growing scientific investigation due to its potential biological properties, which may include suppressing postprandial blood glucose elevation and exhibiting antioxidant activity . Researchers utilize rare sugars like this compound and its derivatives as key synthetic intermediates in the preparation of more complex molecules. For instance, D-psicofuranose and D-psicopyranose derivatives have been identified as extremely useful intermediates for the industrial preparation of compounds with potent herbicidal activity, such as Hydantocidin . In its crystalline form, beta-D-psicopyranose has been documented to form an intramolecular hydrogen bond between the hydroxy groups at the C-3 and C-5 positions, a structural feature that can influence its properties and reactivity . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

38029-84-4

Molekularformel

C6H12O6

Molekulargewicht

180.16 g/mol

IUPAC-Name

(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI-Schlüssel

LKDRXBCSQODPBY-KAZBKCHUSA-N

Isomerische SMILES

C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O

Kanonische SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Chemical Synthesis of α-D-Psicopyranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of α-D-psicopyranose, a rare sugar of significant interest in the pharmaceutical and food industries. D-Psicose (also known as D-allulose) is the C-3 epimer of D-fructose and exists as a mixture of anomers in solution. The isolation of the specific α-D-psicopyranose anomer requires a multi-step approach involving the initial synthesis of D-psicose followed by chromatographic separation. This document details the primary chemical synthesis routes from D-fructose, provides quantitative data on reaction yields, outlines detailed experimental protocols, and presents a method for the chromatographic resolution of the anomers.

Chemical Synthesis of D-Psicose

The most common chemical approaches for the synthesis of D-psicose involve the epimerization of the readily available and inexpensive starting material, D-fructose. This epimerization can be achieved under either acidic conditions using a molybdate (B1676688) catalyst or under basic conditions. Both methods result in an equilibrium mixture of sugars, from which D-psicose must be isolated.

Molybdate-Catalyzed Epimerization of D-Fructose

The use of molybdate ions in an acidic aqueous solution catalyzes the epimerization of D-fructose at the C-3 position to yield D-psicose. This method is straightforward but typically results in a low yield of D-psicose within a complex mixture of other ketohexoses, including D-sorbose and D-tagatose.

Quantitative Data for Molybdate-Catalyzed Epimerization

Starting MaterialCatalystTemperature (°C)Reaction Time (hours)D-Psicose Yield (%)Other Major Products and Yields (%)Reference
D-FructoseMolybdenic Acid95200.5D-Sorbose (4.5), D-Tagatose (1.0)[1]
Base-Catalyzed Epimerization of D-Fructose

The epimerization of D-fructose to D-psicose can also be achieved using various bases. The selection of the base and the reaction conditions significantly impacts the yield of D-psicose and the formation of other sugar isomers. Pyridine (B92270) has been identified as a particularly effective base for this transformation.

Quantitative Data for Base-Catalyzed Epimerization of D-Fructose

BaseD-Psicose Yield (%)Unreacted D-Fructose (%)D-Mannose Yield (%)D-Glucose Yield (%)Total Recovery (%)Reference
Sodium hydroxide6.026.23.621.457.2[2]
Calcium hydroxide5.726.22.417.151.4[2]
N,N-Dicyclohexylcarbodiimide8.414.42.08.833.6[2]
Pyridine12.425.85.16.449.7[2]
Methanolic triethylamine10.660.52.212.485.7[2]
Aluminate resin3.710.11.09.023.8[2]

Experimental Protocols

Synthesis of D-Psicose via Molybdate-Catalyzed Epimerization of D-Fructose

Materials:

  • D-Fructose

  • Molybdenic acid

  • Deionized water

  • Heating apparatus with temperature control (e.g., oil bath)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Ion-exchange chromatography system for purification

Procedure:

  • Prepare a solution of D-fructose (e.g., 100 g) and molybdenic acid (e.g., 2 g) in deionized water (e.g., 500 mL).[1]

  • Heat the solution at 95°C for 20 hours with stirring.[1]

  • After the reaction period, cool the mixture to room temperature. The resulting mixture will contain unreacted D-fructose, D-psicose, D-sorbose, and D-tagatose.

  • The unreacted D-fructose can be optionally removed by fermentation methods.

  • Isolate D-psicose from the mixture of ketohexoses using a suitable ion-exchange chromatography system.

Synthesis of D-Psicose via Base-Catalyzed Epimerization of D-Fructose using Pyridine

Materials:

  • D-Fructose

  • Pyridine

  • Heating apparatus with reflux condenser

  • Rotary evaporator

  • Cellulose (B213188) column for chromatography

  • Baker's yeast (for optional purification)

Procedure:

  • A concentrated solution of D-fructose (1 g/mL) in pyridine is prepared.[3]

  • The solution is heated under reflux.[3]

  • Upon completion of the reaction, the pyridine is removed by evaporation under reduced pressure to yield a syrup.

  • The resulting syrup contains a mixture of D-psicose, unreacted D-fructose, D-glucose, and D-mannose.

  • For purification, the syrup can be subjected to fermentation with baker's yeast to remove most of the other hexoses, as D-psicose is not readily fermented.[3]

  • The D-psicose is then isolated from the fermentation mixture by chromatography on a cellulose column.[3]

Isolation of α-D-Psicopyranose by Preparative HPLC

Crystallization of D-psicose from an aqueous solution has been shown to yield the β-D-pyranose anomer. Therefore, to isolate the α-D-psicopyranose anomer, a chromatographic separation is necessary. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Protocol for Preparative HPLC Separation of D-Psicose Anomers

Instrumentation and Materials:

  • Preparative HPLC system with a refractive index (RI) detector

  • Amino-propyl bonded silica (B1680970) column or a specialized carbohydrate analysis column

  • Mobile phase: Acetonitrile/Water mixture (e.g., 80:20 v/v)

  • D-Psicose mixture (obtained from the chemical synthesis)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude D-psicose mixture in the mobile phase to a high concentration suitable for preparative chromatography. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Amino-propyl bonded silica column (particle size and dimensions suitable for preparative work).

    • Mobile Phase: Isocratic elution with an acetonitrile/water mixture. The exact ratio may need to be optimized to achieve the best separation of the α and β anomers.

    • Flow Rate: The flow rate will depend on the column dimensions and should be optimized for the best resolution.

    • Column Temperature: Maintaining a constant and potentially elevated column temperature can sometimes improve peak shape and resolution for sugar anomers.

    • Detection: Refractive Index (RI) detector.

  • Separation and Fraction Collection: Inject the prepared D-psicose sample onto the column. Monitor the chromatogram for the elution of the anomeric peaks. Collect the fractions corresponding to the earlier eluting peak, which is expected to be the α-anomer based on typical elution patterns of sugar anomers on amino columns.

  • Analysis and Confirmation: Analyze the collected fractions by analytical HPLC to confirm their purity. The identity of the α-D-psicopyranose anomer can be confirmed by spectroscopic methods such as NMR.

  • Product Isolation: Combine the pure fractions containing the α-anomer and remove the solvent under reduced pressure to obtain the isolated α-D-psicopyranose.

Signaling Pathways and Experimental Workflows

To visually represent the chemical synthesis processes, the following diagrams have been generated using the DOT language.

G Molybdate-Catalyzed Epimerization of D-Fructose DFructose D-Fructose EquilibriumMixture Equilibrium Mixture (D-Fructose, D-Psicose, D-Sorbose, D-Tagatose) DFructose->EquilibriumMixture Molybdenic Acid, Heat DPsicose D-Psicose EquilibriumMixture->DPsicose Chromatographic Purification

Caption: Molybdate-catalyzed epimerization of D-Fructose.

G Base-Catalyzed Epimerization of D-Fructose DFructose D-Fructose EquilibriumMixture Equilibrium Mixture (D-Fructose, D-Psicose, D-Glucose, D-Mannose) DFructose->EquilibriumMixture Pyridine, Heat DPsicose D-Psicose EquilibriumMixture->DPsicose Purification (e.g., Fermentation, Chromatography)

Caption: Base-catalyzed epimerization of D-Fructose.

G Workflow for the Isolation of α-D-Psicopyranose Start Crude D-Psicose Mixture (from chemical synthesis) HPLC Preparative HPLC Separation (Amino Column) Start->HPLC FractionCollection Fraction Collection HPLC->FractionCollection Analysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->Analysis AlphaAnomer Pure α-D-Psicopyranose Fractions Analysis->AlphaAnomer Identify α-anomer peak BetaAnomer β-D-Psicopyranose Fractions Analysis->BetaAnomer Identify β-anomer peak SolventRemoval Solvent Removal AlphaAnomer->SolventRemoval FinalProduct Isolated α-D-Psicopyranose SolventRemoval->FinalProduct

Caption: Workflow for the isolation of α-D-Psicopyranose.

References

In-Depth Technical Guide: Characterization of the α-D-Psicopyranose Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the α-D-psicopyranose structure, a six-membered ring form of the rare sugar D-psicose (also known as D-allulose). While the crystal structure of the β-anomer of D-psicopyranose has been extensively studied, the α-anomer has proven challenging to crystallize, and to date, no definitive crystal structure has been reported. This guide, therefore, consolidates the available spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR), and discusses its conformational properties based on theoretical analysis and comparison with related compounds. Detailed experimental protocols for the characterization of monosaccharides are also provided, alongside a visualization of the general metabolic pathway of D-psicose.

Introduction

D-Psicose is a C3 epimer of D-fructose and has garnered significant interest in the food and pharmaceutical industries due to its low-calorie nature and potential health benefits. In solution, D-psicose exists as an equilibrium mixture of furanose and pyranose ring forms, with both α and β anomers for each. The pyranose form is generally more stable. While β-D-psicopyranose readily crystallizes and its structure has been determined by X-ray diffraction[1][2], α-D-psicopyranose remains elusive in its crystalline state. Understanding the structural characteristics of the α-anomer is crucial for a complete picture of D-psicose chemistry and its interactions in biological systems.

Spectroscopic Characterization

The primary experimental tool for characterizing the structure of α-D-psicopyranose in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule. The chemical shifts are sensitive to the stereochemistry and conformation of the sugar. The definitive assignment of the ¹³C resonances for the anomers of D-psicose was reported by Angyal and Bethell in 1976, achieved through the use of specifically deuterated compounds.[3]

Table 1: ¹³C NMR Chemical Shifts for D-Psicose Anomers in D₂O [3][4]

Carbon Atomα-D-Psicopyranose (ppm)β-D-Psicopyranose (ppm)α-D-Psicofuranose (ppm)β-D-Psicofuranose (ppm)
C165.665.163.364.6
C299.599.2106.3103.1
C370.170.477.078.0
C471.872.176.176.7
C570.177.882.581.7
C664.163.863.963.9

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS).

Conformational Analysis

In the absence of a crystal structure, the conformation of α-D-psicopyranose is inferred from spectroscopic data and theoretical modeling. For pyranose rings, the two most common conformations are the chair forms, ¹C₄ and ⁴C₁.

Based on the principles of conformational analysis for hexopyranoses, the preferred conformation of α-D-psicopyranose is predicted to be the ¹C₄ chair . This conformation places the bulky hydroxymethyl group at C5 in an equatorial position, minimizing steric strain.

Table 2: Predicted Conformational Analysis of α-D-Psicopyranose (¹C₄ Chair)

Substituent atOrientation
C1-OHAxial
C1-CH₂OHEquatorial
C3-OHAxial
C4-OHEquatorial
C5-HAxial
C5-CH₂OHEquatorial

Experimental Protocols

NMR Spectroscopy of Carbohydrates

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of monosaccharides in a D₂O solvent.

4.1.1. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of the carbohydrate sample in approximately 0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9 atom % D).

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

4.1.2. ¹H NMR Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent Lock: Lock on the deuterium signal of D₂O.

  • Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Pulse Program: Use a standard single-pulse experiment with presaturation to suppress the residual HOD signal.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: 2-4 s

    • Relaxation Delay: 5 s

    • Number of Scans: 16-64

4.1.3. ¹³C NMR Acquisition

  • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024 or more, depending on sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing dissolve Dissolve in D₂O vortex Vortex dissolve->vortex transfer Transfer to NMR Tube vortex->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim H1_acq ¹H Acquisition lock_shim->H1_acq C13_acq ¹³C Acquisition lock_shim->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Structural Analysis Structural Analysis reference->Structural Analysis

General workflow for NMR analysis of carbohydrates.
Crystallization of Monosaccharides

While α-D-psicopyranose has not been successfully crystallized, the following general protocol for the crystallization of water-soluble monosaccharides can be used as a starting point.

  • Preparation of a Supersaturated Solution:

    • Dissolve the purified monosaccharide in a minimal amount of hot water (or a water/alcohol mixture) to achieve saturation.

    • Gently heat the solution while stirring until all the solid has dissolved.

  • Slow Cooling:

    • Allow the solution to cool slowly to room temperature. Covering the container with a watch glass can slow down evaporation and promote the growth of larger crystals.

    • For more controlled cooling, a programmable water bath can be used.

  • Inducing Crystallization:

    • If crystals do not form spontaneously, induce crystallization by scratching the inside of the container with a glass rod or by adding a seed crystal of the desired compound.

  • Crystal Growth:

    • Once small crystals have formed, allow them to grow undisturbed over several days at a constant temperature.

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of a cold solvent in which the sugar is sparingly soluble (e.g., ethanol (B145695) or diethyl ether) to remove any remaining mother liquor.

    • Dry the crystals in a desiccator over a drying agent.

Biological Context: Metabolic Fate of D-Psicose

D-Psicose is minimally metabolized in the human body.[5] Approximately 70-86% of ingested D-psicose is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.[5] The absorbed D-psicose is largely unmetabolized as human cells lack the necessary enzymes for its phosphorylation. The unabsorbed fraction passes to the large intestine, where it is mostly unfermented.[5] D-psicose has been shown to modulate several signaling pathways, including the PI3K/AKT pathway, the NF-κB pathway, and the secretion of glucagon-like peptide-1 (GLP-1).[5]

D_Psicose_Metabolism ingestion Oral Ingestion of D-Psicose si Small Intestine ingestion->si blood Bloodstream si->blood Absorption via GLUT5 & GLUT2 li Large Intestine si->li Unabsorbed (~14-30%) kidney Kidneys blood->kidney Circulation urine Urinary Excretion (~70-86%) kidney->urine Filtration feces Fecal Excretion (Unabsorbed) li->feces

Simplified metabolic pathway of D-psicose in humans.

Conclusion

The structural characterization of α-D-psicopyranose is currently limited by the lack of a crystal structure. However, NMR spectroscopy provides valuable information about its solution-state structure and conformation. Based on existing data and theoretical principles, α-D-psicopyranose is proposed to adopt a ¹C₄ chair conformation in solution. Further research, particularly in the area of computational chemistry, is needed to develop a more detailed 3D model of this anomer. The provided experimental protocols offer a foundation for further investigation into the properties and interactions of α-D-psicopyranose, which will be essential for its potential applications in drug development and food science.

References

The Scarcity and Acquisition of a Promising Rare Sugar: A Technical Guide to the Natural Sources and Isolation of alpha-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and isolation of alpha-D-Psicopyranose, a rare sugar gaining significant interest among researchers, scientists, and drug development professionals for its potential health benefits. D-Psicose (B8758972), the common name for the sugar of which this compound is a specific anomer, is found in trace amounts in various natural sources. Its low caloric value and potential physiological activities make it a compelling molecule for further investigation. This document details its natural abundance, outlines methodologies for its extraction and quantification, and provides a workflow for its isolation.

Natural Abundance of D-Psicose

D-Psicose is a monosaccharide that exists in nature in limited quantities, classifying it as a "rare sugar".[1][2][3] It is found in a variety of plant-based foods, often in trace amounts, making its extraction and purification for research and commercial purposes a significant challenge.[1] The concentration of D-Psicose can vary depending on the specific plant variety, ripeness, and processing methods.[1]

Natural SourceFormConcentration of D-Psicose (mg/100g)Reference(s)
FigsDried29.6 - 30[1][4]
RaisinsDried38.7[1]
Kiwi FruitDried9.4[1]
GrapesFreshPresent in small quantities[1]
WheatGrainPresent in trace amounts[1]
Maple SyrupSyrupPresent in trace amounts[5][6]
MolassesSyrupPresent in trace amounts[5][6]
Canned PeachesProcessed1.5[1]
Canned Mandarin OrangesProcessed8.4[1]
Canned CherriesProcessed2.0[1]
Worcester SauceProcessed130.6[7]

Experimental Protocols for Isolation and Quantification

The isolation of this compound from natural sources is a multi-step process that involves extraction of soluble sugars, followed by purification to separate D-Psicose from other more abundant sugars. Subsequent quantification is crucial to determine the purity and yield of the isolated compound. While commercial production of D-Psicose predominantly relies on the enzymatic conversion of D-fructose, this guide focuses on the isolation from natural matrices.[5][8]

I. Extraction of Soluble Sugars from Plant Material

This protocol provides a general method for extracting soluble sugars from plant sources like figs or raisins, which can be adapted for other materials.

Materials:

  • Dried plant material (e.g., figs, raisins)

  • Deionized water

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Cheesecloth or fine mesh strainer

  • Water bath or incubator

Procedure:

  • Sample Preparation: Weigh a known amount of the dried plant material. To increase the surface area for extraction, homogenize or finely chop the material.

  • Extraction:

    • Place the prepared material in a suitable container (e.g., a beaker or flask).

    • Add deionized water in a specific ratio (e.g., 1:10 or 1:20, sample weight to solvent volume).

    • Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) with occasional stirring to facilitate the dissolution of sugars.

  • Solid-Liquid Separation:

    • After extraction, separate the solid plant material from the liquid extract. This can be achieved by filtration through cheesecloth or a fine mesh strainer.

    • For a clearer extract, centrifuge the filtrate at a moderate speed (e.g., 5000 x g) for 15-20 minutes to pellet any remaining solid particles.

  • Collection of Supernatant: Carefully decant and collect the supernatant, which contains the mixture of soluble sugars, including D-Psicose.

II. Purification of D-Psicose by Column Chromatography

Chromatographic techniques are essential for separating D-Psicose from other sugars in the crude extract.

Materials:

  • Crude sugar extract

  • Chromatography column

  • Stationary phase (e.g., activated carbon, ion-exchange resin)

  • Mobile phase (e.g., water, ethanol-water mixtures)

  • Fraction collector

Procedure:

  • Column Packing: Pack a chromatography column with a suitable stationary phase. Activated carbon is often used for initial cleanup and decolorization. For finer separation, ion-exchange chromatography can be employed.

  • Sample Loading: Carefully load the crude sugar extract onto the top of the packed column.

  • Elution:

    • Begin eluting the sugars from the column by passing a mobile phase through it.

    • For activated carbon chromatography, a stepwise gradient of ethanol (B145695) in water (e.g., starting with pure water and increasing the ethanol concentration) is typically used to elute different sugars based on their affinity for the stationary phase.

    • For ion-exchange chromatography, the elution can be controlled by changing the pH or ionic strength of the mobile phase.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis of Fractions: Analyze each fraction for the presence of D-Psicose using a suitable analytical method (see Section III). Pool the fractions containing the highest concentration of pure D-Psicose.

III. Quantification of D-Psicose using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of sugars.

A. HPLC with Pulsed Amperometric Detection (HPLC-PAD)

Instrumentation:

  • HPLC system with a PAD detector

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series)

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient elution using an aqueous solution of sodium hydroxide (B78521) and sodium acetate. A typical starting condition could be 100 mM NaOH and 10 mM NaOAc.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 - 20 µL

  • Detection: Pulsed amperometric detection using a gold working electrode.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Sample Preparation: Dilute the purified D-Psicose fractions with deionized water to a concentration within the linear range of the detector. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of D-Psicose in the samples by comparing their peak areas to the calibration curve.

B. HPLC with Refractive Index Detection (HPLC-RI)

Instrumentation:

  • HPLC system with an RI detector

  • Amino-based or ligand-exchange column

Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 35-40°C

  • Injection Volume: 10 - 20 µL

  • Detection: Refractive Index Detector.

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC-PAD.

  • Analysis and Quantification: Follow the same procedure as for HPLC-PAD.

Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Start Natural Source (e.g., Dried Figs) Homogenization Homogenization/ Size Reduction Start->Homogenization Extraction Aqueous Extraction (Hot Water) Homogenization->Extraction Separation Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Separation Crude_Extract Crude Sugar Extract Separation->Crude_Extract Chromatography Column Chromatography (e.g., Activated Carbon, Ion-Exchange) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Analysis Analysis of Fractions (e.g., HPLC) Fraction_Collection->Analysis Pooling Pooling of D-Psicose Fractions Analysis->Pooling Purified_Solution Purified D-Psicose Solution Pooling->Purified_Solution Concentration Concentration (Evaporation) Purified_Solution->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Final_Product This compound (Crystalline Solid) Drying->Final_Product

Figure 1: General workflow for the isolation of this compound.

This technical guide serves as a foundational resource for researchers interested in the natural occurrence and laboratory-scale isolation of this compound. The provided protocols offer a starting point for developing optimized and scalable methods for obtaining this promising rare sugar for further scientific investigation.

References

The Emergence of a Rare Sugar: An In-depth Technical Guide to the Discovery and History of D-Psicose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (B8758972), also known as D-allulose, is a rare monosaccharide that has garnered significant scientific and commercial interest due to its unique physiological properties. As a C-3 epimer of D-fructose, it offers a sweetness profile comparable to sucrose (B13894) but with negligible caloric value and a minimal impact on blood glucose levels. This technical guide provides a comprehensive overview of the discovery and history of D-psicose, from its initial identification to the pivotal enzymatic breakthroughs that enabled its large-scale production. The document details key experimental protocols for its synthesis and analysis, presents quantitative data on its physicochemical and physiological properties in structured tables, and illustrates the key signaling pathways through which it exerts its metabolic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the potential of D-psicose.

A Journey of Discovery: The History of D-Psicose

The story of D-psicose is one of a scientific curiosity that evolved into a promising functional food ingredient and potential therapeutic agent. Its journey spans several decades, marked by key discoveries that unlocked its potential.

Early Identification and Isolation

Initially known as D-pseudofructose, D-psicose was first mentioned in scientific literature as early as 1915.[1] However, it was German chemists H. Ohle and F. Just who determined its structure in 1935 and proposed the name D-psicose.[1][2] In 1942, F. W. Zerban and Louis Sattler successfully isolated D-psicose from commercial cane molasses.[2] At the time, it was noted for being unfermentable, a characteristic that initially rendered it of little practical value.[1] For decades, D-psicose remained a rare and expensive sugar, limiting further research into its properties and potential applications.[3]

The Enzymatic Breakthrough: A Turning Point

A paradigm shift in the availability of D-psicose occurred in 1994 with the groundbreaking discovery by Professor Ken Izumori at Kagawa University in Japan.[2][3] Izumori and his team identified and characterized a novel enzyme, D-tagatose (B3328093) 3-epimerase , from Pseudomonas sp. ST-24.[4][5] This enzyme was found to efficiently catalyze the epimerization of the readily available and inexpensive monosaccharide D-fructose at the C-3 position to produce D-psicose.[2][4] This discovery, often referred to as the "Izumoring strategy," was a pivotal moment, paving the way for the mass production of D-psicose and igniting a surge of research into its physiological effects.[3] Subsequently, another key enzyme, D-psicose 3-epimerase , was identified and characterized from various microbial sources, further expanding the toolbox for D-psicose production.

Natural Occurrence

D-psicose is a naturally occurring sugar, albeit in very small quantities. It has been identified in a variety of foods, including wheat, figs, raisins, jackfruit, maple syrup, and molasses.[1][3][6] However, the concentrations in these natural sources are too low for commercial extraction to be economically viable.[3]

Physicochemical and Physiological Properties of D-Psicose

D-psicose possesses a unique combination of physical and chemical properties that make it an attractive sugar substitute.

PropertyValueReferences
Chemical Formula C₆H₁₂O₆[7]
Molecular Weight 180.16 g/mol [7]
CAS Number 551-68-8[7]
Melting Point 109 °C[8]
Sweetness (relative to sucrose) ~70%[1]
Caloric Value ~0.2 - 0.4 kcal/g[1][9]
Solubility in Water Extremely soluble (~1.0 kg/L )[1]
Appearance White crystalline powder[1]

Key Experimental Protocols

This section provides an overview of the methodologies used in the production and analysis of D-psicose, as well as in the investigation of its physiological effects.

Enzymatic Synthesis of D-Psicose from D-Fructose

The enzymatic conversion of D-fructose to D-psicose is the cornerstone of its industrial production. This process typically utilizes D-tagatose 3-epimerase or D-psicose 3-epimerase.

Protocol: Enzymatic Conversion using Immobilized D-Tagatose 3-Epimerase

  • Enzyme Immobilization: The D-tagatose 3-epimerase enzyme is immobilized on a solid support (e.g., porous beads) to enhance its stability and allow for continuous use in a bioreactor.[10]

  • Substrate Preparation: A solution of D-fructose is prepared in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).

  • Enzymatic Reaction: The D-fructose solution is passed through a column packed with the immobilized enzyme at an optimal temperature (e.g., 50°C). The enzyme catalyzes the epimerization of D-fructose to D-psicose. The reaction reaches an equilibrium, with a typical conversion rate of around 30-40%.[11]

  • Product Separation and Purification: The resulting mixture of D-psicose and unreacted D-fructose is subjected to chromatographic separation techniques, such as simulated moving bed (SMB) chromatography, to isolate and purify the D-psicose.[12]

  • Crystallization: The purified D-psicose solution is concentrated and crystallized to obtain a high-purity final product.

Quantification of D-Psicose by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of D-psicose is essential for quality control and research purposes. HPLC is a widely used analytical technique for this purpose.

Protocol: HPLC with Refractive Index Detection (HPLC-RID)

  • Sample Preparation: The sample containing D-psicose is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter.[13]

  • Chromatographic System:

    • Column: Aminopropyl-bonded silica (B1680970) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detector: Refractive Index Detector (RID).[13]

  • Analysis: The prepared sample is injected into the HPLC system. The retention time of the D-psicose peak is compared to that of a standard for identification. Quantification is achieved by constructing a calibration curve using standards of known concentrations.[13] Separation of D-psicose and D-fructose is typically achieved within 8 minutes.[14]

In Vivo Evaluation of D-Psicose on Postprandial Glycemic Response in Rats

Animal models are crucial for understanding the physiological effects of D-psicose.

Protocol: Oral Carbohydrate Tolerance Test in Rats

  • Animal Model: Male Wistar rats are typically used.[15]

  • Fasting: Rats are fasted overnight (e.g., 12 hours) before the experiment.[15]

  • Administration: A solution of a carbohydrate (e.g., 2 g/kg sucrose or maltose) with or without D-psicose (e.g., 0.2 g/kg) is orally administered via gavage.[15] A control group receives the carbohydrate with D-fructose.[15]

  • Blood Sampling: Blood samples are collected from the tail vein at timed intervals (e.g., 0, 30, 60, 90, and 120 minutes) after administration.[15]

  • Glucose Measurement: Plasma glucose concentrations are determined using a glucose oxidase method.[15] The results are then plotted to compare the glycemic response between the different treatment groups.

Signaling Pathways and Metabolic Effects

D-psicose exerts its beneficial metabolic effects through the modulation of several key signaling pathways.

Regulation of Glucose Metabolism and Insulin (B600854) Signaling

D-psicose has been shown to improve glucose tolerance and insulin sensitivity.[16] One of the proposed mechanisms involves the translocation of glucokinase in the liver from the nucleus to the cytoplasm, which enhances its activity and promotes glycogen (B147801) synthesis.[16] It also inhibits intestinal α-glucosidases, such as sucrase and maltase, which delays carbohydrate digestion and absorption, thereby suppressing postprandial hyperglycemia.[15]

Furthermore, D-psicose may improve insulin signaling by upregulating the expression of key proteins in the PI3K/Akt pathway, such as insulin receptor substrate 1 (IRS1), phosphatidylinositol 3-kinase (PI3K), and Akt (protein kinase B), in adipose tissue and muscle.[17]

Insulin_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS1 IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake D_Psicose D-Psicose D_Psicose->IRS1 Upregulates Expression D_Psicose->PI3K Upregulates Expression D_Psicose->AKT Upregulates Expression

Caption: Proposed mechanism of D-psicose on the insulin signaling pathway.

Anti-Inflammatory Effects

Chronic inflammation is closely linked to insulin resistance and other metabolic disorders. D-psicose has demonstrated anti-inflammatory properties, potentially by inhibiting the NF-κB signaling pathway.[18] By suppressing the activation of NF-κB, D-psicose can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18]

Anti_Inflammatory_Pathway TNFa TNF-α IKK IKKα/β TNFa->IKK Activates NFkB NF-κB IKK->NFkB Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Increases Expression D_Psicose D-Psicose D_Psicose->IKK Inhibits

References

An In-depth Technical Guide to the Conformational Analysis of α-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Psicopyranose, a rare sugar and C-3 epimer of D-fructose, is of growing interest in the pharmaceutical and food industries for its unique physiological properties. Understanding its three-dimensional structure and conformational dynamics in solution is paramount for elucidating its biological activity and for the rational design of novel therapeutics and functional foods. This technical guide provides a comprehensive overview of the conformational analysis of α-D-psicopyranose, detailing the experimental and computational methodologies employed, presenting key quantitative data, and illustrating the underlying stereoelectronic principles that govern its conformational preferences.

Introduction: The Conformational Landscape of α-D-Psicopyranose

In aqueous solution, D-psicose exists as a complex equilibrium mixture of α and β anomers in both pyranose and furanose ring forms, as well as a small proportion of the open-chain keto form. For 1-deoxy-1-(N-methylphenylamino)-D-psicose, a derivative, the equilibrium in solution has been reported to contain 27.2% α-pyranose, highlighting its significance.[1] The six-membered pyranose ring is not planar and adopts various non-planar conformations to minimize steric strain and unfavorable electronic interactions. The most stable of these are typically the chair conformations, denoted as ¹C₄ (where carbon-1 is up and carbon-4 is down) and ⁴C₁ (where carbon-4 is up and carbon-1 is down). In addition to these, higher-energy boat and skew-boat conformations can also be populated and may play a role in biological recognition processes.

The conformational equilibrium of α-D-psicopyranose is governed by a delicate balance of several stereoelectronic factors, including:

  • Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in ketopyranoses) to adopt an axial orientation, which is electronically favored over the sterically less hindered equatorial position.[2] This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the axial C-O bond.

  • Gauche Effect: This effect pertains to the preference for a gauche arrangement (60° dihedral angle) of vicinal electronegative substituents over an anti arrangement (180° dihedral angle).

  • Steric Interactions: Repulsive van der Waals interactions between bulky axial substituents (1,3-diaxial interactions) can significantly destabilize a conformation.

The interplay of these effects determines the relative populations of the different conformers in solution.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution conformation of carbohydrates.[3]

Key NMR Parameters

Several NMR parameters provide crucial information about the geometry of α-D-psicopyranose:

  • ³J-Coupling Constants: The magnitude of the vicinal proton-proton coupling constant (³JHH) is related to the dihedral angle (Φ) between the coupled protons through the Karplus equation.[4] By measuring these coupling constants around the pyranose ring, the dihedral angles can be estimated, providing a detailed picture of the ring's pucker.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å).[5] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to identify these spatial proximities, providing critical distance restraints for conformational analysis.[5]

Experimental Protocols

A general workflow for the NMR-based conformational analysis of α-D-psicopyranose is outlined below.

  • Sample Preparation: A solution of α-D-psicopyranose is prepared in a suitable deuterated solvent, typically D₂O, to the desired concentration.

  • 1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to assess the purity of the sample and to observe the chemical shifts and multiplicities of the proton signals.

  • 2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign all proton and carbon signals and to extract conformational parameters. These typically include:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity through bonds.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon connectivities.

    • NOESY/ROESY: To measure through-space proton-proton proximities.[5]

  • Spectral Assignment: The acquired 2D NMR spectra are used to unambiguously assign all ¹H and ¹³C chemical shifts of α-D-psicopyranose.

  • Extraction of Coupling Constants: ³JHH values are extracted from high-resolution 1D ¹H or 2D COSY spectra.

  • NOE Integration and Distance Restraints: Cross-peak intensities from NOESY/ROESY spectra are integrated and converted into distance restraints.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of α-D-psicopyranose.

Computational Methods
  • Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for exploring a wide range of conformations.

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are essential for obtaining reliable relative energies of different conformers and for calculating NMR parameters.[6]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule in solution and allowing for the calculation of time-averaged properties that can be directly compared with experimental data.

Computational Protocol

A typical computational workflow for the conformational analysis of α-D-psicopyranose is as follows:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed using a molecular mechanics force field to identify low-energy chair, boat, and skew-boat conformations.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically DFT, to obtain accurate structures and relative energies.

  • Calculation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated from the optimized geometries and compared with experimental data for validation.

  • Molecular Dynamics Simulations: MD simulations are performed in a periodic box of explicit solvent (e.g., water) to simulate the solution environment. The trajectory is then analyzed to determine the populations of different conformations and to calculate time-averaged NMR parameters.

Quantitative Conformational Data for α-D-Psicopyranose

While a comprehensive experimental and computational dataset specifically for α-D-psicopyranose is still emerging in the scientific literature, data from related ketopyranoses and computational studies on monosaccharides provide valuable insights.

Table 1: Tautomeric Distribution of 1-deoxy-1-(N-methylphenylamino)-D-psicose in Solution[1]

TautomerPercentage (%)
α-pyranose 27.2
β-pyranose21.0
α-furanose32.4
β-furanose9.1
Acyclic keto form11.0

Note: This data is for a derivative of D-psicose and serves as an estimation of the presence of the α-pyranose form.

Visualization of Conformational Pathways

The interconversion between different conformations of α-D-psicopyranose can be visualized as a network of interconnected states.

Conformational_Equilibrium ¹C₄ (Chair) ¹C₄ (Chair) Boat/Skew-Boat Boat/Skew-Boat ¹C₄ (Chair)->Boat/Skew-Boat Ring Inversion ⁴C₁ (Chair) ⁴C₁ (Chair) ⁴C₁ (Chair)->Boat/Skew-Boat Ring Inversion Boat/Skew-Boat->¹C₄ (Chair) Ring Inversion Boat/Skew-Boat->⁴C₁ (Chair) Ring Inversion

Conformational equilibrium of α-D-Psicopyranose.

Experimental_Workflow cluster_0 NMR Spectroscopy cluster_1 Computational Chemistry Sample Prep Sample Prep 1D ¹H NMR 1D ¹H NMR Sample Prep->1D ¹H NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) 1D ¹H NMR->2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) Data Analysis Data Analysis 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY)->Data Analysis Conformational Model Conformational Model Data Analysis->Conformational Model Conformational Search (MM) Conformational Search (MM) Optimization & Energy (QM) Optimization & Energy (QM) Conformational Search (MM)->Optimization & Energy (QM) MD Simulations MD Simulations Optimization & Energy (QM)->MD Simulations Property Calculation Property Calculation MD Simulations->Property Calculation Property Calculation->Conformational Model

Workflow for Conformational Analysis.

Conclusion and Future Directions

The conformational analysis of α-D-psicopyranose is a critical area of research with significant implications for drug development and food science. While NMR spectroscopy and computational modeling provide powerful tools for this purpose, a comprehensive and quantitative understanding of the conformational landscape of this specific rare sugar is still developing. Future studies should focus on obtaining high-resolution NMR data for α-D-psicopyranose in various solvent environments and employing advanced computational methods to generate a detailed free energy landscape. This will enable a more precise correlation between its three-dimensional structure and its unique biological functions, paving the way for the design of novel molecules with tailored properties.

References

The Stereochemistry of alpha-D-Psicopyranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. It has garnered significant interest in the food and pharmaceutical industries due to its low caloric value and potential health benefits. The stereochemistry of D-psicose, particularly its various isomeric forms in solution, is crucial for understanding its biological activity and physicochemical properties. This technical guide provides a detailed examination of the stereochemistry of alpha-D-Psicopyranose, one of the cyclic forms of D-psicose. While comprehensive experimental data for the isolated alpha-anomer is limited in the literature, this guide synthesizes the available information and provides theoretical context for its structural characteristics.

Structure and Configuration

This compound is the six-membered ring (pyranose) form of D-psicose with the anomeric hydroxyl group at the C-2 position in an axial orientation (alpha configuration). The "D" designation refers to the configuration at the C-5 stereocenter, which is the same as in D-fructose and D-glucose.

Quantitative Stereochemical Data

Detailed experimental data for pure this compound is scarce due to the challenges of isolating it from its equilibrium mixture. The following tables summarize the available quantitative data for the tautomers of D-psicose in solution.

Table 1: Tautomeric Distribution of D-Psicose in D₂O at 310 K

TautomerPercentage (%)
This compound22
beta-D-psicopyranose29
alpha-D-psicofuranose21
beta-D-psicofuranose28

Data adapted from Angyal, S. J., & Bethell, G. S. (1976). The composition of reducing sugars in solution: D-psicose. Australian Journal of Chemistry, 29(6), 1249-1265.

Table 2: ¹³C NMR Chemical Shifts (δ) of D-Psicose Tautomers in D₂O

CarbonThis compound (ppm)beta-D-psicopyranose (ppm)alpha-D-psicofuranose (ppm)beta-D-psicofuranose (ppm)
C-164.964.963.362.8
C-298.698.1105.1108.3
C-370.870.177.877.2
C-470.871.876.576.2
C-571.870.181.381.9
C-663.363.364.164.1

Data obtained from SpectraBase, sourced from Angyal, S. J., & Bethell, G. S. Aust. J. Chem. 29, 1249(1976).[1][2]

Note: ¹H NMR data and the specific rotation for pure this compound are not well-documented in publicly accessible literature. The specific rotation for crystalline β-D-psicopyranose has been reported as -85 deg dm⁻¹ g⁻¹ cm³.[3][4]

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of monosaccharide stereochemistry. These can be adapted for the study of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of carbohydrates in solution.

Objective: To obtain ¹H and ¹³C NMR spectra of D-psicose in solution to identify the chemical shifts and coupling constants of the this compound anomer.

Materials:

  • D-Psicose sample

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • Internal standard (e.g., DSS or TSP)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of D-psicose in 0.5 mL of D₂O in an NMR tube. Add a small amount of internal standard if quantitative analysis is required.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 2-5 seconds, and 16-64 scans.

    • To aid in assignment, perform two-dimensional experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. Typical parameters include a spectral width of 150-200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Perform two-dimensional heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton couplings.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the internal standard.

    • Assign the signals for each tautomer present in the equilibrium mixture based on their characteristic chemical shifts, coupling constants, and correlations observed in the 2D spectra. The signals corresponding to this compound can be identified based on its known proportion in the mixture and comparison with literature data for related compounds.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. While a crystal structure for this compound has not been reported, the following is a general protocol for obtaining the crystal structure of a monosaccharide.

Objective: To determine the three-dimensional structure of a monosaccharide crystal.

Materials:

  • Purified monosaccharide sample

  • Appropriate solvent(s) for crystallization (e.g., water, ethanol, acetone)

  • Crystallization plates or vials

Procedure:

  • Crystallization:

    • Dissolve the purified monosaccharide in a suitable solvent to near saturation.

    • Slowly evaporate the solvent at a constant temperature. Other methods include vapor diffusion and cooling of a saturated solution.

    • Monitor for the formation of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.

    • Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.

Signaling Pathways and Experimental Workflows

While this compound itself is not a direct signaling molecule, D-psicose as a whole has been shown to influence metabolic pathways. The following diagrams illustrate the metabolic fate of D-psicose and a typical workflow for its enzymatic synthesis.

metabolic_pathway Ingestion Oral Ingestion of D-Psicose SmallIntestine Small Intestine Ingestion->SmallIntestine Bloodstream Bloodstream SmallIntestine->Bloodstream Absorption (~70%) LargeIntestine Large Intestine SmallIntestine->LargeIntestine Unabsorbed (~30%) Kidneys Kidneys Bloodstream->Kidneys Circulation Urine Urine (Excretion) Kidneys->Urine Filtration Microbiota Gut Microbiota LargeIntestine->Microbiota Fermentation Limited Fermentation Microbiota->Fermentation

Metabolic pathway of D-psicose in humans.

experimental_workflow Substrate D-Fructose Solution Reaction Enzymatic Reaction (Controlled pH and Temperature) Substrate->Reaction Enzyme D-Psicose 3-Epimerase Enzyme->Reaction Quenching Reaction Quenching (e.g., Heat) Reaction->Quenching Analysis Product Analysis (e.g., HPLC) Quenching->Analysis Purification Purification (e.g., Chromatography) Analysis->Purification FinalProduct D-Psicose Purification->FinalProduct

Workflow for the enzymatic synthesis of D-psicose.

Conclusion

The stereochemistry of this compound is a key aspect of the overall chemical and biological profile of D-psicose. While a complete experimental characterization of the pure alpha-anomer remains elusive in the readily available literature, analysis of the equilibrium mixture in solution has provided valuable insights into its structure, particularly through ¹³C NMR spectroscopy. The provided experimental protocols offer a framework for researchers to further investigate the stereochemical properties of this and other rare sugars. A deeper understanding of the stereochemistry of all D-psicose isomers will undoubtedly aid in the development of its applications in the food and pharmaceutical sectors.

References

An In-depth Technical Guide on the Core Biochemical Properties of alpha-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar, a C-3 epimer of D-fructose, that has garnered significant interest in the scientific community for its low-calorie properties and potential health benefits. In aqueous solutions, D-psicose exists as an equilibrium mixture of different tautomers, including α- and β-pyranose and furanose forms, as well as a small amount of the open-chain keto form. This guide focuses on the core biochemical properties of the alpha-D-Psicopyranose anomer, providing a technical overview for researchers and professionals in drug development.

Physicochemical Properties of D-Psicose

While specific quantitative data for the pure this compound anomer is limited in publicly available literature, the properties of D-Psicose provide a valuable reference. It is important to note that in solution, D-psicose undergoes mutarotation, resulting in an equilibrium of its various anomeric forms.

Table 1: General Physicochemical Properties of D-Psicose

PropertyValueSource
Molecular FormulaC₆H₁₂O₆[1]
Molecular Weight180.16 g/mol [1]
Melting Point58 °C or 109 °C (discrepancies likely due to crystallization difficulties)[2]
Solubility in Water (25 °C)Approximately 1.0 kg/L [2]
Sweetness (relative to sucrose)70%[2]
Caloric ValueApproximately 10% of sucrose[2]

Table 2: Optical Rotation of D-Psicose in Aqueous Solution

Anomer/MixtureSpecific Rotation [α]ConditionsSource
β-D-Psicopyranose (estimated)ca. -85°Water, 589 nm[3]
Equilibrium MixtureNot specified, but mutarotation is observedWater, 589 nm[3]

Spectroscopic Data

Table 3: 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C1Data not available in cited sources
C2Data not available in cited sources
C3Data not available in cited sources
C4Data not available in cited sources
C5Data not available in cited sources
C6Data not available in cited sources

Note: While a database entry for the 13C NMR spectrum of this compound exists, the specific chemical shift values require access to the full spectral data which was not available in the provided search results.[5][6]

Signaling Pathway Involvement

Recent studies have indicated that D-psicose can influence cellular signaling pathways, particularly under conditions of oxidative stress. In a study on C2C12 myogenic cells, D-psicose, in the presence of hydrogen peroxide (H₂O₂), was found to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to apoptosis.

MAPK_Pathway H2O2 H₂O₂ Stress Oxidative Stress H2O2->Stress DPsicose D-Psicose DPsicose->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_JNK p38/JNK (MAPK) MAPKK->p38_JNK phosphorylates Apoptosis Apoptosis p38_JNK->Apoptosis induces

D-Psicose Induced MAPK Signaling Pathway

Experimental Protocols

Determination of Specific Rotation by Polarimetry

Objective: To measure the optical rotation of a solution of D-psicose to determine its specific rotation.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample tube (1 dm)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • D-Psicose

  • Distilled water

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass of D-psicose (e.g., 1.000 g).

    • Dissolve the D-psicose in distilled water in a 10 mL volumetric flask.

    • Ensure the sugar is completely dissolved and the solution is brought to the mark. This creates a solution with a known concentration (e.g., 0.1 g/mL).

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

    • Fill the polarimeter tube with distilled water (the blank), ensuring no air bubbles are present.

    • Place the tube in the polarimeter and take a reading. This is the zero reading.

  • Sample Measurement:

    • Rinse the polarimeter tube with a small amount of the prepared D-psicose solution and then fill it with the solution, again ensuring no air bubbles are present.

    • Place the sample tube in the polarimeter and measure the observed rotation (α).

    • To observe mutarotation, take readings at regular intervals until the value stabilizes.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) Where:

      • α is the observed rotation in degrees.

      • l is the path length of the sample tube in decimeters (dm).

      • c is the concentration of the solution in g/mL.[7][8]

Analysis of D-Psicose by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-psicose from a mixture, such as during its enzymatic production from D-fructose.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index detector (RID).

  • Amino-based HPLC column (e.g., Shodex Asahipak NH2P-50 4E).

  • Acetonitrile (B52724) (HPLC grade).

  • Ultrapure water.

  • D-Psicose and D-fructose standards.

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare stock solutions of D-psicose and D-fructose in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Dilute the sample containing D-psicose to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C (to prevent anomer separation)[9]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the D-psicose peak based on the retention time of the standard.

    • Quantify the concentration of D-psicose in the sample by comparing its peak area to the calibration curve generated from the standards.[10][11]

In Vitro Alpha-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of D-psicose on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • D-Psicose (as the inhibitor).

  • Acarbose (B1664774) (as a positive control).

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

  • Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Dissolve α-glucosidase in phosphate buffer to a desired concentration (e.g., 0.2 U/mL).

    • Dissolve pNPG in phosphate buffer to a final concentration of 2 mM.

    • Prepare various concentrations of D-psicose and acarbose in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the D-psicose or acarbose solutions to respective wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37 °C for 20 minutes.

    • Stop the reaction by adding 50 µL of the Na₂CO₃ solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Where:

      • A_control is the absorbance of the reaction without the inhibitor.

      • A_sample is the absorbance of the reaction with the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[12][13][14]

Conclusion

This compound, as a constituent of the rare sugar D-psicose, presents a fascinating area of study for its unique biochemical properties and potential applications. While some specific quantitative data for the pure anomer remain elusive, this guide provides a comprehensive overview of the current knowledge, including its physicochemical characteristics, involvement in cellular signaling, and detailed experimental protocols for its analysis. Further research is warranted to fully elucidate the distinct properties and biological activities of the this compound anomer, which will undoubtedly contribute to its potential use in the food and pharmaceutical industries.

References

An In-depth Technical Guide on the Relative Stability of alpha-D-Psicopyranose vs. beta-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of the α- and β-anomers of D-psicopyranose. D-psicose, a C-3 epimer of D-fructose, is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value and various physiological functions.[1][2] Understanding the conformational preferences and stability of its anomers is crucial for predicting its behavior in biological systems and for its application in drug development.

Core Stability Analysis: α-D-Psicopyranose vs. β-D-Psicopyranose

The stability of the α- and β-anomers of D-psicopyranose is governed by a combination of steric and stereoelectronic effects, primarily the anomeric effect. In an aqueous solution, D-psicose exists as an equilibrium mixture of five tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain keto form. While D-psicose crystallizes from an aqueous solution exclusively as the β-D-pyranose anomer, its state in solution is more complex.[3]

Table 1: Tautomeric Distribution of 1-deoxy-1-(N-methylphenylamino)-D-psicose in Solution

TautomerPercentage in Solution
α-pyranose 27.2%
β-pyranose 21.0%
α-furanose32.4%
β-furanose9.1%
Acyclic keto form11.0%

Data from a study on a D-psicose derivative and may not be fully representative of unmodified D-psicose.

The anomeric effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon, which would correspond to the α-anomer in the more stable chair conformation. However, steric hindrance from other axial substituents can counteract this effect, often leading to the β-anomer being more stable, as is the case with D-glucose. For D-psicopyranose, the interplay of these factors determines the final equilibrium. Computational modeling studies are essential to dissect the energetic contributions of these effects for the unmodified sugar.

Experimental Protocols

Determining the relative stability of psicopyranose anomers involves establishing the anomeric equilibrium in solution and quantifying the different forms. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.

Experimental Protocol for Determination of Anomeric Ratio by 13C NMR Spectroscopy

Due to the absence of a proton directly attached to the anomeric carbon (C2) in ketoses like psicose, 13C NMR is generally more suitable than 1H NMR for quantifying the anomers.

1. Sample Preparation:

  • Dissolve a precisely weighed sample of D-psicose in a known volume of D2O (deuterium oxide) to minimize the solvent signal in 1H NMR, which can be useful for complementary analysis. A typical concentration would be in the range of 10-50 mg/mL.

  • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient time (typically several hours to 24 hours) to ensure that the mutarotation has reached equilibrium.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon-observe probe.

  • Acquire a proton-decoupled 13C NMR spectrum.

  • Key parameters to optimize include:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates.
    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the anomeric carbons) is crucial for accurate quantification. This ensures that all signals are fully relaxed before the next pulse.
    • Number of Scans (ns): A large number of scans will be required to achieve a good signal-to-noise ratio for the anomeric carbon signals.
    • Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.

3. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.

  • Perform a baseline correction.

  • Integrate the signals corresponding to the anomeric carbons (C2) of the α- and β-pyranose forms. The chemical shifts for these carbons will be distinct.

  • The relative ratio of the integrals directly corresponds to the molar ratio of the two anomers in the solution.

Computational Protocol for Conformational Energy Analysis

Computational chemistry provides a theoretical means to assess the relative stabilities of the anomers.

1. Model Building:

  • Construct 3D models of both α-D-psicopyranose and β-D-psicopyranose in their respective chair conformations (e.g., 2C5 and 5C2).

2. Geometric Optimization:

  • Perform geometry optimization for each anomer using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p). This will find the lowest energy conformation for each anomer.

3. Energy Calculation:

  • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.

  • To account for solvent effects, which are critical for carbohydrates, use a continuum solvation model (e.g., Polarizable Continuum Model - PCM) with water as the solvent.

4. Thermodynamic Analysis:

  • Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies. The relative Gibbs free energies of the two anomers will provide a theoretical prediction of their relative stability at a given temperature.

Visualization of Key Concepts

Anomeric Equilibrium of D-Psicopyranose

The following diagram illustrates the dynamic equilibrium between the open-chain keto form and the cyclic α- and β-pyranose anomers of D-psicose.

Anomeric_Equilibrium alpha-D-Psicopyranose This compound Open-chain keto-D-Psicose Open-chain keto-D-Psicose This compound->Open-chain keto-D-Psicose Ring Opening Open-chain keto-D-Psicose->this compound Ring Closing beta-D-Psicopyranose beta-D-Psicopyranose Open-chain keto-D-Psicose->beta-D-Psicopyranose Ring Closing beta-D-Psicopyranose->Open-chain keto-D-Psicose Ring Opening

Caption: Mutarotation of D-Psicose in solution.

D-Psicose and the MAPK Signaling Pathway

Under conditions of oxidative stress, D-psicose has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in C2C12 myogenic cells.[4] This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_stress Cellular Stress D-Psicose D-Psicose MAPKKK MAPKKK D-Psicose->MAPKKK modulates H2O2 H2O2 H2O2->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Cellular_Response Apoptosis MAPK->Cellular_Response leads to

Caption: D-Psicose modulation of the MAPK pathway.

Experimental Workflow for Anomeric Stability Analysis

The logical flow for determining the relative stability of D-psicopyranose anomers is outlined below.

Experimental_Workflow cluster_experimental Experimental Determination cluster_computational Computational Analysis Sample_Prep Sample Preparation (D-Psicose in D2O) Equilibration Equilibration (Mutarotation) Sample_Prep->Equilibration NMR_Acquisition 13C NMR Data Acquisition Equilibration->NMR_Acquisition Data_Analysis Integration of Anomeric Signals NMR_Acquisition->Data_Analysis Anomeric_Ratio Anomeric Ratio Data_Analysis->Anomeric_Ratio Conclusion Relative Stability Anomeric_Ratio->Conclusion Model_Building 3D Model Building (α- and β-anomers) Geom_Opt Geometry Optimization Model_Building->Geom_Opt Energy_Calc Energy Calculation (with solvation model) Geom_Opt->Energy_Calc Gibbs_Energy Relative Gibbs Free Energy Energy_Calc->Gibbs_Energy Gibbs_Energy->Conclusion

Caption: Workflow for anomer stability analysis.

Conclusion

The relative stability of α-D-psicopyranose and β-D-psicopyranose is a nuanced interplay of steric and stereoelectronic factors. While crystallographic data show a preference for the β-anomer in the solid state, limited solution-phase data on a derivative suggest a potential slight preference for the α-anomer. To definitively determine the anomeric ratio of unmodified D-psicose in solution, further experimental studies, particularly using 13C NMR spectroscopy, are warranted. Computational modeling can provide complementary insights into the energetic landscape of these anomers. A thorough understanding of the conformational preferences of D-psicose is essential for its rational application in drug design and development, as well as for predicting its interactions within biological systems.

References

The Solubility of alpha-D-Psicopyranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical Properties and Biological Fate of a Promising Low-Calorie Sweetener

This technical guide provides a comprehensive overview of the solubility of alpha-D-Psicopyranose, also known as D-allulose, a rare sugar with significant potential in the food and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visualizations of relevant biochemical pathways to support further research and application.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various formulations. D-Psicose is highly soluble in water and shows considerable solubility in a range of polar organic solvents. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of D-Psicose in Water

Temperature (°C)Solubility (g / 100 g Water)
25291[1][2]
50489[1]

Table 2: Mole Fraction Solubility of D-Psicose in Various Organic Solvents at Different Temperatures (K)

Solvent283.15 K298.15 K313.15 K323.15 K
Methanol0.015780.023810.034960.04502
Ethanol0.004890.007130.010180.01269
n-Propanol0.002410.003430.004790.00591
Isopropanol0.002870.004110.005780.00717
n-Butanol0.001610.002270.003150.00389
2-Butanol0.001920.002730.003840.00476
n-Amyl alcohol0.001230.001730.002400.00295
n-Hexyl alcohol0.000980.001370.001890.00232
Acetonitrile0.000350.000470.000620.00075
Ethyl Formate0.000510.000700.000940.00115
Methyl Acetate0.000460.000620.000830.00101
Ethyl Acetate0.001290.001730.002320.00282
Butyl Acetate0.000450.000590.000780.00094
Acetone0.001170.001580.002130.00259
2-Butanone0.001070.001440.001930.00235

Data for Table 2 is derived from a 2024 study on the solubility of D-Psicose in 15 pure solvents.[3]

Qualitative solubility information indicates that D-Psicose is also soluble in pyridine, ethylamine, and methylamine, and practically insoluble in non-polar solvents like hexane.[4][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for physicochemical characterization. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of sugars like this compound.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a standard and widely used method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Isothermal shaker water bath or incubator with precise temperature control

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Drying oven

  • Vials with airtight seals

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in the isothermal shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe. To avoid drawing in solid particles, a syringe filter can be used.

  • Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed vial and record the total mass. Evaporate the solvent completely in a drying oven at a temperature that does not cause degradation of the solute (e.g., 60-80°C under vacuum).

  • Mass Determination: After complete evaporation of the solvent, weigh the vial containing the dry solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent.

Dynamic Method (Laser-Based Turbidity)

This method is suitable for determining the solubility at different temperatures in a more rapid fashion.

Objective: To determine the temperature-dependent solubility of this compound in a solvent.

Materials:

  • This compound

  • Solvent of interest

  • Jacketed glass vessel with a temperature controller

  • Magnetic stirrer

  • Laser transmitter and a photodiode detector

  • Calibrated temperature probe

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the solvent of a known concentration.

  • Heating and Cooling Cycles: The solution is subjected to controlled heating and cooling cycles. The temperature is gradually increased until the solution becomes clear (all solute dissolves) and then slowly cooled.

  • Turbidity Measurement: The laser beam is passed through the solution, and the intensity of the transmitted light is measured by the photodiode. The temperature at which the solution becomes turbid upon cooling (crystallization onset) and the temperature at which it becomes clear upon heating are recorded.

  • Data Analysis: The average of the clearing and clouding temperatures is taken as the saturation temperature for that specific concentration. By repeating this procedure for different concentrations, a solubility curve can be constructed.

Signaling Pathways and Experimental Workflows

This compound (D-allulose) exhibits unique metabolic properties that are of significant interest in nutrition and medicine. The following diagrams illustrate key pathways and experimental workflows.

Metabolic Pathway of D-Psicose in Humans

D-Psicose is largely unabsorbed and unmetabolized in the human body, which contributes to its low-calorie profile.

metabolic_pathway ingestion Oral Ingestion of D-Psicose stomach Stomach ingestion->stomach small_intestine Small Intestine stomach->small_intestine enterocyte Enterocyte small_intestine->enterocyte Absorption via GLUT5 Transporter large_intestine Large Intestine small_intestine->large_intestine Unabsorbed D-Psicose bloodstream Bloodstream enterocyte->bloodstream Transport via GLUT2 Transporter kidneys Kidneys bloodstream->kidneys urine Excretion in Urine (~70% of ingested dose) kidneys->urine microbiota Limited Fermentation by Gut Microbiota large_intestine->microbiota feces Excretion in Feces (Unabsorbed Fraction) microbiota->feces

Caption: Metabolic fate of D-Psicose in the human body.

Enzymatic Production of D-Psicose from D-Fructose

The commercial production of D-Psicose often relies on the enzymatic isomerization of D-fructose.

enzymatic_production d_fructose D-Fructose (Substrate) enzyme D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase) d_fructose->enzyme Binds to active site d_psicose D-Psicose (Product) enzyme->d_psicose Catalyzes epimerization d_psicose->enzyme Reversible reaction

Caption: Enzymatic conversion of D-fructose to D-psicose.

Experimental Workflow for In Vitro Fructokinase Activity Assay

D-Psicose is a poor substrate for fructokinase compared to D-fructose, a key reason for its low metabolic impact. This workflow outlines how this can be tested.

fructokinase_assay start Start: Prepare Liver Homogenate or Purified Fructokinase prepare_reagents Prepare Assay Buffer, ATP, Coupled Enzymes, and NADH start->prepare_reagents add_substrate Add D-Psicose or D-Fructose (as control) to initiate reaction prepare_reagents->add_substrate measure_absorbance Monitor Decrease in Absorbance at 340 nm (NADH oxidation) add_substrate->measure_absorbance calculate_activity Calculate Fructokinase Activity (μmol/min/mg protein) measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for fructokinase activity assay.

References

alpha-D-Psicopyranose crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of alpha-D-Psicopyranose and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a rare sugar with significant potential in the food and pharmaceutical industries, presents a unique structural conformation. While a crystal structure for the free this compound anomer has yet to be reported in publicly available databases, valuable insights can be gleaned from the analysis of its derivatives. This guide provides a comprehensive overview of the crystal structure of a key derivative, 1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose, and offers a comparative analysis with the well-characterized beta-D-psicopyranose. Detailed experimental protocols and crystallographic data are presented to aid researchers in the field.

Introduction

Psicose (also known as allulose) is a C-3 epimer of fructose (B13574) and exists in various isomeric forms, including pyranose and furanose rings, with alpha and beta anomers for each. The this compound form is of particular interest due to its potential biological activities and applications. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

This whitepaper focuses on the most definitive structural information available for the this compound ring, derived from the crystal structure of 1-deoxy-1-(N-methylphenylamino)-D-psicose[1]. This derivative provides a crucial experimental snapshot of the alpha-pyranose ring conformation. For comparative purposes, data for the extensively studied beta-D-psicopyranose is also presented[2][3].

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for 1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose and, for comparison, beta-D-psicopyranose.

Table 1: Unit Cell Parameters
Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose8.133(2)10.456(3)15.678(5)9090901334.8(7)
beta-D-psicopyranose[2][3]7.727(2)8.672(2)11.123(3)909090745.3(3)
Table 2: Crystal Data and Refinement Parameters
Parameter1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranosebeta-D-psicopyranose[2][3]
FormulaC₁₃H₁₉NO₅C₆H₁₂O₆
Molecular Weight269.29180.16
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
Z44
Temperature (K)293(2)100(2)
Radiation (λ, Å)Mo Kα (0.71073)Not specified
Resolution (Å)Not specifiedNot specified
R-factor0.045Not specified
wR-factor0.117Not specified

Note: Detailed refinement parameters for beta-D-psicopyranose were not available in the provided search results.

Experimental Protocols

Crystallization of 1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose

The synthesis and crystallization of 1-deoxy-1-(N-methylphenylamino)-D-psicose were performed as described in the literature[1]. A solution of the compound was prepared, and suitable single crystals for X-ray diffraction were obtained. The crystallization process yielded a mixture of the alpha-pyranose and alpha-furanose anomers, from which a crystal of the alpha-pyranose form was selected for analysis[1].

X-ray Data Collection and Structure Refinement

X-ray diffraction data for 1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose were collected on a suitable diffractometer using Mo Kα radiation[1]. The structure was solved and refined using established crystallographic software packages. The this compound ring was found to adopt a ⁵C₂ chair conformation[1].

Structural Analysis

The crystal structure of 1-deoxy-1-(N-methylphenylamino)-D-psicose reveals that the this compound ring adopts a ⁵C₂ chair conformation[1]. This is in contrast to the more commonly observed ²C₅ conformation for beta-D-psicopyranose[2][3]. The conformation of the pyranose ring has a significant impact on the orientation of the hydroxyl groups and, consequently, its interactions with biological macromolecules.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 1-deoxy-1-(N-methylphenylamino)-D-psicose purification Purification of Compound synthesis->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling dissolution->crystal_growth single_crystal Selection of Single Crystal crystal_growth->single_crystal data_collection Data Collection (Diffractometer) single_crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_extraction Extraction of Crystallographic Data refinement->data_extraction conformation_analysis Conformational Analysis (⁵C₂ chair) data_extraction->conformation_analysis

Caption: Experimental workflow for the crystal structure determination of 1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose.

Diagram 2: Conformational Relationship of Psicopyranose Anomers

psicopyranose_conformation alpha_pyranose This compound (⁵C₂ conformation in derivative) open_chain Open-Chain Keto Form alpha_pyranose->open_chain Mutarotation beta_pyranose beta-D-Psicopyranose (²C₅ conformation) open_chain->beta_pyranose Mutarotation

Caption: Conformational relationship between alpha- and beta-D-psicopyranose anomers and the open-chain form in solution.

Conclusion

While the crystal structure of free this compound remains to be elucidated, the analysis of its 1-deoxy-1-(N-methylphenylamino) derivative provides invaluable experimental data on the conformation of the alpha-pyranose ring. The observed ⁵C₂ chair conformation is a key piece of information for researchers in drug development and carbohydrate chemistry. Further studies to crystallize the free anomer are warranted to provide a more complete understanding of its structural landscape. This guide serves as a foundational resource, summarizing the current state of knowledge and providing detailed protocols to inform future research endeavors.

References

Methodological & Application

Enzymatic Synthesis of α-D-Psicopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the pharmaceutical and food industries due to its low caloric value and potential health benefits. Its synthesis is most efficiently achieved through enzymatic conversion from the abundant and inexpensive substrate, D-fructose. This document provides detailed protocols for the enzymatic synthesis of D-psicose, focusing on the production and purification of the key enzyme, D-psicose 3-epimerase (DPEase), the enzymatic reaction, and subsequent product crystallization.

It is important to note that while D-psicose exists in solution as an equilibrium mixture of tautomers, including α-D-psicopyranose, β-D-psicopyranose, α-D-psicofuranose, and β-D-psicofuranose, the established crystallization protocols from aqueous solutions consistently yield β-D-psicopyranose .[1][2] Currently, there are no specific methods reported in the scientific literature for the selective crystallization of the α-D-psicopyranose anomer.

Enzymatic Reaction Pathway

The core of the enzymatic synthesis of D-psicose is the reversible epimerization of D-fructose at the C-3 position, catalyzed by D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase). This process is often enhanced by the presence of a manganese cofactor (Mn²⁺).

Enzymatic_Synthesis cluster_enzyme Enzyme D-Fructose D-Fructose Enzyme_Complex DPEase-Mn²⁺-Fructose Complex D-Fructose->Enzyme_Complex Substrate Binding D-Psicose D-Psicose D-Psicose->Enzyme_Complex Reverse Reaction Enzyme_Complex->D-Psicose Epimerization & Product Release DPEase D-Psicose 3-Epimerase (DPEase) Cofactor Mn²⁺

Caption: Enzymatic epimerization of D-fructose to D-psicose.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of D-psicose.

Protocol 1: Production and Purification of Recombinant D-Psicose 3-Epimerase (DPEase) from Agrobacterium tumefaciens in E. coli

This protocol describes the expression and purification of His-tagged DPEase.

1. Gene Expression:

  • The DPEase gene from Agrobacterium tumefaciens is cloned into an expression vector (e.g., pET series) with an N- or C-terminal His-tag.

  • The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

2. Cell Lysis and Crude Extract Preparation:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant is the crude cell extract.

3. Affinity Chromatography (His-Tag Purification):

  • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.

  • Load the crude cell extract onto the column.

  • Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged DPEase with elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Collect fractions and analyze for protein content (e.g., Bradford assay) and DPEase activity.

4. (Optional) Further Purification by Ion Exchange and Gel Filtration Chromatography:

  • Ion Exchange Chromatography: For higher purity, the pooled active fractions from affinity chromatography can be dialyzed against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0) and loaded onto an anion-exchange column (e.g., Q-Sepharose). The protein is then eluted with a linear salt gradient (e.g., 0-1 M NaCl).

  • Gel Filtration Chromatography: To obtain a highly purified and homogenous enzyme preparation, the active fractions from the previous step can be concentrated and loaded onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

5. Enzyme Purity and Concentration:

  • Assess the purity of the final enzyme preparation by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

Purification_Workflow A E. coli Culture with Recombinant Plasmid B IPTG Induction A->B C Cell Harvest B->C D Cell Lysis C->D E Crude Cell Extract D->E F His-Tag Affinity Chromatography E->F G Eluted DPEase F->G H (Optional) Ion Exchange Chromatography G->H I (Optional) Gel Filtration Chromatography H->I J Purified DPEase I->J

Caption: Workflow for DPEase purification.

Protocol 2: Enzymatic Synthesis of D-Psicose

This protocol outlines the conversion of D-fructose to D-psicose using the purified DPEase.

1. Reaction Setup:

  • Prepare a substrate solution of D-fructose (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add MnCl₂ to a final concentration of 1 mM as a cofactor.

  • Pre-incubate the substrate solution at the optimal reaction temperature (e.g., 50-60°C).

  • Add the purified DPEase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

2. Reaction Conditions:

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points.

3. Reaction Termination and Analysis:

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Centrifuge the reaction mixture to remove the denatured protein.

  • Analyze the supernatant for the concentrations of D-fructose and D-psicose using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column) and a refractive index detector.

Protocol 3: Purification and Crystallization of β-D-Psicopyranose

This protocol describes the recovery and crystallization of D-psicose from the reaction mixture.

1. Removal of Unreacted Fructose:

  • The reaction mixture, containing D-psicose and unreacted D-fructose, can be subjected to chromatographic separation (e.g., using a simulated moving bed system with a cation exchange resin in the Ca²⁺ form) to isolate D-psicose.

2. Concentration:

  • Concentrate the purified D-psicose solution under vacuum to a high solids content (e.g., 70-85% Brix).

3. Crystallization:

  • Transfer the concentrated syrup to a crystallizer.

  • Cool the solution gradually from an initial temperature of approximately 50°C to a final temperature of around 35-40°C. A slow cooling rate is recommended to obtain larger crystals.

  • Seeding with pre-existing D-psicose crystals can be employed to control crystal size and morphology.

  • The crystallization process can take several hours to days.

4. Crystal Recovery and Drying:

  • Separate the D-psicose crystals from the mother liquor by centrifugation.

  • Wash the crystals with a cold solvent (e.g., ethanol) to remove residual mother liquor.

  • Dry the crystals under vacuum. The resulting crystals will be β-D-psicopyranose.[1][2]

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of D-psicose using DPEase from various microbial sources.

Table 1: Comparison of Reaction Conditions and Performance of D-Psicose 3-Epimerases

Enzyme SourceOptimal pHOptimal Temp. (°C)CofactorSubstrate Conc. (g/L)Conversion Yield (%)Reaction Time (h)Reference
Agrobacterium tumefaciens8.050Mn²⁺70032.9~1.7
Clostridium cellulolyticum7.555Mn²⁺500~3024
Ruminococcus sp.7.060Mn²⁺500~282
Christensenella minuta6.050Mn²⁺500303.5

Table 2: Purification Summary of Recombinant DPEase from A. tumefaciens in E. coli

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification FoldYield (%)
Crude Extract150030002.01.0100
His-Tag Affinity100270027.013.590
Ion Exchange75240032.016.080
Gel Filtration60210035.017.570

Note: The values in the tables are representative and may vary depending on the specific experimental conditions.

Conclusion

The enzymatic synthesis of D-psicose from D-fructose using D-psicose 3-epimerase is a highly efficient and specific method. The protocols provided in this document offer a comprehensive guide for researchers to produce and purify the recombinant enzyme, perform the enzymatic conversion, and isolate the final product. It is crucial to reiterate that the established crystallization methods from aqueous solutions yield the β-D-psicopyranose anomer. Further research is required to develop methodologies for the selective synthesis and crystallization of α-D-psicopyranose.

References

Application Notes and Protocols: α-D-Psicopyranose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Psicopyranose, a rare sugar also known as D-allulose, is a C-3 epimer of D-fructose. Its low caloric value and potential health benefits have garnered significant interest in the food and pharmaceutical industries. While the enzymatic production of psicose from more common sugars like fructose (B13574) and glucose has been the primary focus of research, its role as a substrate for glycosyltransferases remains a nascent and promising field of study. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated donor to an acceptor molecule, leading to the formation of glycosidic bonds. The ability to incorporate psicose into oligosaccharides, glycoconjugates, and other bioactive molecules could unlock novel therapeutic agents and functional biomaterials.

These application notes provide a theoretical framework and practical guidance for investigating the potential of α-D-psicopyranose as a substrate for glycosyltransferases. Due to the limited direct experimental data on this specific topic, the protocols outlined below are adapted from established methodologies for other glycosyltransferases and will require optimization for specific enzyme-acceptor combinations involving psicose.

Potential Applications

The enzymatic incorporation of α-D-psicopyranose into various molecules opens up several exciting research avenues:

  • Synthesis of Novel Oligosaccharides: Creating novel oligosaccharides containing psicose could lead to the discovery of new prebiotics, immunomodulatory agents, or compounds with unique physical properties.

  • Glycoengineering of Therapeutics: Modifying therapeutic proteins, peptides, or small molecules with psicose through glycosylation could alter their pharmacokinetic properties, improve stability, or enhance their therapeutic efficacy.

  • Development of Glycosyltransferase Inhibitors: Understanding the interaction of psicose with glycosyltransferases could facilitate the design of specific inhibitors, which are valuable tools for studying glycan function and as potential drug candidates.

  • Probing Glycosyltransferase Specificity: Utilizing psicose and its derivatives as acceptor or donor substrates can provide valuable insights into the active site and substrate specificity of various glycosyltransferases.

Theoretical Framework: α-D-Psicopyranose in Glycosyltransferase Reactions

α-D-Psicopyranose can theoretically act as either a glycosyl acceptor or, if activated as a nucleotide sugar (e.g., UDP-psicose), as a glycosyl donor.

α-D-Psicopyranose as an Acceptor Substrate

In this scenario, a glycosyltransferase would transfer a monosaccharide from an activated donor (e.g., UDP-glucose, GDP-fucose) to one of the hydroxyl groups of psicose. Fructosyltransferases, which naturally catalyze the transfer of fructose units, are prime candidates for exploring the acceptor potential of psicose due to its structural similarity to fructose.

dot

Caption: Psicose as a glycosyl acceptor.

α-D-Psicopyranose as a Donor Substrate

For psicose to act as a donor, it must first be activated, typically as a nucleotide sugar such as UDP-α-D-psicopyranose. The enzymatic synthesis of UDP-psicose has not been extensively documented, but it could potentially be achieved through the action of a pyrophosphorylase on psicose-1-phosphate. Once formed, UDP-psicose could be utilized by specific glycosyltransferases to transfer psicose to an acceptor molecule.

dot

Caption: Psicose as a glycosyl donor.

Data Presentation

Table 1: Screening of Glycosyltransferases for Activity with α-D-Psicopyranose as an Acceptor

Glycosyltransferase (Source)Donor SubstrateAcceptor SubstrateRelative Activity (%)*Product(s) Detected (e.g., by MS)
Fructosyltransferase 1 (Aspergillus sp.)Sucroseα-D-Psicopyranose
Fructosyltransferase 2 (Yeast)Sucroseα-D-Psicopyranose
β-1,4-Galactosyltransferase (Bovine)UDP-Galactoseα-D-Psicopyranose
α-1,3-Fucosyltransferase (Human)GDP-Fucoseα-D-Psicopyranose

*Relative activity compared to the enzyme's natural acceptor substrate.

Table 2: Kinetic Parameters of a Fructosyltransferase with Fructose and Psicose as Acceptors

Acceptor SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
D-Fructose
α-D-Psicopyranose

Experimental Protocols

The following are generalized protocols that can be adapted to investigate α-D-psicopyranose as a substrate for glycosyltransferases.

Protocol 1: General Glycosyltransferase Activity Assay (Psicose as Acceptor)

This protocol is designed to screen for and quantify the activity of a glycosyltransferase using α-D-psicopyranose as an acceptor substrate.

Materials:

  • Glycosyltransferase enzyme (purified or as a cell lysate)

  • Activated sugar donor (e.g., UDP-Glucose, GDP-Fucose, Sucrose)

  • α-D-Psicopyranose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • Quenching solution (e.g., 0.1 M HCl or 100% ethanol)

  • Detection system (e.g., HPLC, mass spectrometry, or a coupled enzyme assay kit)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a specific concentration of the activated sugar donor, and α-D-psicopyranose.

  • Enzyme Addition: Initiate the reaction by adding the glycosyltransferase to the reaction mixture. The final volume should be kept small (e.g., 50-100 µL).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Analysis: Analyze the reaction mixture for the formation of the psicosylated product. This can be done by:

    • High-Performance Liquid Chromatography (HPLC): Separate the product from the substrates and quantify its amount.

    • Mass Spectrometry (MS): Confirm the identity of the product by its mass-to-charge ratio.

    • Coupled Enzyme Assays: Use a commercially available kit (e.g., UDP-Glo™ Glycosyltransferase Assay) that measures the amount of nucleotide diphosphate (B83284) released, which is proportional to the amount of glycosyl transfer.

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G cluster_workflow Experimental Workflow: GT Assay (Psicose as Acceptor) prep Prepare Reaction Mix (Buffer, Donor, Psicose) add_enz Add Glycosyltransferase prep->add_enz incubate Incubate at Optimal Temp. add_enz->incubate quench Terminate Reaction incubate->quench analysis Analyze Product Formation (HPLC, MS, etc.) quench->analysis

Caption: Workflow for a glycosyltransferase assay.

Protocol 2: Enzymatic Synthesis of UDP-α-D-Psicopyranose (Hypothetical)

This protocol outlines a potential enzymatic route for the synthesis of UDP-α-D-psicopyranose, a necessary precursor for its use as a donor substrate. This is a hypothetical pathway and requires experimental validation.

Materials:

  • α-D-Psicopyranose

  • ATP

  • UTP

  • Psicose kinase (hypothetical, or a non-specific kinase)

  • UDP-sugar pyrophosphorylase (broad substrate specificity)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2)

  • Analytical tools (HPLC, MS)

Procedure:

  • Phosphorylation of Psicose:

    • Incubate α-D-psicopyranose with ATP and a suitable kinase to produce psicose-1-phosphate.

    • Monitor the reaction by TLC or HPLC.

    • Purify psicose-1-phosphate from the reaction mixture.

  • Synthesis of UDP-Psicose:

    • Incubate the purified psicose-1-phosphate with UTP and a UDP-sugar pyrophosphorylase.

    • Monitor the formation of UDP-psicose by HPLC.

    • Purify UDP-psicose using anion-exchange chromatography.

  • Characterization:

    • Confirm the identity and purity of the synthesized UDP-psicose using mass spectrometry and NMR spectroscopy.

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G cluster_synthesis Hypothetical Synthesis of UDP-Psicose psicose α-D-Psicopyranose kinase Psicose Kinase psicose->kinase atp ATP atp->kinase p1p Psicose-1-Phosphate kinase->p1p ppase UDP-Sugar Pyrophosphorylase p1p->ppase utp UTP utp->ppase udp_psicose UDP-α-D-Psicopyranose ppase->udp_psicose

Caption: Hypothetical enzymatic synthesis of UDP-psicose.

Conclusion

The exploration of α-D-psicopyranose as a substrate for glycosyltransferases is a compelling area of research with the potential to yield novel glycoconjugates with significant applications in medicine and biotechnology. While direct evidence is currently scarce, the structural similarity of psicose to fructose suggests that fructosyltransferases and other glycosyltransferases with broad substrate specificity may be capable of utilizing this rare sugar. The protocols and frameworks provided in these application notes offer a starting point for researchers to investigate these possibilities, paving the way for new discoveries in glycobiology and drug development. Careful optimization and thorough analytical characterization will be crucial for success in this exciting and underexplored field.

Metabolic Pathway Analysis of alpha-D-Psicopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Psicopyranose, also known as D-allulose, is a rare sugar and a C-3 epimer of D-fructose. It has garnered significant interest in the pharmaceutical and food industries due to its low-calorie nature and potential health benefits. Unlike its isomer D-fructose, this compound is largely unutilized for energy production in the human body. A significant portion of ingested D-psicose is absorbed in the small intestine, circulates in the bloodstream, and is subsequently excreted unchanged in the urine.[1] The unabsorbed fraction undergoes limited fermentation by the gut microbiota.[1] This document provides a detailed overview of the metabolic pathway of this compound, experimental protocols for its analysis, and its effects on cellular signaling pathways.

Metabolic Fate of this compound

The metabolic pathway of this compound is primarily characterized by absorption, circulation, and excretion, with minimal metabolism.[1]

  • Absorption: Approximately 70% of ingested D-psicose is absorbed in the small intestine.[2] This process is mediated by glucose transporters, likely GLUT5, similar to fructose.[1]

  • Metabolism: Human cells lack the necessary enzymes to phosphorylate and metabolize D-psicose to a significant extent. Therefore, it does not enter the glycolytic pathway and contributes negligible energy.[1]

  • Distribution: After absorption, D-psicose is distributed throughout the body via the bloodstream. Studies in rats have shown that the highest concentrations are found in the liver and kidneys.[3]

  • Excretion: The majority of absorbed D-psicose is rapidly filtered by the kidneys and excreted in the urine.[1][3] The unabsorbed portion is excreted in the feces.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolic fate and analysis of this compound.

Table 1: Pharmacokinetics of D-Psicose in Humans and Rats

ParameterHumanRat
Oral Bioavailability ~70%~37% (within 120 minutes)[5]
Peak Blood Concentration Not specified48.5 ± 15.6 µg/g (at 60 min)[3]
Urinary Excretion (% of oral dose) 66-79%11-15% (within 24 hours)[4]
Fecal Excretion (% of oral dose) <3%8-13% (within 24 hours)[4]

Table 2: Analytical Methods for D-Psicose Quantification

Analytical MethodColumn/CapillaryMobile Phase/BufferDetectionLinearity RangeReference
HPLC-RID Aminopropyl silane (B1218182) (ZORBAX SIL 4.6 x 150 mm, 5 µm)Acetonitrile:Water (80:20)Refractive Index (RI)0.05% to 0.5%[6]
Capillary Electrophoresis Fused-silica capillary36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6)UV at 265 nm0.1 mM to 3.0 mM[7][8]

Table 3: Enzyme Kinetics for D-Psicose Production

EnzymeSource OrganismSubstrateKm (mM)Optimal pHOptimal Temperature (°C)
D-psicose 3-epimerase Treponema primitia ZAS-1D-fructose2798.070
D-psicose209
D-tagatose 3-epimerase Pseudomonas sp. ST-24D-tagatose-7.0-9.060

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-RID

This protocol is suitable for monitoring the enzymatic conversion of D-fructose to D-psicose and for quantifying D-psicose in various food matrices.[6][9]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

  • Aminopropyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and HPLC-grade water (80:20 v/v).

  • Standards: D-psicose, D-fructose.

  • Syringe filters (0.22 µm).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of D-psicose and D-fructose in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.05% to 0.5%).

  • Sample Preparation (Enzymatic Reaction Mixture):

    • Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent.[9]

    • Centrifuge the sample to remove any precipitated protein or debris.

    • Dilute the supernatant with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[9]

4. Data Analysis:

  • Identify the D-psicose and D-fructose peaks by comparing their retention times with those of the standards.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the concentration of D-psicose and D-fructose in the samples using the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by Capillary Electrophoresis

This protocol is designed for the sensitive quantification of D-psicose in the presence of other sugars, such as in biological fluids or food products.[7][8]

1. Instrumentation and Materials:

  • Capillary Electrophoresis (CE) system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d.).

  • Background Electrolyte (BGE): 36 mM Sodium Phosphate (Na₂HPO₄) and 130 mM Sodium Hydroxide (NaOH), pH 12.6.

  • Standards: D-psicose, D-fructose, D-glucose.

  • 0.1 M NaOH for capillary conditioning.

2. Electrophoretic Conditions:

  • Separation Voltage: 18 kV.

  • Capillary Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Injection: Hydrodynamic injection.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of D-psicose, D-fructose, and D-glucose in deionized water. Prepare working standards by diluting the stock solutions to concentrations ranging from 0.1 mM to 3.0 mM.[7]

  • Sample Preparation:

    • Dilute liquid samples with deionized water to fall within the calibration range.

    • For samples with particulates, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks for D-psicose, D-fructose, and D-glucose based on their migration times compared to the standards.

  • Construct a calibration curve by plotting peak area versus concentration for the standards.

  • Determine the concentration of D-psicose in the samples from the calibration curve, accounting for any dilution factors.

Protocol 3: In Vitro Enzyme Assay for D-psicose 3-epimerase Activity

This protocol is for determining the activity of D-psicose 3-epimerase, which catalyzes the conversion of D-fructose to D-psicose.[8][10]

1. Materials:

  • Purified D-psicose 3-epimerase.

  • Substrate: D-fructose solution (e.g., 1% w/v in buffer).

  • Buffer: 100 mM Tris-HCl, pH 8.0.

  • Cofactor: 10 mM MnCl₂.

  • Water bath or incubator set to 50 °C.

  • HPLC system for product quantification (as per Protocol 1).

2. Assay Procedure:

  • Pre-incubate the enzyme solution with 10 mM MnCl₂ in 100 mM Tris-HCl buffer (pH 8.0) at 4 °C for 4 hours.[8]

  • Prepare the substrate solution (1% D-fructose in 100 mM Tris-HCl, pH 8.0, with 10 mM MnCl₂).

  • Pre-warm 1 mL of the substrate solution at 50 °C for 10 minutes.[8]

  • Initiate the reaction by adding 1 mL of the pre-incubated enzyme solution to the substrate.

  • Incubate the reaction mixture at 50 °C for a defined period (e.g., 10 minutes).[8]

  • Terminate the reaction by boiling the mixture for 10 minutes.[8]

  • Centrifuge the reaction mixture to pellet any denatured protein.

  • Analyze the supernatant for D-psicose and D-fructose concentrations using HPLC (Protocol 1).

3. Calculation of Enzyme Activity:

  • One unit of D-psicose 3-epimerase activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.

Signaling Pathways and Visualizations

This compound has been shown to influence several cellular signaling pathways, which may underlie its observed physiological effects.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

D-psicose has been demonstrated to inhibit the high-glucose-induced expression of monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells (HUVECs). This effect is mediated, at least in part, through the inhibition of the p38-MAPK signaling pathway.[11] In a model of exercise-induced stress in muscle cells, D-psicose was shown to activate the MAPK signaling pathway.[12]

p38_MAPK_Pathway High Glucose High Glucose p38 MAPK p38 MAPK High Glucose->p38 MAPK Activates D-Psicose D-Psicose D-Psicose->p38 MAPK Inhibits MCP-1 Expression MCP-1 Expression p38 MAPK->MCP-1 Expression Promotes

D-Psicose inhibits high glucose-induced p38 MAPK activation.
SCFA/GPCR Signaling Pathway

The unabsorbed portion of D-psicose can be fermented by gut microbiota to produce short-chain fatty acids (SCFAs). SCFAs, in turn, can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43 on enteroendocrine L-cells, stimulating the release of gut hormones like GLP-1 and PYY, which are involved in glucose homeostasis and appetite regulation.

SCFA_GPCR_Signaling cluster_gut Gut Lumen cluster_cell Enteroendocrine L-Cell D-Psicose D-Psicose Gut Microbiota Gut Microbiota D-Psicose->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs GPR41/43 GPR41/43 SCFAs->GPR41/43 Binds & Activates Signaling Cascade Signaling Cascade GPR41/43->Signaling Cascade GLP-1/PYY Release GLP-1/PYY Release Signaling Cascade->GLP-1/PYY Release Systemic Effects Systemic Effects GLP-1/PYY Release->Systemic Effects Glucose Homeostasis Appetite Regulation Experimental_Workflow Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation e.g., Plasma, Urine Analytical Method Analytical Method Sample Preparation->Analytical Method e.g., Dilution, Filtration Data Acquisition Data Acquisition Analytical Method->Data Acquisition HPLC-RID or CE Data Analysis Data Analysis Data Acquisition->Data Analysis Metabolic Profile Metabolic Profile Data Analysis->Metabolic Profile Quantification

References

Application Notes and Protocols: α-D-Psicopyranose in Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Psicopyranose, a rare monosaccharide and a C-3 epimer of D-fructose, is gaining significant attention in glycobiology and drug development for its potential as a functional food ingredient and therapeutic agent.[1][2] Marketed commercially as "allulose," this low-calorie sugar exhibits unique physiological properties, including the ability to ameliorate hyperglycemia and dyslipidemia.[3][4] A primary mechanism underlying these effects is its potent and selective inhibition of intestinal α-glucosidases, enzymes crucial for the digestion of carbohydrates.[1][5] This document provides detailed application notes, experimental protocols, and data on the use of α-D-Psicopyranose in studying and modulating carbohydrate metabolism.

Mechanism of Action: Inhibition of α-Glucosidases

α-D-Psicopyranose acts as a competitive inhibitor of intestinal α-glucosidases, such as sucrase and maltase.[1][5] These enzymes, located on the brush border of the small intestine, are responsible for breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.[6][7][8] By competitively binding to the active site of these enzymes, α-D-Psicopyranose prevents the hydrolysis of dietary carbohydrates, thereby delaying glucose absorption and reducing postprandial blood glucose levels.[1][5][7] This mechanism is a well-established strategy for managing hyperglycemia, particularly in the context of type 2 diabetes.[7][9][10]

Mechanism of α-Glucosidase Inhibition by α-D-Psicopyranose sub Dietary Carbohydrates (Sucrose, Maltose) enzyme Intestinal α-Glucosidase (Sucrase, Maltase) sub->enzyme Hydrolysis glucose Glucose Absorption into Bloodstream enzyme->glucose reduced_absorption Delayed Glucose Absorption enzyme->reduced_absorption hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia psicose α-D-Psicopyranose inhibition Competitive Inhibition psicose->inhibition inhibition->enzyme Blocks Active Site normoglycemia Reduced Postprandial Hyperglycemia reduced_absorption->normoglycemia

Mechanism of α-glucosidase inhibition.

Quantitative Data: In Vitro Inhibition of α-Glucosidases

Studies have demonstrated the potent inhibitory effects of D-psicose on various α-glucosidases. The following table summarizes key quantitative data from in vitro enzyme inhibition assays.

Enzyme SourceSubstrateInhibitorIC50 ValueReference
Rat Intestinal α-GlucosidaseSucroseD-Psicose~5.0 mM[1]
Rat Intestinal α-GlucosidaseMaltoseD-Psicose~5.0 mM[1]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of α-D-Psicopyranose against α-glucosidase in vitro.

Workflow for In Vitro α-Glucosidase Inhibition Assay prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Set up Reactions (Control, Blank, Test Samples) prep->setup preincubate 3. Pre-incubate (Enzyme + Inhibitor) setup->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate incubate 5. Incubate (e.g., 37°C for 20 min) initiate->incubate terminate 6. Terminate Reaction (e.g., Add Na2CO3) incubate->terminate measure 7. Measure Absorbance (e.g., 405 nm) terminate->measure analyze 8. Calculate % Inhibition and IC50 measure->analyze

In vitro α-glucosidase inhibition assay workflow.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • α-D-Psicopyranose (test inhibitor)

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM.

    • Prepare a 1 M sodium carbonate solution in deionized water.

    • Prepare stock solutions of α-D-Psicopyranose and acarbose in the phosphate buffer. Further dilute to obtain a range of desired concentrations.

  • Assay Protocol (in a 96-well microplate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (α-D-Psicopyranose at various concentrations), positive control (acarbose), or buffer (for the control and blank) to the respective wells.

    • Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank wells (add 20 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 100 µL of 1 M sodium carbonate solution to all wells.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Applications in Glycobiology and Drug Development

The selective inhibitory action of α-D-Psicopyranose on α-glucosidases makes it a valuable tool for:

  • Studying Carbohydrate Metabolism: Investigating the role of specific α-glucosidases in digestion and glucose homeostasis.

  • Development of Functional Foods: Creating low-glycemic food products for individuals with or at risk of metabolic disorders.[11]

  • Therapeutic Agent for Type 2 Diabetes: As a potential standalone or adjunct therapy to manage postprandial hyperglycemia.[1][3][5]

  • Lead Compound for Novel Inhibitors: The structure of α-D-Psicopyranose can serve as a scaffold for the design and synthesis of more potent and selective α-glucosidase inhibitors.

Conclusion

α-D-Psicopyranose is a promising rare sugar with significant applications in glycobiology research and drug development. Its ability to selectively inhibit intestinal α-glucosidases provides a powerful mechanism for modulating carbohydrate digestion and absorption. The protocols and data presented here offer a foundation for researchers to explore the diverse biological activities of α-D-Psicopyranose and its potential as a therapeutic agent for metabolic diseases.

References

Application Notes and Protocols for Radiolabeling α-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Psicopyranose (also known as D-allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value and beneficial physiological effects, including anti-hyperglycemic and anti-dyslipidemic properties. To elucidate its metabolic fate, pharmacokinetics, and mechanism of action, tracer studies using radiolabeled α-D-psicopyranose are indispensable. This document provides detailed, proposed protocols for the radiolabeling of α-D-psicopyranose with common isotopes such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Fluorine-18 (¹⁸F).

Disclaimer: As of the date of this document, specific protocols for the radiolabeling of α-D-psicopyranose are not extensively published. The following protocols are therefore proposed based on established radiochemical methodologies for other monosaccharides and the known chemistry of psicose derivatives. These methods are intended to serve as a foundational guide for researchers to develop and optimize specific radiolabeling procedures.

Key Concepts in Radiolabeling α-D-Psicopyranose

The primary challenge in radiolabeling sugars is achieving regioselectivity—introducing the radioisotope at a specific, metabolically stable position. This typically requires a multi-step synthesis involving:

  • Protection: Selectively blocking hydroxyl groups to prevent unwanted side reactions. A key intermediate for psicose is 1,2:4,5-di-O-isopropylidene-D-psicopyranose , which selectively exposes the hydroxyl group at the C3 position.

  • Activation & Labeling: Modifying the target hydroxyl group to a good leaving group (e.g., tosylate, mesylate) or oxidizing it to a ketone, followed by reaction with a radiolabeled reagent.

  • Deprotection: Removing the protecting groups to yield the final radiolabeled sugar.

  • Purification and Analysis: Separating the desired radiolabeled product from precursors and byproducts, and determining its radiochemical purity and specific activity.

Data Presentation: Projected Radiochemical Outcomes

The following table summarizes the projected quantitative data for the proposed radiolabeling protocols. These values are estimates based on typical efficiencies of similar reactions reported for other sugars and should be empirically determined.

RadioisotopeLabeling PrecursorProposed MethodProjected Radiochemical Yield (RCY)*Projected Specific Activity (SA)
Carbon-14 (¹⁴C) [¹⁴C]Methyl IodideO-methylation at C3 followed by demethylation15 - 30%50 - 60 mCi/mmol
Tritium (³H) Sodium borotritide ([³H]NaBH₄)Oxidation of C3-OH to ketone, followed by reduction30 - 50%10 - 25 Ci/mmol
Fluorine-18 (¹⁸F) [¹⁸F]FluorideTosylation of C3-OH, followed by nucleophilic substitution5 - 15%>1 Ci/µmol

*Radiochemical Yield (RCY) is decay-corrected for ¹⁸F and is based on the starting amount of the radioisotope.

Experimental Protocols

Protocol 1: [3-¹⁴C]-α-D-Psicopyranose Synthesis (Proposed)

This protocol describes a hypothetical route to introduce a ¹⁴C label at the C3 position via methylation and subsequent demethylation.

Workflow Diagram:

G cluster_protection Step 1: Protection cluster_labeling Step 2: ¹⁴C-Labeling cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Analysis p1 α-D-Psicopyranose p2 1,2:4,5-di-O-isopropylidene -α-D-psicopyranose p1->p2 Acetone (B3395972), H₂SO₄ l1 1,2:4,5-di-O-isopropylidene -α-D-psicopyranose l2 Protected 3-O-[''¹⁴C'']methyl- α-D-psicopyranose l1->l2 1. NaH 2. [¹⁴C]CH₃I d1 Protected 3-O-[''¹⁴C'']methyl- α-D-psicopyranose d2 [3-¹⁴C]-α-D-Psicopyranose d1->d2 1. BBr₃ (Demethylation) 2. TFA/H₂O (Deacetonylation) pu1 Crude [3-¹⁴C]-α-D-Psicopyranose pu2 Pure Product pu1->pu2 Preparative HPLC pu3 Quality Control pu2->pu3 Radio-TLC, Radio-HPLC

Caption: Workflow for the proposed synthesis of [3-¹⁴C]-α-D-Psicopyranose.

Methodology:

  • Protection:

    • Suspend α-D-psicopyranose in anhydrous acetone.

    • Add a catalytic amount of concentrated sulfuric acid and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate.

    • Purify the resulting 1,2:4,5-di-O-isopropylidene-α-D-psicopyranose by silica (B1680970) gel chromatography.

  • ¹⁴C-Methylation:

    • Dissolve the protected psicose in anhydrous DMF under an inert atmosphere (Argon).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C and stir for 30 minutes.

    • Introduce [¹⁴C]methyl iodide ([¹⁴C]CH₃I) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with methanol (B129727) and water.

    • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate.

  • Deprotection:

    • Demethylation: Dissolve the crude methylated product in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C. Add boron tribromide (BBr₃) dropwise. Stir and allow to warm to room temperature. Quench with methanol.

    • Deacetonylation: Remove the solvent. To the residue, add a solution of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v). Stir at room temperature for 1-2 hours.

    • Neutralize with a suitable base (e.g., Amberlite resin) and concentrate.

  • Purification and Quality Control:

    • Purify the final product using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis (e.g., amino-propyl or ligand-exchange column) and a mobile phase such as acetonitrile (B52724)/water.

    • Collect fractions and analyze using a radio-detector.

    • Confirm radiochemical purity using analytical radio-HPLC and radio-TLC. Co-elution with an authentic, non-labeled α-D-psicopyranose standard is required.

    • Determine specific activity by quantifying the mass of the pure product (e.g., via HPLC with a refractive index detector) and measuring its radioactivity with a calibrated liquid scintillation counter.

Protocol 2: [3-³H]-α-D-Psicopyranose Synthesis (Proposed)

This protocol details a route to label the C3 position with tritium via oxidation and subsequent reduction with a tritiated reducing agent.

Workflow Diagram:

G cluster_protection Step 1: Protection cluster_oxidation Step 2: Oxidation cluster_labeling Step 3: ³H-Labeling cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification & Analysis p1 α-D-Psicopyranose p2 1,2:4,5-di-O-isopropylidene -α-D-psicopyranose p1->p2 Acetone, H₂SO₄ o1 Protected Psicose o2 Protected 3-keto-psicose o1->o2 DMP or Swern Oxidation l1 Protected 3-keto-psicose l2 Protected [3-³H]-psicose l1->l2 [³H]NaBH₄ d1 Protected [3-³H]-psicose d2 [3-³H]-α-D-Psicopyranose d1->d2 TFA/H₂O pu1 Crude Product pu2 Pure [3-³H]-α-D-Psicopyranose pu1->pu2 Preparative HPLC pu3 Quality Control pu2->pu3 Radio-TLC, LSC

Caption: Workflow for the proposed synthesis of [3-³H]-α-D-Psicopyranose.

Methodology:

  • Protection: Prepare 1,2:4,5-di-O-isopropylidene-α-D-psicopyranose as described in Protocol 1, Step 1.

  • Oxidation:

    • Dissolve the protected psicose in anhydrous DCM.

    • Add Dess-Martin periodinane (DMP) and stir at room temperature until the starting alcohol is consumed (monitor by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product, dry, and purify the resulting 3-keto derivative by silica gel chromatography.

  • ³H-Labeling (Reduction):

    • Dissolve the purified 3-keto intermediate in a suitable solvent like methanol or ethanol (B145695) at 0°C.

    • Add sodium borotritide ([³H]NaBH₄) portion-wise. The stereoselectivity of this reduction will determine the anomeric purity and should be assessed.

    • Stir for 1-2 hours, then quench with acetone followed by water.

    • Concentrate the mixture to remove the organic solvent.

  • Deprotection:

    • To the crude residue from the labeling step, add a solution of TFA/water (9:1 v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by radio-TLC).

    • Neutralize and concentrate as described in Protocol 1.

  • Purification and Quality Control:

    • Purify the final [3-³H]-α-D-psicopyranose product by preparative HPLC.

    • Perform quality control using analytical radio-HPLC and radio-TLC to determine radiochemical purity.

    • Measure radioactivity using a liquid scintillation counter (LSC) to determine the specific activity.

Protocol 3: [3-¹⁸F]-fluoro-3-deoxy-α-D-Psicopyranose Synthesis (Proposed)

This protocol outlines a potential route for ¹⁸F-labeling via nucleophilic substitution. Note that this produces an analogue, not native psicose.

Workflow Diagram:

G cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_labeling Step 3: ¹⁸F-Labeling cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification & Analysis p1 α-D-Psicopyranose p2 1,2:4,5-di-O-isopropylidene -α-D-psicopyranose p1->p2 Acetone, H₂SO₄ a1 Protected Psicose a2 Protected 3-O-tosyl-psicose a1->a2 TsCl, Pyridine (B92270) l1 Protected 3-O-tosyl-psicose l2 Protected [3-¹⁸F]-fluoro-psicose l1->l2 [¹⁸F]KF/K₂₂₂, Acetonitrile, Heat d1 Protected [¹⁸F]-fluoro-psicose d2 [3-¹⁸F]-fluoro-3-deoxy-psicose d1->d2 TFA/H₂O or HCl pu1 Crude Product pu2 Pure Product pu1->pu2 SPE or HPLC pu3 Quality Control pu2->pu3 Radio-TLC, Radio-HPLC

Caption: Workflow for proposed synthesis of an ¹⁸F-labeled psicose analogue.

Methodology:

  • Protection: Prepare 1,2:4,5-di-O-isopropylidene-α-D-psicopyranose as described in Protocol 1, Step 1.

  • Activation (Tosylation):

    • Dissolve the protected psicose in anhydrous pyridine and cool to 0°C.

    • Add p-toluenesulfonyl chloride (TsCl) and stir, allowing the reaction to proceed for several hours or overnight.

    • Quench with water and extract the product with DCM.

    • Wash the organic layer with dilute HCl and brine, dry, and purify the tosylated precursor by silica gel chromatography.

  • ¹⁸F-Fluorination:

    • Aseptically transfer cyclotron-produced [¹⁸F]fluoride to a reaction vessel.

    • Perform azeotropic drying with acetonitrile in the presence of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.

    • Add a solution of the tosylated precursor in anhydrous acetonitrile to the dried [¹⁸F]KF-K₂₂₂ complex.

    • Seal the vessel and heat at 80-120°C for 10-20 minutes (optimize conditions).

    • Cool the reaction vessel rapidly.

  • Deprotection:

    • Evaporate the acetonitrile from the reaction mixture.

    • Add an acidic solution (e.g., 1 M HCl or TFA/water) and heat gently (e.g., 95°C for 5-10 minutes) to hydrolyze the isopropylidene groups.

  • Purification and Quality Control:

    • Pass the crude, deprotected mixture through a series of solid-phase extraction (SPE) cartridges (e.g., an anion-exchange cartridge to trap unreacted [¹⁸F]fluoride, followed by a C18 cartridge to trap less polar impurities).

    • The final product in the aqueous eluate should be further purified by preparative or semi-preparative radio-HPLC if necessary.

    • Analyze the final product for radiochemical purity, identity, specific activity, and residual solvents as per standard radiopharmaceutical quality control procedures.

Application Notes and Protocols: α-D-Psicopyranose as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Psicopyranose, a rare ketohexose, is gaining significant attention as a valuable chiral starting material in organic synthesis. Its unique stereochemical arrangement offers a powerful platform for the synthesis of complex and biologically active molecules, including disaccharide analogues and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of α-D-psicopyranose and its derivatives as precursors in stereoselective synthesis.

Application Notes

α-D-Psicopyranose serves as a versatile precursor for the synthesis of various high-value molecules. Its applications primarily leverage its inherent chirality to direct the stereochemical outcome of reactions, leading to the formation of specific stereoisomers.

1. Synthesis of Disaccharide Analogues:

One of the key applications of α-D-psicopyranose is in the synthesis of novel disaccharides. By converting it into a suitable glycosyl donor, such as a protected D-psicofuranosyl derivative, it can be coupled with various glycosyl acceptors to form unique disaccharide linkages. This approach has been successfully employed in the stereoselective synthesis of (+)-5-thiosucrose, a sulfur analogue of sucrose.[1] The psicofuranosyl donor allows for the formation of a β-glycosidic bond, which after further synthetic manipulations, can lead to sucrose-type structures.[1] This strategy is particularly useful for creating modified sugars with potential applications as sweeteners, enzyme inhibitors, or probes for studying carbohydrate-protein interactions.

2. Synthesis of Heterocyclic Derivatives:

Derivatives of α-D-psicopyranose are also valuable precursors for the synthesis of complex heterocyclic compounds. For instance, 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose can be transformed into novel oxadiazole-containing sugar derivatives.[2][3] This involves the modification of the C-3 position to introduce a side chain that can be cyclized to form the heterocyclic ring. Such molecules are of interest in medicinal chemistry due to the prevalence of oxadiazole motifs in pharmacologically active compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of a key α-D-psicopyranose-derived precursor and its application in glycosylation reactions.

Protocol 1: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose

This protocol describes the synthesis of a key protected intermediate of D-psicose from a readily available D-fructose derivative. This intermediate is a crucial stepping stone for the preparation of psicofuranosyl donors. The synthesis involves the oxidation of a protected D-fructopyranose followed by a highly stereoselective reduction.[4][5]

Materials:

Procedure:

  • Oxidation: Oxidize 1,2:4,5-di-O-isopropylidene-D-fructopyranose using a mixture of dimethyl sulfoxide and acetic anhydride to yield 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose.[5]

  • Purification: Purify the resulting ketone by silica gel column chromatography.

  • Reduction: Dissolve the purified ketone in ethanol or methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of acetic acid or acetone.

  • Remove the solvent by rotary evaporation.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose.

Quantitative Data:

StepProductReducing AgentStereoselectivityReference
Reduction1,2:4,5-di-O-isopropylidene-β-D-psicopyranoseSodium borohydride98.2%[4]
Reduction1,2:4,5-di-O-isopropylidene-β-D-psicopyranoseLithium aluminium hydride90%[4]
Protocol 2: Stereoselective Synthesis of a β-D-Psicofuranosyl Disaccharide

This protocol outlines the glycosylation of a protected 5-thio-D-glucose acceptor with an O-protected D-psicofuranosyl donor to stereoselectively form a β-D-psicofuranosyl 5-thio-α-D-glucopyranoside, a key intermediate in the synthesis of (+)-5-thiosucrose.[1]

Materials:

  • O-protected D-psicofuranosyl donor (prepared from D-psicose)

  • Protected 5-thio-D-glucose acceptor

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the protected 5-thio-D-glucose acceptor and activated 4 Å molecular sieves.

  • Dissolve the solids in anhydrous dichloromethane.

  • Add the O-protected D-psicofuranosyl donor to the mixture.

  • Cool the reaction mixture to -40 °C.

  • Add TMSOTf dropwise to the stirred solution.

  • Allow the reaction to slowly warm to -20 °C while monitoring its progress by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Filter the reaction mixture through a pad of Celite®, washing with additional dichloromethane.

  • Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.

Quantitative Data:

Glycosyl DonorGlycosyl AcceptorPromoterSolventTemperature (°C)YieldStereoselectivityReference
O-protected D-psicofuranosyl donorProtected 5-thio-D-glucoseTMSOTfDichloromethane-40 to -2076%Single stereoisomer (β)[1]

Visualizations

The following diagrams illustrate the synthetic pathways and workflows described in these application notes.

experimental_workflow cluster_donor_prep Protocol 1: Donor Precursor Synthesis cluster_glycosylation Protocol 2: Stereoselective Glycosylation fructose_deriv 1,2:4,5-di-O-isopropylidene- D-fructopyranose ketone 1,2:4,5-di-O-isopropylidene- D-erythro-hex-3-ulopyranose fructose_deriv->ketone Oxidation (DMSO, Ac₂O) psicose_deriv 1,2:4,5-di-O-isopropylidene- β-D-psicopyranose ketone->psicose_deriv Reduction (NaBH₄, 98.2% stereoselectivity) psicose_donor O-protected D-psicofuranosyl Donor psicose_deriv->psicose_donor Further functionalization disaccharide β-D-psicofuranosyl 5-thio-α-D-glucopyranoside psicose_donor->disaccharide thio_acceptor Protected 5-thio- D-glucose Acceptor thio_acceptor->disaccharide TMSOTf, CH₂Cl₂ -40 to -20 °C 76% Yield

Caption: Workflow for the synthesis of a β-D-psicofuranosyl disaccharide.

logical_relationship cluster_derivatization Derivatization cluster_applications Synthetic Applications start α-D-Psicopyranose (Chiral Precursor) protection Protection of Hydroxyl Groups (e.g., Isopropylidene) start->protection Step 1 activation Activation of Anomeric Center (e.g., Phthalate leaving group) protection->activation disaccharides Stereoselective Synthesis of Disaccharide Analogues (e.g., (+)-5-Thiosucrose) activation->disaccharides Glycosylation heterocycles Synthesis of Heterocyclic Derivatives (e.g., Oxadiazoles) activation->heterocycles Further Modification

References

Application Notes and Protocols for Studying Enzyme Kinetics with alpha-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the enzyme kinetics of alpha-D-Psicopyranose, a low-calorie rare sugar with significant potential in the food and pharmaceutical industries. This document outlines the key enzymes interacting with this compound, detailed protocols for kinetic assays, and the known signaling pathways affected by this molecule.

Introduction

This compound, also known as D-allulose, is a C-3 epimer of D-fructose.[1] Its low caloric value and physiological benefits, such as anti-hyperglycemic and anti-hyperlipidemic effects, have made it a subject of intense research. Understanding the enzymatic interactions of this compound is crucial for its application as a functional food ingredient and for the development of novel therapeutics. The primary enzymes involved in the metabolism and production of D-psicose (B8758972) are D-psicose 3-epimerase and D-tagatose (B3328093) 3-epimerase.

Key Enzymes Interacting with this compound

The study of enzyme kinetics with this compound primarily focuses on two key enzymes:

  • D-Psicose 3-Epimerase (DPEase) (EC 5.1.3.30): This enzyme catalyzes the reversible epimerization of D-fructose to D-psicose at the C-3 position.[1][2] It is highly specific for D-psicose.[2][3]

  • D-Tagatose 3-Epimerase (DTEase) (EC 5.1.3.31): While its primary activity is the epimerization of D-tagatose to D-sorbose, DTEase from various sources can also catalyze the interconversion of D-fructose and D-psicose.[4][5]

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters and optimal conditions for D-Psicose 3-Epimerase and D-Tagatose 3-Epimerase from various microbial sources.

Table 1: Kinetic Parameters of D-Psicose 3-Epimerase (DPEase)

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (mM-1 min-1)Reference
Agrobacterium tumefaciensD-Psicose2917,000586[6]
Agrobacterium tumefaciensD-Fructose14011,00078.6[6]
Agrobacterium fabrumD-Psicose-2381-[2]
Christensenella minutaD-Allulose--45[7]

Table 2: Optimal Conditions for D-Psicose 3-Epimerase (DPEase) Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference
Agrobacterium tumefaciens8.050Mn2+[6]
Bacillus sp. KCTC 132196.060Mn2+[1]
Clostridium scindens--Mn2+[3]
Clostridium cellulolyticum--Co2+[3]

Table 3: Kinetic Parameters of D-Tagatose 3-Epimerase (DTEase)

Enzyme SourceSubstrateSpecific Activity (U/mg)Reference
Caballeronia fortuitaD-Allulose450 ± 2.7[5]
Caballeronia fortuitaD-Fructose270 ± 1.5[5]
Caballeronia fortuitaD-Tagatose801 ± 2.3[5]
Pseudomonas cichoriiD-PsicoseLower efficiency than D-tagatose[4]

Table 4: Optimal Conditions for D-Tagatose 3-Epimerase (DTEase) Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference
Rhodobacter sphaeroides9.040Mn2+[8]
Caballeronia fortuita7.565Co2+[5]
Pseudomonas cichorii7.0 - 9.060-[4]

Experimental Protocols

Protocol 1: Standard Enzyme Assay for D-Psicose 3-Epimerase (DPEase)

This protocol is adapted from studies on Agrobacterium tumefaciens DPEase.[9]

Materials:

  • Purified D-Psicose 3-Epimerase

  • D-Fructose or D-Psicose substrate solution (e.g., 20 mM in buffer)

  • Reaction Buffer: 50 mM EPPS buffer, pH 8.0

  • Cofactor Solution: 1 mM MnCl2

  • Stopping Solution: 200 mM HCl

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87C).

Procedure:

  • Enzyme Preparation: Incubate the purified DPEase with 1 mM MnCl2 at 20°C for 4 hours. Subsequently, dialyze against 50 mM EPPS buffer (pH 8.0) overnight at 4°C to remove unbound Mn2+.[9]

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube by combining 500 µL of the substrate solution with the reaction buffer to a final volume of 950 µL.

  • Pre-incubation: Pre-incubate the reaction mixture at 50°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding 50 µL of the prepared enzyme solution (e.g., to a final concentration of 0.21 U/mL).[9]

  • Incubation: Incubate the reaction mixture at 50°C for 10 minutes.

  • Termination of Reaction: Stop the reaction by adding the stopping solution (HCl) to a final concentration of 200 mM.[9] Alternatively, the reaction can be stopped by boiling for 10 minutes.[1]

  • Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. Analyze the supernatant using HPLC to quantify the amount of D-psicose produced or D-fructose consumed.

  • Calculation of Enzyme Activity: One unit of DPEase activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified conditions.

Protocol 2: Standard Enzyme Assay for D-Tagatose 3-Epimerase (DTEase)

This protocol is a general procedure based on studies of DTEase from various sources.[7]

Materials:

  • Purified D-Tagatose 3-Epimerase

  • D-Fructose or D-Tagatose substrate solution (e.g., 50 g/L in buffer)

  • Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.5

  • Cofactor Solution: 1 mM CoCl2 or MnCl2 (depending on the specific enzyme)

  • Stopping Solution: Boiling water bath or acid solution

  • HPLC system for sugar analysis.

Procedure:

  • Reaction Setup: In a final volume of 1 mL, combine the reaction buffer, substrate solution, and cofactor solution.

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 65°C for Caballeronia fortuita DTEase) for 5 minutes.

  • Initiation of Reaction: Add a known amount of purified DTEase (e.g., 0.5 µM) to initiate the reaction.[7]

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature.

  • Termination of Reaction: Terminate the reaction by placing the reaction tube in a boiling water bath for 10 minutes.

  • Analysis: After centrifugation to remove any precipitate, analyze the supernatant by HPLC to quantify the product (e.g., D-psicose or D-sorbose).

  • Calculation of Enzyme Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[7]

Signaling Pathways and Experimental Workflows

D-Psicose Regulation of Lipid Metabolism

D-psicose has been shown to regulate lipid metabolism, thereby exhibiting anti-obesity effects. It achieves this by modulating the expression of key genes involved in lipogenesis and fatty acid oxidation.[10][11]

Lipogenesis_Pathway cluster_lipogenesis Lipogenesis (Fat Synthesis) cluster_oxidation Fatty Acid Oxidation (Fat Burning) D_Psicose This compound (D-Psicose) SREBP_1c SREBP-1c D_Psicose->SREBP_1c inhibits ACC_alpha ACCα D_Psicose->ACC_alpha inhibits FAS FAS D_Psicose->FAS inhibits AMPK2_alpha AMPK2α D_Psicose->AMPK2_alpha stimulates PPAR_alpha PPARα D_Psicose->PPAR_alpha stimulates HSL HSL D_Psicose->HSL stimulates SREBP_1c->ACC_alpha activates SREBP_1c->FAS activates Lipogenesis Fat Accumulation ACC_alpha->Lipogenesis FAS->Lipogenesis AMPK2_alpha->PPAR_alpha activates Fat_Oxidation Fatty Acid Oxidation PPAR_alpha->Fat_Oxidation HSL->Fat_Oxidation

Caption: D-Psicose regulation of lipid metabolism pathways.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme that interacts with this compound.

Enzyme_Kinetics_Workflow start Start enzyme_prep Enzyme Purification & Preparation start->enzyme_prep substrate_prep Substrate Preparation (Varying Concentrations) start->substrate_prep assay Enzyme Assay (Fixed Time, Temp, pH) enzyme_prep->assay substrate_prep->assay quantification Product Quantification (e.g., HPLC) assay->quantification data_analysis Data Analysis (Michaelis-Menten Plot, Lineweaver-Burk Plot) quantification->data_analysis results Determine Km, Vmax, kcat data_analysis->results

Caption: Workflow for enzyme kinetic analysis.

Conclusion

The study of enzyme kinetics with this compound is essential for harnessing its full potential in various applications. The protocols and data presented here provide a solid foundation for researchers to investigate the interactions of this rare sugar with key enzymes. Further research may focus on discovering and engineering novel enzymes with improved efficiency and stability for the production of this compound, as well as elucidating its broader metabolic effects.

References

Application Notes and Protocols for alpha-D-Psicopyranose In Vitro Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-D-Psicopyranose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It has gained significant attention in the food and pharmaceutical industries due to its sucrose-like taste with nearly zero caloric value. Understanding the mechanisms of its absorption in the intestine is crucial for evaluating its physiological effects and potential as a therapeutic agent. In vitro uptake assays using intestinal epithelial cell models, such as Caco-2 cells, are fundamental tools for this purpose.

These application notes provide detailed protocols for conducting this compound (D-Psicose) uptake assays in vitro, including cell culture, transport experiments, and quantification methods. The primary transport mechanism for D-Psicose across the apical membrane of enterocytes is facilitated diffusion mediated by the glucose transporter type 5 (GLUT5), which is also responsible for fructose (B13574) absorption.[1] This process is independent of the sodium-glucose cotransporter 1 (SGLT1).[1] After entering the cell, D-Psicose is thought to be released into the bloodstream via the glucose transporter type 2 (GLUT2) on the basolateral membrane.[1]

Data Presentation

Table 1: Kinetic Parameters for Fructose Transport via GLUT5
SubstrateTransporterCell System/ModelKm (mM)Reference
D-FructoseGLUT5Human GLUT5 in Xenopus oocytes6[3]
D-FructoseGLUT5General (e.g., intestinal vesicles)~10 - 15[4]
Table 2: Inhibitors of Sugar Transport

This table summarizes inhibitors relevant to studying D-Psicose transport. Note that inhibitors can have varying specificity and potency depending on the transporter and experimental conditions.

InhibitorTarget Transporter(s)Typical Concentration / IC50NotesReference
PhloretinGLUT1, GLUT22 mM (for GLUT1)A known inhibitor of several facilitative glucose transporters.[5] Can be used to probe the involvement of GLUT transporters.[5]
QuercetinGLUT5, GLUT2IC50: 29.64 µg/mL (for fructose uptake in Caco-2)Flavonoid that inhibits fructose uptake in Caco-2 cells.[6]
MSNBA*GLUT5Ki: 3.2 ± 0.4 µMA specific and potent competitive inhibitor of human GLUT5.[5][5]
PhlorizinSGLT1N/A for GLUT5SGLT1 inhibitor; used as a negative control to confirm D-Psicose transport is SGLT1-independent.[1][1]
Cytochalasin BGLUT1, GLUT2, GLUT3, GLUT42 mM (for GLUT1)Known inhibitor of many facilitative glucose transporters, but does not inhibit GLUT5.[3][5][3][5]

*N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine

Signaling and Transport Pathway Diagram

The diagram below illustrates the generally accepted pathway for this compound transport across a polarized intestinal epithelial cell.

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream Lumen Psicose_Lumen α-D-Psicopyranose Fructose_Lumen D-Fructose GLUT5 GLUT5 Fructose_Lumen->GLUT5 Competitive Uptake GLUT2 GLUT2 Psicose_Intra α-D-Psicopyranose GLUT5->Psicose_Intra Blood Psicose_Blood α-D-Psicopyranose GLUT2->Psicose_Blood Efflux Psicose_Intra->GLUT2

Transepithelial transport pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps for performing an in vitro uptake assay using a Caco-2 cell monolayer.

G A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21-25 days to differentiate into monolayer A->B C 3. Verify monolayer integrity (Measure TEER) B->C D 4. Pre-incubation: Wash with HBSS buffer C->D E 5. Incubation: Add D-Psicose to apical side D->E F 6. Collect samples from basolateral side at time points E->F G 7. Lyse cells to measure intracellular accumulation E->G H 8. Quantify D-Psicose (e.g., via HPLC-RID) F->H G->H I 9. Calculate Permeability (Papp value) H->I

Workflow for Caco-2 transwell permeability assay.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture for Transport Assays

This protocol details the steps for culturing and seeding Caco-2 cells to form a differentiated monolayer suitable for transport studies.[7][8][9]

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Transwell permeable supports (e.g., 12-well, 0.4 µm pore size)

  • T-75 cell culture flasks

Procedure:

  • Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 15-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Routine Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS and detach cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Seeding on Transwell Inserts: Resuspend the cell pellet in fresh medium to a concentration of approximately 1.0 x 105 cells/mL. Seed 0.5 mL of the cell suspension onto the apical side of each Transwell insert. Add 1.5 mL of medium to the basolateral chamber.

  • Differentiation: Culture the cells on the Transwell inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.

  • Monolayer Integrity Check: Before each transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value above 300 Ω·cm2 generally indicates a confluent and intact monolayer.[7]

Protocol 2: this compound Transepithelial Transport Assay

This protocol describes the measurement of D-Psicose transport from the apical to the basolateral side of the Caco-2 monolayer.

Materials:

  • Differentiated Caco-2 monolayers on Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer, pre-warmed to 37°C

  • This compound stock solution

  • Inhibitor stock solutions (e.g., phloretin, quercetin) if required

  • 12-well plates

Procedure:

  • Preparation: On the day of the experiment, aspirate the culture medium from both apical and basolateral chambers.

  • Washing: Gently wash the monolayer twice with pre-warmed HBSS. To do this, add 0.5 mL to the apical side and 1.5 mL to the basolateral side, incubate for 15 minutes at 37°C, and then aspirate.

  • Pre-incubation: Add 0.5 mL of fresh HBSS to the apical side and 1.5 mL to the basolateral side. Incubate for 30 minutes at 37°C to equilibrate the cells.

  • Initiating Transport: Aspirate the buffer. Add 0.5 mL of the D-Psicopyranose solution (prepared in HBSS at the desired concentration, e.g., 10 mM) to the apical chamber. Add 1.5 mL of fresh HBSS to the basolateral chamber.

  • Inhibitor Studies (Optional): For inhibition assays, pre-incubate the cells with the inhibitor in HBSS for 15-30 minutes before adding the D-Psicopyranose solution containing the same concentration of the inhibitor.

  • Sampling: Place the plate on an orbital shaker at a low speed. At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 100 µL) from the basolateral chamber. Immediately replace the volume with an equal amount of fresh, pre-warmed HBSS.

  • Termination: At the end of the experiment, collect final samples from both apical and basolateral chambers. Wash the cell monolayer with ice-cold PBS to stop the transport process.

  • Cell Lysis (for uptake): To measure intracellular accumulation, add a suitable lysis buffer to the cells and collect the lysate after incubation.

  • Sample Analysis: Analyze the concentration of D-Psicopyranose in the collected samples using the HPLC protocol below.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (transport rate) across the monolayer (mol/s).

    • A is the surface area of the membrane (cm2).

    • C0 is the initial concentration in the apical chamber (mol/cm3).

Protocol 3: Quantification of D-Psicopyranose by HPLC-RID

This protocol provides a method for quantifying D-Psicopyranose in aqueous samples collected from the transport assay.[1][2][10][11]

Materials & Equipment:

  • HPLC system equipped with a Refractive Index Detector (RID)

  • Aminopropyl silane (B1218182) column (e.g., ZORBAX SIL, 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • D-Psicopyranose standard

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 80:20 v/v). Degas the solution before use.

  • HPLC Conditions:

    • Column: Aminopropyl silane

    • Mobile Phase: Acetonitrile:Water (80:20)

    • Flow Rate: 1.0 mL/min

    • Detector: Refractive Index Detector (RID)

    • Injection Volume: 10-20 µL

    • Run Time: Approximately 8-10 minutes (D-Psicose typically elutes before D-Fructose).[10]

  • Standard Curve Preparation: Prepare a series of D-Psicopyranose standards of known concentrations in the transport buffer (HBSS). Analyze each standard by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation: For samples collected from the basolateral chamber, direct injection may be possible. If necessary, filter the samples through a 0.22 µm syringe filter before injecting them into the HPLC system.

  • Quantification: Inject the experimental samples into the HPLC. Identify the D-Psicopyranose peak based on the retention time of the standard. Determine the concentration in the unknown samples by interpolating their peak areas from the standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of α-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for α-D-Psicopyranose (also known as D-Allulose) crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this rare sugar. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the crystallization of α-D-Psicopyranose?

A1: Successful crystallization of α-D-Psicopyranose is primarily dependent on the careful control of several key factors:

  • Supersaturation: This is the driving force for both crystal nucleation and growth. Achieving and maintaining an optimal level of supersaturation is crucial.[1][2]

  • Temperature: Temperature directly affects the solubility of D-psicose and is used to control the supersaturation of the solution. Crystallization is typically induced by cooling a concentrated solution.[3]

  • Purity of the Solution: Impurities can significantly inhibit crystal growth and impact the final purity of the crystals.[3][4] It is recommended to use a D-psicose solution with a purity of 90% to 95% or higher.[5]

  • Seed Crystals: The use of seed crystals is a common and effective practice to control the crystallization process, promoting the growth of larger, more uniform crystals.[3]

  • Cooling Rate: The rate at which the solution is cooled has a significant impact on the resulting crystal size and overall yield.[3]

Q2: What is the "metastable zone" and why is it important for D-psicose crystallization?

A2: The metastable zone is a specific range of supersaturation where spontaneous crystal nucleation is unlikely to occur, but existing crystals can grow.[3][4] Operating within this zone is highly desirable as it allows for the controlled growth of larger, more uniform crystals by preventing the sudden formation of many small crystals.[3] Careful control of temperature and concentration is necessary to maintain the solution within this zone.

Q3: What is the optimal concentration of the D-psicose solution to begin crystallization?

A3: For successful crystallization, the D-psicose solution should be concentrated to a high Brix level, typically between 80% and 85%.[3][5] This high concentration is necessary to achieve the required supersaturation for crystal formation.

Q4: Should I use seed crystals, and if so, how much?

A4: Yes, using seed crystals is highly recommended to control the crystallization process.[3] Adding seed crystals to a supersaturated solution within the metastable zone encourages the growth of existing crystals rather than the formation of new, smaller ones. A typical amount of seed crystals to add is between 0.01% and 1% (g/g) based on the total amount of D-psicose in the solution.[3]

Troubleshooting Guide

Issue 1: The α-D-Psicopyranose solution fails to crystallize.
Possible CauseTroubleshooting Step
Insufficient Supersaturation Concentrate the D-psicose solution to a higher Brix level, ideally between 80-85%.[3][5]
Solution Not in Metastable Zone Carefully control the temperature and concentration to bring the solution into the metastable zone where crystal growth is favored over nucleation.[3][4]
Presence of Impurities Purify the D-psicose solution through methods like decoloring and desalting with ion exchange resins before attempting crystallization.[3][4]
Cooling Too Rapidly Employ a slower, more controlled cooling process. Rapid cooling can lead to the formation of a glass-like substance instead of crystals.
Issue 2: The resulting α-D-Psicopyranose crystals are too small.
Possible CauseTroubleshooting Step
High Nucleation Rate Reduce the level of supersaturation. Operate within the lower end of the metastable zone to favor crystal growth over the formation of new nuclei.
Insufficient or No Seeding Introduce seed crystals (0.01% to 1% g/g) into the supersaturated solution to promote the growth of larger crystals.[3]
Rapid Cooling Decrease the cooling rate. A slower temperature reduction allows more time for the molecules to integrate into the existing crystal lattice, resulting in larger crystals.[3]
Inadequate Agitation Optimize the stirring speed. Gentle agitation can improve mass transfer to the crystal surface, but excessive agitation can lead to secondary nucleation and smaller crystals.
Issue 3: Difficulty in separating the crystals from the mother liquor.
Possible CauseTroubleshooting Step
High Viscosity of Mother Liquor While a high concentration is necessary for crystallization, optimizing the final temperature and crystal size can facilitate easier separation.[3] Consider a slight dilution with an appropriate anti-solvent at the end of the crystallization process to reduce viscosity before filtration or centrifugation.
Very Small Crystal Size Address the issue of small crystals using the steps outlined in "Issue 2". Larger crystals are generally easier to separate from the mother liquor.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This protocol focuses on a slow cooling method to achieve high-purity α-D-Psicopyranose crystals.[3]

  • Preparation of Solution:

    • Ensure the D-psicose solution has a purity of 90-95% or higher.[5] This can be achieved by decoloring and desalting using ion exchange resins.[3][4]

    • Concentrate the purified solution to 80-85 Brix (%) at a temperature of approximately 60°C to 70°C.[3][4]

  • Crystallization:

    • Transfer the concentrated solution to a crystallizer.

    • Cool the solution from an initial temperature of around 50°C to a final temperature of 35°C.[3]

    • Employ a slow cooling rate, for example, between 0.08°C and 0.30°C per hour.[3]

    • Introduce seed crystals (0.01% to 1% g/g of total D-psicose) when the solution is in the metastable zone to initiate controlled crystal growth.[3]

    • The total crystallization time can range from 50 to 200 hours.[4]

  • Crystal Separation and Drying:

    • Separate the D-psicose crystals from the mother liquor using a centrifuge.[3]

    • Dry the separated crystals.

Protocol 2: Seeded Crystallization with Rapid Initial Cooling

This protocol utilizes a more rapid initial cooling followed by a seeded crystallization phase.[5]

  • Preparation and Concentration:

    • Prepare and concentrate the D-psicose solution to 80-85 Brix (%) as described in Protocol 1.

  • Cooling and Seeding:

    • Rapidly cool the concentrated solution to a temperature between 30°C and 40°C at a rate of 5°C to 20°C per hour using a heat exchanger.[5]

    • Transfer the cooled solution into a crystallization device.

    • Introduce D-psicose seed crystals to initiate crystallization at 30°C to 40°C to obtain a seed crystal massecuite.[5]

  • Full-Scale Crystallization:

    • Allow for full-scale crystallization of the seed crystallized massecuite.

Quantitative Data Summary

ParameterRecommended ValueReference
Solution Purity 90-95% (or higher)[5]
Initial Concentration 80-85 Brix (%)[3][5]
Concentration Temperature 60°C - 70°C[3][4]
Initial Crystallization Temp. ~50°C[3]
Final Crystallization Temp. 35°C[3]
Slow Cooling Rate 0.08°C - 0.30°C per hour[3]
Rapid Initial Cooling Rate 5°C - 20°C per hour[5]
Seeded Crystallization Temp. 30°C - 40°C[5]
Seed Crystal Amount 0.01% - 1% (g/g of D-psicose)[3]
Total Crystallization Time 50 - 200 hours[4]

Visualizations

experimental_workflow_slow_cooling cluster_prep Solution Preparation cluster_cryst Crystallization cluster_sep Separation & Drying Purification Purify D-Psicose Solution (Decoloring, Desalting) Concentration Concentrate to 80-85 Brix (60-70°C) Purification->Concentration Transfer Transfer to Crystallizer Concentration->Transfer Cooling Slow Cooling (50°C to 35°C @ 0.08-0.30°C/hr) Transfer->Cooling Seeding Add Seed Crystals (0.01-1% g/g) Cooling->Seeding Growth Crystal Growth (50-200 hrs) Seeding->Growth Separation Separate Crystals (Centrifugation) Growth->Separation Drying Dry Crystals Separation->Drying

Caption: Experimental Workflow for Slow Cooling Crystallization of α-D-Psicopyranose.

troubleshooting_logic cluster_no_crystals No Crystals Formed cluster_small_crystals Crystals Too Small cluster_separation Separation Difficulty Start Crystallization Issue Check_Conc Check Concentration (80-85 Brix?) Start->Check_Conc Check_Purity Check Purity (>90%?) Start->Check_Purity Check_Cooling Check Cooling Rate (Slow enough?) Start->Check_Cooling Check_Seeding Used Seed Crystals? Start->Check_Seeding Check_Cooling_Rate Optimize Cooling Rate Start->Check_Cooling_Rate Check_Supersat Lower Supersaturation Start->Check_Supersat Check_Viscosity Optimize Final Temp/Viscosity Start->Check_Viscosity Check_Crystal_Size Address Small Crystal Size Start->Check_Crystal_Size

Caption: Troubleshooting Logic for Common α-D-Psicopyranose Crystallization Issues.

References

Technical Support Center: Optimizing Enzymatic Production of α-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic production of α-D-Psicopyranose (D-Psicose/D-Allulose). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing production yield and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for producing D-Psicose (B8758972) from D-Fructose?

A1: The primary enzymes used are from the D-ketose 3-epimerase family, which catalyze the reversible epimerization of D-fructose at the C-3 position to form D-psicose.[1][2] The most common enzymes are D-Psicose 3-epimerase (DPEase) and D-Tagatose 3-epimerase (DTEase).[1][3] While DTEase can be used, DPEase often shows higher specificity and catalytic efficiency for the conversion of D-fructose to D-psicose.[4]

Q2: What is the typical conversion yield for the enzymatic production of D-Psicose?

A2: The enzymatic conversion of D-fructose to D-psicose is a reversible reaction that reaches a thermodynamic equilibrium.[5][6] Typically, the equilibrium ratio of D-fructose to D-psicose is around 68:32 to 70:30, resulting in a conversion yield of approximately 30-33%.[7] Factors such as the specific enzyme used, reaction conditions, and strategies to shift the equilibrium can influence the final yield.[1][2] Some studies report conversion rates of less than 40%.[1][8]

Q3: Why are metal cofactors like Mn²⁺ or Co²⁺ often required?

A3: Many D-psicose 3-epimerases are metalloproteins, meaning they require a metal ion for their catalytic activity and stability.[7] Manganese (Mn²⁺) and Cobalt (Co²⁺) are common cofactors that have been shown to significantly enhance the epimerization rate.[2][9] For example, the DPEase from Agrobacterium tumefaciens shows significantly increased activity in the presence of Mn²⁺. Conversely, certain metal ions like Zn²⁺ and Cu²⁺ can act as inhibitors.[4] Complete inhibition can sometimes be observed with chelating agents like EDTA, confirming the enzyme's identity as a metalloprotein.[7]

Q4: What is enzyme immobilization and why is it beneficial?

A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support material. This technique is highly beneficial for industrial-scale production as it simplifies enzyme recovery and reuse, enhances enzyme stability (e.g., thermostability), and reduces overall production costs.[2][10][11] Both whole-cell immobilization and immobilization of purified enzymes on supports like amino-epoxide resins have been shown to be effective for D-psicose production.[11][12] Immobilized enzymes often exhibit improved properties, such as a higher optimal temperature compared to their free counterparts.[10][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of D-psicose.

Issue 1: Conversion Yield is Significantly Lower than the Expected ~30%

Possible Cause 1: Suboptimal Reaction Conditions The activity and stability of D-psicose 3-epimerase are highly dependent on pH, temperature, and cofactor concentration.[14]

  • Solution: Verify that the reaction parameters are optimized for the specific enzyme being used. Most DPEases function optimally at temperatures between 50-60°C and a pH in the range of 7.0 to 9.0.[2][9][13][15] For instance, DPEase from Agrobacterium tumefaciens has an optimal pH of 8.0 and temperature of 50°C.[4] Ensure the correct concentration of the required metal cofactor (e.g., 1 mM MnCl₂) is present, as this can be crucial for activity.[5]

Possible Cause 2: Enzyme Inactivation The enzyme may have lost activity due to improper storage, handling, or degradation under reaction conditions, especially poor thermostability.[2][14]

  • Solution:

    • Verify Enzyme Activity: Perform a standard activity assay on your enzyme stock before starting the main synthesis to confirm its viability.

    • Improve Stability: For free enzymes, the addition of stabilizing agents like glycerol (B35011) during storage at -20°C can help maintain activity.[15] For production, consider using a more thermostable enzyme, potentially one developed through protein engineering, or use an immobilized enzyme, which generally shows enhanced stability.[11][16] For example, immobilisation can increase the residual activity of DPEase to over 50% after 2 hours at 60°C, compared to just 12.5% for the free enzyme.[11]

Possible Cause 3: Substrate or Product Inhibition High concentrations of the substrate (D-fructose) or accumulation of the product (D-psicose) can sometimes inhibit enzyme activity.[5][17]

  • Solution:

    • Optimize Substrate Concentration: Determine the optimal substrate concentration by running the reaction with varying levels of D-fructose. A significant reduction in conversion yield has been observed at very high substrate concentrations (e.g., 50% and 70% w/v).[17]

    • Shift Reaction Equilibrium: To overcome product inhibition and the thermodynamic equilibrium limit, consider adding borate (B1201080) to the reaction mixture. Borate forms a complex with D-psicose, effectively removing it from the equilibrium and driving the forward reaction, potentially increasing the conversion yield to over 60%.[14][18]

Issue 2: Difficulty in Purifying D-Psicose from the Reaction Mixture

Possible Cause 1: Co-elution of D-Fructose D-psicose and D-fructose are epimers with very similar physical and chemical properties, making their separation by standard chromatography challenging.[19]

  • Solution:

    • Chromatographic Separation: Advanced techniques like simulated moving bed (SMB) chromatography are often employed for large-scale separation.[5]

    • Selective Fructose (B13574) Removal: An alternative strategy is to selectively remove the unreacted D-fructose. This can be done by treating the mixture with baker's yeast, which consumes fructose but not psicose.[20][21] Another method involves a two-step enzymatic process to convert D-fructose into gluconic acid, which can then be easily separated using an anion exchange resin.[22][23]

Possible Cause 2: Presence of By-products or Browning At higher temperatures and alkaline pH, non-enzymatic browning reactions can occur, leading to colored impurities and by-products.[2][14]

  • Solution: Optimize reaction conditions to minimize browning. This may involve using a lower temperature or an enzyme with a more neutral or acidic pH optimum.[14][17] DPEase from Pichia pastoris with an optimal pH of 6.0 is a good candidate for this purpose.[17]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for D-Psicose 3-Epimerases from Various Sources
Enzyme SourceSystemOptimal pHOptimal Temp. (°C)Required CofactorConversion Yield (%)Reference
Agrobacterium tumefaciensFree Enzyme8.050Mn²⁺~32.9
Agrobacterium tumefaciensRecombinant E. coli7.555Mn²⁺~22.4[15][24]
Clostridium bolteaeFree Enzyme7.055Co²⁺~28.8-31[7]
Rhodobacter sphaeroidesFree Enzyme9.040Mn²⁺~16.9 (from 700g/L fructose)[9]
Pichia pastoris (secreted)Free Enzyme6.060Mn²⁺~17.0[17]
A. tumefaciens (Immobilized)Whole Recombinant Cells---~29.0[12]
A. tumefaciens (w/ Borate)Free Enzyme9.050-~64.0[18]
Table 2: Kinetic Parameters of D-Psicose 3-Epimerases
Enzyme SourceSubstrateK_m_ (mM)V_max_ (mM/min)k_cat_ (s⁻¹)Reference
A. tumefaciens (Recombinant E. coli)D-Fructose11028.01-[15]
Clostridium bolteaeD-Psicose27.4-49[7]
A. tumefaciensD-Psicose--2381 min⁻¹[4]
A. tumefaciensD-Tagatose--270 min⁻¹[4]

Experimental Protocols

Protocol 1: Standard D-Psicose 3-Epimerase (DPEase) Activity Assay

This protocol is adapted from methodologies used for characterizing DPEase from Agrobacterium tumefaciens.[24]

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 50 mM EPPS buffer (pH 8.0), 1.0% (w/v) D-fructose, and 1 mM MnCl₂ (if required by the enzyme).

  • Pre-incubation: Pre-incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50°C) for 5 minutes to equilibrate.

  • Initiate Reaction: Add a known amount of DPEase (e.g., to a final concentration of 0.04 U/mL) to the mixture to start the reaction.

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature.

  • Stop Reaction: Terminate the reaction by boiling the mixture at 100°C for 5-10 minutes.[5][24]

  • Analysis: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the denatured enzyme. Analyze the supernatant for D-psicose and D-fructose concentrations using High-Performance Liquid Chromatography (HPLC).

  • Define Activity: One unit (U) of DPEase activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.[24]

Protocol 2: HPLC Analysis of Sugars
  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.

  • Column: A sugar-specific column, such as a Sugar-Pak I column or an amine-based column, is recommended.

  • Mobile Phase: Use degassed, deionized water or an acetonitrile/water mixture as the mobile phase.[25]

  • Flow Rate: Set a constant flow rate (e.g., 0.4 - 0.5 mL/min).

  • Temperature: Maintain the column and detector at a constant temperature (e.g., column at 80°C) to ensure reproducible retention times.[26]

  • Sample Preparation: Dilute the supernatant from the reaction mixture with the mobile phase as needed.

  • Quantification: Calculate the concentrations of D-fructose and D-psicose by comparing the peak areas to those of known standards.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_reaction Reaction & Analysis cluster_purification Downstream Processing enzyme Enzyme Source (e.g., Recombinant E. coli) reaction Enzymatic Conversion enzyme->reaction substrate Substrate Preparation (High-Purity D-Fructose) substrate->reaction conditions Reaction Conditions (pH, Temp, Cofactor) conditions->reaction immobilization Immobilization (Optional) immobilization->reaction borate Equilibrium Shift (Borate Addition) borate->reaction monitoring HPLC Monitoring reaction->monitoring separation Product Separation (e.g., Chromatography, Yeast Treatment) monitoring->separation product Pure α-D-Psicopyranose separation->product

Caption: Workflow for optimizing the enzymatic production of D-Psicose.

troubleshooting_workflow start Low D-Psicose Yield (<30%) check_conditions Verify Reaction Conditions (pH, Temp, Cofactor) start->check_conditions check_enzyme Assess Enzyme Activity (Standard Assay) check_conditions->check_enzyme [Conditions OK] optimize_conditions Adjust pH, Temp, or Cofactor Concentration check_conditions->optimize_conditions [Suboptimal] check_substrate Evaluate Substrate (Purity, Concentration) check_enzyme->check_substrate [Activity OK] new_enzyme Use Fresh/New Enzyme or Immobilize check_enzyme->new_enzyme [Inactive] optimize_substrate Test Substrate Dilutions check_substrate->optimize_substrate [Suboptimal Conc.] shift_equilibrium Consider Equilibrium Shift (e.g., add Borate) check_substrate->shift_equilibrium [Purity & Conc. OK] success Yield Improved optimize_conditions->success new_enzyme->success optimize_substrate->success shift_equilibrium->success

Caption: Troubleshooting workflow for diagnosing low D-Psicose conversion yield.

borate_mechanism DFructose D-Fructose DPsicose D-Psicose DFructose->DPsicose DPEase Equilibrium Complex Psicose-Borate Complex DPsicose->Complex Complexation Borate Borate Borate->Complex

Caption: Mechanism of borate-mediated equilibrium shift in D-Psicose synthesis.

References

Technical Support Center: Purification of alpha-D-Psicopyranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of alpha-D-Psicopyranose anomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) concerning the purification of this rare sugar.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying a single anomer of D-Psicose?

The main difficulty in purifying either the alpha or beta anomer of D-Psicopyranose is the phenomenon of mutarotation. In solution, D-Psicose exists as a dynamic equilibrium of five tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain carbonyl form.[1] This interconversion between anomers can lead to peak broadening or the appearance of split peaks during chromatographic separation, making it challenging to isolate a pure anomer.[2]

Q2: Why does D-Psicose crystallize as the beta-anomer?

Current research indicates that D-Psicose crystallizes exclusively as the β-D-pyranose anomer from aqueous solutions.[1][3][4] This is likely due to the β-anomer being the more thermodynamically stable form in the crystalline state.

Q3: How can I manage anomeric peak splitting during HPLC analysis?

To obtain a single, sharp peak representing the equilibrium mixture of anomers, you can accelerate the rate of mutarotation so that it is much faster than the chromatographic separation time. Two common strategies to achieve this are:

  • Elevated Column Temperature: Increasing the column temperature, typically to a range of 70-80°C, can speed up the interconversion of anomers, causing them to elute as a single peak.[2][5][6][7]

  • High pH Mobile Phase: Using an alkaline mobile phase (pH > 10) also increases the rate of mutarotation, leading to the coalescence of the anomeric peaks.[2][5] It is important to use a column that is stable at high pH, such as polymer-based columns.[2][5]

Q4: What type of HPLC column is suitable for separating D-Psicose anomers?

For the analytical separation of D-psicose anomers, several column types can be considered. Amino-propyl bonded silica (B1680970) columns or polymer-based amino columns are often used for the analysis of highly polar compounds like D-Psicose.[2] For specific separation of anomers, cyclodextrin-bonded phases have shown success in separating anomers of other saccharides.[8] Additionally, hydrophilic interaction liquid chromatography (HILIC) with stationary phases like poly-N-(1H-tetrazole-5-yl)-methacrylamide has been effective for carbohydrate isomer separation.[9]

Q5: What detection methods are appropriate for D-Psicose, and why?

D-Psicose lacks a UV chromophore, making it unsuitable for UV detection. Therefore, universal detectors such as Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD) are commonly employed.[2] Mass spectrometry (MS) can also be used for detection and structural confirmation.

Troubleshooting Guide

Problem Possible Causes Solutions
Peak Splitting or Broadening in HPLC Slow interconversion of anomers on the column.1. Increase the column temperature to 70-80°C to accelerate mutarotation.[2][6][7]2. Use a high pH mobile phase (if your column is compatible) to speed up anomer interconversion.[2][5]3. If the goal is to separate the anomers, try lowering the temperature to slow down interconversion and improve resolution.[7]
Co-elution with D-Fructose Insufficient selectivity of the chromatographic system.1. Optimize the mobile phase composition. For ion-exchange chromatography, adjusting the counter-ion (e.g., Ca2+) can improve separation.[3][4]2. Consider Simulated Moving Bed (SMB) chromatography for large-scale separation of D-psicose and D-fructose.[9][10]
Low Product Yield After Crystallization The desired alpha-anomer does not crystallize under standard conditions.D-Psicose crystallizes as the β-D-pyranose anomer.[1][3][4] To isolate the alpha-anomer, preparative chromatography is necessary.
Irreproducible Retention Times Changes in the column or mobile phase.1. Ensure the column is properly equilibrated before each run.2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.3. Check for column contamination and perform a cleaning cycle if necessary.
Low Signal with ELSD or RID Insufficient sample concentration or detector issue.1. Ensure the sample concentration is within the detector's optimal range.2. For ELSD, optimize nebulizer and evaporator temperatures.3. For RID, ensure the detector is properly warmed up and the reference cell is flushed with fresh mobile phase.

Experimental Protocols

Protocol 1: Analytical HPLC for Monitoring D-Psicose and D-Fructose

This protocol is optimized for monitoring the enzymatic conversion of D-fructose to D-Psicose.[2][11]

  • Column: Amino-propyl bonded silica column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[11][12]

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).[11][12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Column Temperature: 35-40°C (adjust as needed to manage peak shape).

  • Detector: Refractive Index Detector (RID).[2][11]

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Identify peaks by comparing retention times with pure standards of D-fructose and D-psicose. Quantify using an external standard calibration curve.

Protocol 2: Preparative Simulated Moving Bed (SMB) Chromatography for D-Psicose and D-Fructose Separation

This protocol is for the large-scale separation of D-psicose from a mixture with D-fructose.[3][4][10]

  • Stationary Phase: Cation exchange resin (e.g., Dowex 50WX4-Ca2+, 200-400 mesh).[3][4][10]

  • System: 4-zone SMB with four columns.[3][4][10]

  • Mobile Phase (Desorbent): Deionized water.

  • Temperature: 50-60°C.

  • Sample Preparation: The reaction mixture should be de-ashed to remove proteins, buffers, and other contaminants before loading onto the SMB system.[3][4][10]

  • Operation: The operating conditions (flow rates in each zone and switching time) are determined based on the adsorption isotherms of D-psicose and D-fructose on the chosen resin. These parameters need to be optimized experimentally. The goal is to continuously feed the mixture and withdraw two streams: the extract (enriched in D-psicose) and the raffinate (enriched in D-fructose).

Data Presentation

Table 1: Simulated Performance of SMB Chromatography for D-Psicose/D-Fructose Separation

ProductPurity (%)Yield (%)
D-Psicose (Extract) 99.0497.46
D-Fructose (Raffinate) 99.0699.53

Data from simulation of a four-zone SMB process.[3][9]

Table 2: Experimental Results of Optimized SMB Chromatography

ProductPurity (%)
D-Psicose (Extract) 99.36
D-Fructose (Raffinate) 99.67

Experimentally achieved separation under optimized conditions.[3][9]

Visualizations

G cluster_0 Initial State: D-Psicose in Solution cluster_1 Purification Challenge: Mutarotation Equilibrium Mixture α/β Pyranose & Furanose (Dynamic Equilibrium) Chromatography HPLC Separation Equilibrium Mixture->Chromatography Injection PeakBroadening Peak Broadening / Splitting Chromatography->PeakBroadening Slow Interconversion

Caption: The challenge of mutarotation in the HPLC purification of D-Psicose anomers.

G Start Start: Purification of α-D-Psicopyranose Problem Problem Encountered? Start->Problem PeakSplitting Peak Splitting / Broadening? Problem->PeakSplitting Yes LowPurity Co-elution with Impurities? Problem->LowPurity No PeakSplitting->LowPurity No Solution1 Increase Column Temperature (70-80°C) or Use High pH Mobile Phase PeakSplitting->Solution1 Yes Solution2 Optimize Mobile Phase or Consider Preparative SMB LowPurity->Solution2 Yes NoAlpha α-Anomer not crystallizing? LowPurity->NoAlpha No End Pure α-Anomer / Optimized Method Solution1->End Solution2->End Solution3 Use Preparative Chromatography (Crystallization yields β-anomer) Solution3->End NoAlpha->Solution3 Yes NoAlpha->End No

References

Technical Support Center: α-D-Psicopyranose Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of α-D-Psicopyranose (a tautomer of D-Psicose, also known as D-Allulose) in aqueous solutions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the tautomeric composition of D-Psicose in an aqueous solution?

When dissolved in water, D-Psicose establishes a dynamic equilibrium among five tautomeric forms: α-furanose, β-furanose, α-pyranose, β-pyranose, and a small amount of the open-chain keto form. This process is known as mutarotation. The approximate distribution at equilibrium is detailed in the table below.

Data Presentation: Tautomeric Distribution of D-Psicose in Aqueous Solution

TautomerPercentage (%)
α-D-psicofuranose38 - 39%
β-D-psicofuranose13 - 15%
α-D-psicopyranose22 - 25%
β-D-psicopyranose24%

Note: The exact equilibrium composition can be influenced by factors such as temperature and solvent.

Q2: What are the primary factors influencing the stability of D-Psicose in aqueous solutions?

The stability of D-Psicose in aqueous solutions is primarily affected by pH and temperature .[1]

  • pH: D-Psicose is most stable in slightly acidic to neutral conditions. Alkaline conditions significantly accelerate degradation.[1]

  • Temperature: Elevated temperatures increase the rate of degradation reactions.[1]

Q3: What are the main degradation pathways for D-Psicose in aqueous solutions?

The two primary degradation pathways for D-Psicose, especially at elevated temperatures and certain pH levels, are:

  • Caramelization: This is a non-enzymatic browning reaction that occurs when sugars are heated. It leads to the formation of a complex mixture of compounds, resulting in a brown color and changes in flavor.[1]

  • Maillard Reaction: This reaction occurs between the reducing sugar (D-Psicose) and amino acids, peptides, or proteins.[1] It is a significant cause of browning and flavor development in many food and pharmaceutical preparations. D-Psicose has been shown to be more reactive in the Maillard reaction compared to other common sugars like D-glucose and D-fructose.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Browning of the solution upon heating or during storage. Caramelization or Maillard reaction.- If permissible for your experiment, lower the pH of the solution to a slightly acidic range (e.g., pH 4-6).- Reduce the heating temperature and/or the duration of heating.- If amino acids are present, be aware that the Maillard reaction is likely the primary cause. Consider if their presence is essential for your formulation.- For long-term storage, maintain the solution at refrigerated temperatures (2-8°C).[1]
Unexpected decrease in D-Psicose concentration over time. Chemical degradation due to suboptimal pH or temperature.- Verify the pH and storage temperature of your solution. Refer to the stability data for guidance.- Ensure your analytical method for quantifying D-Psicose is validated and performing correctly.- Conduct a forced degradation study (see Experimental Protocols) to understand the degradation profile in your specific formulation.
Precipitation or cloudiness in the solution. Interaction with other components.- Investigate potential interactions between D-Psicose and other excipients or components in your formulation.- Assess the solubility of D-Psicose under your specific experimental conditions (concentration, solvent, temperature).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for D-Psicose Quantification

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with Refractive Index Detection (RID) suitable for monitoring the stability of D-Psicose in aqueous solutions.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a Refractive Index Detector (RID).

  • Column: Amino-based column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10-20 µL.

2. Standard Preparation:

  • Prepare a stock solution of D-Psicose (e.g., 1 mg/mL) in deionized water.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.05 to 0.5 mg/mL).

3. Sample Preparation:

  • Dilute the aqueous D-Psicose solution to fall within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the D-Psicose peak based on its retention time compared to the standard.

  • Generate a calibration curve by plotting the peak area of the D-Psicose standards against their concentrations.

  • Quantify the D-Psicose concentration in the samples using the calibration curve.

5. Forced Degradation Study:

To assess the stability-indicating nature of the method, subject D-Psicose solutions to stress conditions:

  • Acidic Hydrolysis: Add 1N HCl and heat at 80°C.

  • Alkaline Hydrolysis: Add 1N NaOH and heat at 80°C.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

  • Thermal Degradation: Heat the solution at a high temperature (e.g., 100°C).

Analyze the stressed samples using the HPLC method to ensure that degradation products are well-separated from the parent D-Psicose peak.

Protocol 2: Quantitative NMR (qNMR) for Tautomer Analysis

This protocol provides a general framework for the quantitative analysis of D-Psicose tautomers in an aqueous solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Sample Preparation:

  • Accurately weigh a known amount of D-Psicose.

  • Dissolve the sample in a precise volume of Deuterium Oxide (D₂O) in a clean NMR tube.

  • Add a known amount of an internal standard (e.g., maleic acid) for quantification. The internal standard should have a simple spectrum that does not overlap with the D-Psicose signals.

2. NMR Data Acquisition (Example parameters for a 500 MHz spectrometer):

  • Spectrometer: 500 MHz NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K (25°C).

  • Number of Scans: 16-64 (to ensure a good signal-to-noise ratio).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate the well-resolved signals corresponding to each tautomer and the internal standard.

4. Quantification:

  • Calculate the concentration of each tautomer using the following formula:

    Ctautomer = (Itautomer / Ntautomer) * (NIS / IIS) * (mIS / MWIS) * (MWtautomer / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

    • V = Volume of D₂O

    • IS = Internal Standard

Visualizations

Tautomeric_Equilibrium cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms alpha-D-Psicopyranose This compound Open-chain keto form Open-chain keto form This compound->Open-chain keto form beta-D-Psicopyranose beta-D-Psicopyranose beta-D-Psicopyranose->Open-chain keto form alpha-D-Psicofuranose alpha-D-Psicofuranose alpha-D-Psicofuranose->Open-chain keto form beta-D-Psicofuranose beta-D-Psicofuranose beta-D-Psicofuranose->Open-chain keto form

Caption: Tautomeric equilibrium of D-Psicose in aqueous solution.

Troubleshooting_Workflow start Stability Issue Observed issue_type Identify Issue Type start->issue_type browning Browning of Solution issue_type->browning Color Change concentration_loss Concentration Loss issue_type->concentration_loss Assay Failure precipitation Precipitation issue_type->precipitation Physical Change check_maillard Maillard Reaction? browning->check_maillard check_ph_temp Check pH and Temperature concentration_loss->check_ph_temp check_solubility Check Solubility/Interactions precipitation->check_solubility check_caramelization Caramelization? check_maillard->check_caramelization No action_maillard Reduce Temp/pH Remove Amino Acids check_maillard->action_maillard Yes action_caramelization Reduce Temp/pH check_caramelization->action_caramelization Yes action_ph_temp Adjust pH/Temp Validate Analytical Method check_ph_temp->action_ph_temp action_solubility Modify Formulation check_solubility->action_solubility

Caption: Troubleshooting workflow for D-Psicose stability issues.

References

troubleshooting alpha-D-Psicopyranose synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-D-Psicopyranose (D-Psicose/D-Allulose) synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing D-Psicose?

A1: The two main routes for D-Psicose synthesis are enzymatic conversion from D-Fructose and chemical epimerization of D-Fructose. Enzymatic methods, utilizing enzymes like D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase), are highly specific and generate fewer byproducts.[1] Chemical methods, such as molybdate-catalyzed epimerization or isomerization under alkaline conditions, are also employed but can lead to a more complex mixture of sugars.[1][2]

Q2: What is the most common side product in enzymatic synthesis?

A2: Due to the reversible nature of the enzymatic reaction, the most significant "byproduct" is typically unreacted D-Fructose. The reaction reaches an equilibrium, resulting in a mixture of both D-Fructose and D-Psicose.[3]

Q3: What are the major byproducts in the chemical synthesis of D-Psicose?

A3: In chemical synthesis, particularly with molybdate (B1676688) catalysts, the primary byproducts are other ketohexose epimers, such as D-Sorbose and D-Tagatose.[1] Under harsh reaction conditions like high heat or extreme pH, sugar degradation products can also form, often leading to a colored final product.[1]

Q4: How can I increase the yield of D-Psicose in enzymatic reactions?

A4: To shift the reaction equilibrium towards D-Psicose, you can add borate (B1201080) to the reaction mixture. Borate forms a complex with D-Psicose, effectively removing it from the equilibrium and driving the conversion of D-Fructose.[3] This can significantly increase the conversion yield.[4]

Q5: Why is byproduct removal important?

A5: Minimizing and removing byproducts is crucial for several reasons. It increases the purity and overall yield of D-Psicose. Furthermore, byproducts often have similar physical properties to D-Psicose, making separation difficult and costly. For pharmaceutical applications, removing unidentified degradation products is essential to avoid potential safety and efficacy issues.[1]

Troubleshooting Guides

Issue 1: Low Yield of D-Psicose in Enzymatic Synthesis
Possible Cause Troubleshooting Steps
Reaction Equilibrium The conversion of D-Fructose to D-Psicose is a reversible reaction that typically reaches an equilibrium with a conversion rate of around 30-40%. To drive the reaction towards D-Psicose, consider adding borate, which complexes with D-Psicose.[3]
Suboptimal Reaction Conditions Ensure the pH, temperature, and concentration of any necessary metal cofactors (e.g., Mn²⁺ or Co²⁺) are optimal for your specific enzyme.[3][5] Refer to the enzyme's technical datasheet.
Enzyme Inactivation Improper storage or handling can lead to a loss of enzyme activity. High temperatures or non-optimal pH can also cause enzyme denaturation.[3] Confirm enzyme activity using a standard assay.
Insufficient Reaction Time The reaction may not have reached equilibrium. Monitor the reaction progress over time using HPLC to determine the optimal duration.[3]
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Enzyme Promiscuity Some epimerases may act on D-Fructose or D-Psicose to create other sugars like D-tagatose or D-sorbose, though usually at a lower rate.[3] If this is an issue, you may need a more specific enzyme or an enhanced purification protocol.
Non-Enzymatic Browning Brown coloration in your sample and broad, late-eluting peaks in your chromatogram can indicate the Maillard reaction. This is more prevalent at higher pH and temperatures.[3] Consider running the reaction at a lower temperature or using an enzyme with a more acidic pH optimum.
Contaminated Reagents Your substrate or buffer components may be contaminated. Use high-purity reagents to avoid introducing unexpected impurities.[3]
Issue 3: Low Yield and Multiple Sugar Byproducts in Chemical Synthesis
Possible Cause Troubleshooting Steps
Non-Optimal Reaction Conditions The formation of D-Psicose is in competition with the formation of other epimers. Systematically vary the reaction time and temperature to find the optimal balance that maximizes D-Psicose yield.[1]
Incorrect Catalyst Concentration The catalyst-to-substrate ratio is critical. A higher catalyst concentration can increase the reaction rate but may also promote the formation of other byproducts.[1] Experiment with different ratios to find the optimum.
Prolonged Reaction Time Longer reaction times can lead to a more complex mixture of isomers as the reaction approaches thermodynamic equilibrium.[2] Monitor the reaction and stop it once the optimal D-Psicose yield is achieved.
Issue 4: Product Discoloration in Chemical Synthesis
Possible Cause Troubleshooting Steps
Sugar Degradation High reaction temperatures or prolonged reaction times, especially under acidic or harsh alkaline conditions, can lead to sugar degradation (caramelization), resulting in a yellow or brown tint.[1]
Lower Reaction Temperature While this may slow the reaction rate, operating at a lower temperature can minimize degradation.[1]
Reduce Reaction Time Closely monitor the reaction and stop it as soon as the optimal yield is reached to prevent extended exposure to harsh conditions.[1]

Quantitative Data Summary

Table 1: Molybdate-Catalyzed Epimerization of D-Fructose

ProductYield (%)
D-PsicoseVaries with conditions, modest yields reported[1]
D-SorboseByproduct[1]
D-TagatoseByproduct[1]
Unreacted D-FructoseVaries

Note: Yields are highly dependent on specific reaction conditions such as time, temperature, and catalyst concentration.

Table 2: Enzymatic Conversion of D-Fructose to D-Psicose

ConditionConversion Rate (%)
Without Borate~30-40%[3][5]
With Borate (0.6 molar ratio to fructose)Up to 64%[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Psicose
  • Reaction Mixture Preparation : Prepare a solution of D-Fructose in a buffer suitable for your chosen epimerase (e.g., 50 mM EPPS buffer, pH 8.0).

  • Pre-incubation : Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 50°C) for 5-10 minutes.

  • Reaction Initiation : Add the D-psicose 3-epimerase to the reaction mixture to a final concentration that has been previously optimized (e.g., 0.04 U/mL).

  • Incubation : Incubate the reaction at the optimal temperature for a predetermined time, or monitor periodically until equilibrium is reached.

  • Reaction Termination : Stop the reaction by boiling the mixture at 100°C for 5-10 minutes to denature the enzyme.[3]

  • Analysis : Analyze the product mixture using HPLC to determine the concentrations of D-Psicose and remaining D-Fructose.

Protocol 2: Molybdate-Catalyzed Epimerization of D-Fructose
  • Reaction Mixture Preparation : Dissolve D-Fructose in distilled water (e.g., 10% w/v). Add molybdenic acid as the catalyst. The molar ratio of sugar to catalyst needs to be optimized, a starting point could be 2:1.[1]

  • Reaction Conditions : Heat the solution in a sealed vessel at a controlled temperature (e.g., 80-100°C) for several hours.[1]

  • Reaction Monitoring : Periodically take aliquots to monitor the formation of D-Psicose and byproducts by HPLC.

  • Reaction Quenching and Neutralization : Once the optimal yield is achieved, cool the reaction. Neutralize the acidic solution with a suitable base, such as barium carbonate, to a neutral pH. This will also precipitate the molybdate catalyst.[1]

  • Initial Purification : Filter the mixture to remove the precipitated salts and any other insoluble materials.[1]

  • Further Purification : The filtrate containing the sugar mixture will require further purification, for example, by column chromatography, to separate D-Psicose from unreacted D-Fructose and other epimers.

Protocol 3: HPLC Analysis of Reaction Mixture
  • HPLC System : An isocratic HPLC system equipped with a Refractive Index Detector (RID) is suitable for sugar analysis.

  • Column : A carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) or deionized water depending on the column.[3]

  • Flow Rate : A typical flow rate is around 1.0 mL/min.[3]

  • Column Temperature : Maintain a constant column temperature, for example, 30°C.[3]

  • Sample Preparation : Dilute the reaction samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing DFructose D-Fructose Solution ReactionVessel Reaction at Optimal Temp/pH DFructose->ReactionVessel Buffer Buffer & Cofactors Buffer->ReactionVessel Termination Heat Inactivation ReactionVessel->Termination Add Enzyme Analysis HPLC Analysis Termination->Analysis Purification Purification (e.g., SMB Chromatography) Analysis->Purification FinalProduct α-D-Psicopyranose Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of α-D-Psicopyranose.

Side_Reactions cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis DFructose D-Fructose DPsicose_E D-Psicose DFructose->DPsicose_E DPEase/DTEase (Desired Reaction) OtherEpimers_E Other Epimers (e.g., D-Tagatose) DFructose->OtherEpimers_E Enzyme Promiscuity Browning_E Browning Products DFructose->Browning_E High Temp/pH (Maillard Reaction) DPsicose_C D-Psicose DFructose->DPsicose_C Molybdate Catalyst (Desired Reaction) OtherEpimers_C Other Epimers (D-Sorbose, D-Tagatose) DFructose->OtherEpimers_C Competing Epimerization Degradation_C Degradation Products DFructose->Degradation_C Harsh Conditions (High Heat/Time)

Caption: Potential side reactions in D-Psicose synthesis pathways.

References

Technical Support Center: Improving the Efficiency of alpha-D-Psicopyranose Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the glycosylation of alpha-D-Psicopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and to offer solutions for common challenges encountered during the synthesis of alpha-D-psicopyranosides.

Disclaimer: Detailed experimental data and protocols specifically for the glycosylation of this compound are limited in publicly available literature. Much of the guidance provided here is based on established principles of glycosylation chemistry for other hexoses and related psicofuranose (B8254897) derivatives. Optimization of the suggested protocols for your specific substrate is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the glycosylation of this compound?

A1: The glycosylation of this compound, a ketohexose, presents unique challenges compared to more common aldohexoses like glucose or galactose. Key challenges include:

  • Stereocontrol: Achieving high stereoselectivity for the desired alpha-anomer can be difficult due to the absence of a C2-substituent that can provide neighboring group participation. The anomeric effect may favor the formation of the alpha-glycoside, but mixtures of anomers are common.

  • Donor Synthesis: The preparation of a stable and reactive psicopyranosyl donor can be complex, often requiring a multi-step synthesis from D-psicose.

  • Protecting Group Strategy: The selection of appropriate protecting groups is crucial. They influence the reactivity of the donor and acceptor, and can impact the stereochemical outcome of the glycosylation.

  • Reaction Optimization: Glycosylation reactions are sensitive to various factors including the promoter, solvent, temperature, and molecular sieves, necessitating careful optimization for each donor-acceptor pair.

Q2: Which glycosyl donors are recommended for the synthesis of alpha-D-psicopyranosides?

A2: While specific literature on alpha-D-psicopyranosyl donors is scarce, trichloroacetimidate (B1259523) donors are a promising choice due to their high reactivity and versatility in glycosylation reactions. The synthesis of an alpha-D-psicopyranosyl trichloroacetimidate donor would be a key step. Other potential donors could include thioglycosides or glycosyl halides, though their efficacy for this specific sugar requires experimental validation.

Q3: How can I improve the yield of the desired alpha-anomer?

A3: Improving the yield of the alpha-anomer often involves a combination of strategies:

  • Choice of Promoter: Lewis acids like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate trichloroacetimidate donors. The choice and stoichiometry of the promoter can significantly influence the α/β ratio.

  • Solvent Effects: Non-participating solvents like dichloromethane (B109758) (DCM) or diethyl ether are often used. The solvent can affect the stability of the oxocarbenium ion intermediate and influence the stereochemical outcome.

  • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial for enhancing stereoselectivity.

  • Protecting Groups: The use of non-participating protecting groups on the sugar ring is essential for favoring the formation of the alpha-product. Benzyl (B1604629) ethers are a common choice.

Q4: What are common side reactions to watch out for?

A4: Common side reactions in glycosylation include:

  • Formation of the beta-anomer: This is the most common "side-product."

  • Orthoester formation: This can occur with participating protecting groups.

  • Glycal formation: Elimination can lead to the formation of an unsaturated sugar.

  • Hydrolysis of the donor: If trace amounts of water are present in the reaction.

  • Rearrangement of the donor or acceptor.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive donor or acceptor. 2. Insufficient activation of the donor. 3. Decomposition of donor or acceptor. 4. Presence of water in the reaction.1. Verify the structure and purity of starting materials by NMR and mass spectrometry. 2. Increase the amount of promoter or try a different promoter. 3. Lower the reaction temperature. 4. Ensure all glassware is flame-dried, use anhydrous solvents, and add activated molecular sieves.
Poor α:β stereoselectivity 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Suboptimal promoter. 4. Participating protecting groups.1. Perform the reaction at lower temperatures (e.g., -78 °C). 2. Screen different non-participating solvents (e.g., DCM, Et2O, Toluene). 3. Experiment with different Lewis acid promoters (e.g., TMSOTf, BF3·OEt2, SnCl4). 4. Ensure non-participating protecting groups (e.g., benzyl ethers) are used on the donor.
Formation of multiple byproducts 1. Unstable donor. 2. Reaction run for too long. 3. Incorrect stoichiometry.1. Synthesize a more stable donor, if possible. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Carefully control the stoichiometry of the donor, acceptor, and promoter.
Difficulty in purifying the product 1. Close Rf values of anomers and byproducts. 2. Presence of baseline material.1. Use a different solvent system for column chromatography or consider HPLC for separation. 2. Ensure complete reaction and proper work-up to remove charged impurities.

Quantitative Data Summary

The following table summarizes general quantitative data for glycosylation reactions using trichloroacetimidate donors with other sugars, which can serve as a starting point for optimizing this compound glycosylation.

Glycosyl DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β Ratio
Per-O-benzyl-glucopyranosyl trichloroacetimidatePrimary AlcoholTMSOTfDCM-40 to 070-90Varies
Per-O-benzyl-galactopyranosyl trichloroacetimidateSecondary AlcoholTMSOTfDCM-78 to -2060-80Varies
Per-O-benzyl-mannopyranosyl trichloroacetimidatePhenolBF3·OEt2Et2O075-95>10:1 (α)
1,3,4,6-tetra-O-benzoyl-psicofuranosyl donorGlycosyl AcceptorTMSOTfDCM-20~70β-selective

Note: The data above is illustrative and derived from literature on common hexoses and a psicofuranose derivative. Actual results with this compound will vary and require optimization.

Experimental Protocols

Protocol 1: Synthesis of Per-O-benzylated alpha-D-Psicopyranosyl Trichloroacetimidate (Hypothetical)

This protocol is a generalized procedure adapted from methods for other sugars and requires optimization for D-psicose.

  • Preparation of Per-O-benzylated D-Psicopyranose:

    • Dissolve D-psicose in anhydrous DMF.

    • Add NaH (60% dispersion in mineral oil, ~5 eq.) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add benzyl bromide (~5 eq.) dropwise and allow the reaction to warm to room temperature.

    • Stir for 24-48 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with methanol (B129727) at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

    • Partially hydrolyze the anomeric benzyl group to obtain the hemiacetal.

  • Formation of the Trichloroacetimidate:

    • Dissolve the per-O-benzylated D-psicopyranose hemiacetal in anhydrous DCM.

    • Add trichloroacetonitrile (B146778) (~10 eq.) and DBU (catalytic amount, ~0.1 eq.) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a solvent system containing a small amount of triethylamine (B128534) to prevent decomposition on silica).

Protocol 2: General Procedure for alpha-D-Psicopyranosylation
  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the alpha-D-psicopyranosyl trichloroacetimidate donor (1.2 eq.), the glycosyl acceptor (1.0 eq.), and freshly activated 4 Å molecular sieves.

    • Add anhydrous DCM via syringe.

    • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Glycosylation Reaction:

    • Add a solution of TMSOTf (0.1 - 0.3 eq.) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at the same temperature, monitoring its progress by TLC.

    • If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., -40 °C or -20 °C).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

    • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®, washing the Celite® with additional DCM.

    • Wash the combined organic filtrate sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the anomers and obtain the desired alpha-D-psicopyranoside.

Visualizations

Glycosylation_Workflow Donor Psicopyranosyl Donor (e.g., Trichloroacetimidate) Reaction_Vessel Anhydrous Solvent + Molecular Sieves Donor->Reaction_Vessel Acceptor Glycosyl Acceptor Acceptor->Reaction_Vessel Intermediate Oxocarbenium Ion Intermediate Reaction_Vessel->Intermediate Promoter Lewis Acid Promoter (e.g., TMSOTf) Promoter->Reaction_Vessel Activation Product alpha-D-Psicopyranoside Intermediate->Product Nucleophilic Attack Workup Quenching & Purification Product->Workup

Caption: General workflow for the chemical glycosylation of an alpha-D-psicopyranosyl donor.

Stereoselectivity_Factors Stereoselectivity α/β Stereoselectivity Donor_Structure Donor Structure - Leaving Group - Protecting Groups Stereoselectivity->Donor_Structure Acceptor_Reactivity Acceptor Reactivity - Steric Hindrance Stereoselectivity->Acceptor_Reactivity Promoter Promoter - Lewis Acidity - Stoichiometry Stereoselectivity->Promoter Solvent Solvent - Polarity - Coordinating Ability Stereoselectivity->Solvent Temperature Temperature Stereoselectivity->Temperature

Caption: Key factors influencing the stereochemical outcome of glycosylation reactions.

Technical Support Center: Scaling Up α-D-Psicopyranose Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-D-Psicopyranose (D-psicose/D-allulose) production. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of D-psicose (B8758972) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of α-D-Psicopyranose?

The two main approaches for synthesizing D-psicose are enzymatic conversion and chemical synthesis. The enzymatic method, primarily using D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase) to convert D-fructose, is the most common and environmentally friendly approach for large-scale production.[1][2] Chemical synthesis, which involves the epimerization of D-fructose using catalysts like molybdate (B1676688) ions or under alkaline conditions, is also possible but often suffers from low yields and the formation of by-products.[1][3]

Q2: Why is the conversion yield of D-fructose to D-psicose often low in enzymatic production?

The enzymatic conversion of D-fructose to D-psicose is a reversible reaction that reaches a thermodynamic equilibrium.[4][5] This equilibrium typically favors D-fructose, limiting the conversion rate to D-psicose to around 30-40%.[1][4] For example, the D-psicose 3-epimerase from Agrobacterium tumefaciens results in an equilibrium ratio of D-psicose to D-fructose of approximately 32:68.[4][6]

Q3: What are the main challenges in purifying D-psicose at a large scale?

The primary challenge in downstream processing is the separation of D-psicose from the unreacted D-fructose and other sugar isomers.[4] Due to their similar chemical and physical properties, this separation is difficult and requires advanced chromatographic techniques like simulated moving bed (SMB) chromatography or ion-exchange chromatography, which can be costly to implement and operate on an industrial scale.[5] The presence of by-products and colored compounds from non-enzymatic browning further complicates the purification process.[5]

Q4: Can enzyme immobilization improve the scalability of D-psicose production?

Yes, enzyme immobilization is a key strategy for improving the scalability and cost-effectiveness of D-psicose production. Immobilized enzymes offer several advantages, including enhanced stability, easier separation from the product mixture, and the potential for continuous operation and reuse, which can significantly reduce production costs.[1][4] However, the immobilization process itself can add to the initial costs and may sometimes lead to a reduction in enzyme activity if not optimized correctly.

Q5: What analytical methods are recommended for monitoring D-psicose production?

High-Performance Liquid Chromatography (HPLC) is the most widely used method for monitoring the enzymatic conversion of D-fructose to D-psicose.[5][7] It allows for the accurate quantification of D-psicose, D-fructose, and other potential by-products.[5] Capillary Electrophoresis (CE) is another powerful technique that offers high resolution and rapid analysis times for sugar quantification.[8][9]

Troubleshooting Guides

Issue 1: Low Conversion Yield in Enzymatic Production (<30%)

Possible Causes:

  • Thermodynamic Equilibrium: The inherent reversible nature of the epimerization reaction is the most common limiting factor.[4]

  • Suboptimal Reaction Conditions: The enzyme's activity is highly sensitive to pH, temperature, and the presence of metal cofactors.[5]

  • Enzyme Inactivation: Improper storage, handling, or harsh reaction conditions can lead to the denaturation and inactivation of the enzyme.[5]

  • Insufficient Reaction Time: The reaction may not have reached equilibrium.

Troubleshooting Steps:

  • Shift the Equilibrium: Consider adding borate (B1201080) to the reaction mixture. Borate forms a complex with D-psicose, effectively removing it from the equilibrium and driving the reaction towards product formation.[4][10]

  • Optimize Reaction Conditions:

    • pH: Ensure the buffer pH is within the optimal range for your specific enzyme (typically slightly alkaline, around pH 7.5-8.5).[11][12]

    • Temperature: Operate the reaction at the enzyme's optimal temperature (e.g., 50-60°C for many DPEases), but be mindful of potential enzyme instability at higher temperatures over extended periods.[6][13]

    • Cofactors: Verify if your enzyme requires a metal cofactor (e.g., Mn²⁺ or Co²⁺) for maximal activity and add it to the reaction mixture if necessary.[6][14]

  • Verify Enzyme Activity: Perform a standard activity assay on your enzyme stock to confirm its viability.

  • Monitor Reaction Progress: Use HPLC to track the concentrations of D-fructose and D-psicose over time to ensure the reaction has reached completion.[5]

Low_Conversion_Yield_Troubleshooting Start Low Conversion Yield (<30%) CheckEquilibrium Is the reaction at equilibrium? Start->CheckEquilibrium CheckConditions Are reaction conditions optimal? CheckEquilibrium->CheckConditions Yes MonitorTime Action: Increase reaction time CheckEquilibrium->MonitorTime No CheckEnzyme Is the enzyme active? CheckConditions->CheckEnzyme Yes OptimizeConditions Action: Optimize pH, temperature, and cofactors CheckConditions->OptimizeConditions No ShiftEquilibrium Action: Shift equilibrium (e.g., add borate) CheckEnzyme->ShiftEquilibrium Yes ReplaceEnzyme Action: Use fresh enzyme stock CheckEnzyme->ReplaceEnzyme No End Yield Improved ShiftEquilibrium->End OptimizeConditions->End ReplaceEnzyme->End MonitorTime->End

Troubleshooting workflow for low D-psicose conversion yield.
Issue 2: Poor Purity of Final Product

Possible Causes:

  • Inefficient Chromatographic Separation: The separation method may not be optimized to resolve D-psicose from D-fructose and other isomers.[5]

  • Formation of By-products: Non-enzymatic browning (Maillard reaction) at higher pH and temperatures can lead to the formation of colored compounds.[5] Some enzymes may also have broad substrate specificity, producing other epimers.[5]

  • Contamination: The substrate or buffer components may be contaminated.

Troubleshooting Steps:

  • Optimize Chromatography:

    • SMB Chromatography: Adjust flow rates, switching times, and column lengths to improve separation efficiency.[5]

    • Ion-Exchange Chromatography: Optimize the mobile phase gradient and select a resin with appropriate selectivity.[5]

  • Minimize By-product Formation:

    • Consider running the reaction at a lower temperature or using an enzyme with a more acidic pH optimum if non-enzymatic browning is observed.[5]

    • If other sugar epimers are present, a more specific enzyme may be required, or a multi-step purification strategy may be necessary.

  • Ensure Reagent Purity: Use high-purity substrates and reagents to avoid introducing contaminants.[5]

  • Consider Enzymatic Fructose Removal: In some cases, the remaining D-fructose can be converted to another, more easily separable compound using a second enzyme.[5]

Product_Purity_Troubleshooting Start Poor Product Purity CheckSeparation Is chromatographic separation efficient? Start->CheckSeparation CheckByproducts Are by-products present? CheckSeparation->CheckByproducts Yes OptimizeChroma Action: Optimize chromatography parameters CheckSeparation->OptimizeChroma No CheckContamination Is there reagent contamination? CheckByproducts->CheckContamination No MinimizeByproducts Action: Adjust reaction conditions or use a more specific enzyme CheckByproducts->MinimizeByproducts Yes UsePureReagents Action: Use high-purity substrates and buffers CheckContamination->UsePureReagents Yes End Purity Improved CheckContamination->End No OptimizeChroma->End MinimizeByproducts->End UsePureReagents->End

Troubleshooting workflow for poor product purity.

Data Presentation

Table 1: Comparison of Production Methods for α-D-Psicopyranose

FeatureEnzymatic SynthesisChemical Synthesis
Typical Yield 30-40% (equilibrium limited)[1][4]Generally low, variable[3][13]
Reaction Conditions Mild (pH 7.5-8.5, 50-60°C)[6][11]Harsh (high temp, strong acids/bases)[1]
By-products Minimal, some other epimers possible[5]Significant, including degradation products[1][3]
Purification Challenging due to substrate similarity[4]Very complex and costly[13]
Environmental Impact Low, environmentally friendly[13]Potential for toxic waste generation[1]
Scalability Good, especially with immobilized enzymes[1]Difficult due to safety and cost[15]

Table 2: Optimal Conditions for D-psicose 3-Epimerases from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Cofactor
Agrobacterium tumefaciens8.0[6]50[6]Mn²⁺[6]
Sinorhizobium sp. (whole cell)8.5[11]40[11]Not specified
Clostridium scindens7.5-8.0[16]55[16]Not specified
Bacillus sp. KCTC 132196.0[13]60[13]MnCl₂[13]
Escherichia coli (recombinant)7.0-8.0[12]50-55[12][14]Mn²⁺[14]

Experimental Protocols

Protocol 1: Enzymatic Conversion of D-Fructose to D-Psicose

This protocol provides a general procedure for the enzymatic synthesis of D-psicose. Optimal conditions may vary depending on the specific enzyme used.

  • Reaction Mixture Preparation:

    • Prepare a solution of D-fructose in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).[4]

    • If required by the enzyme, add a metal cofactor such as 1 mM MnCl₂.[4]

  • Pre-incubation: Pre-incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50°C) for 5-10 minutes.[4]

  • Enzyme Addition: Add the D-psicose 3-epimerase to the pre-incubated mixture to initiate the reaction. The amount of enzyme will depend on its specific activity.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined duration (e.g., 1-2 hours) or until equilibrium is reached.[4]

  • Reaction Termination: Stop the reaction by heat inactivation, typically by boiling the mixture at 100°C for 5-10 minutes.[4][5]

  • Enzyme Removal: Pellet the denatured enzyme by centrifugation.

  • Analysis: Analyze the supernatant for D-psicose and D-fructose concentrations using HPLC.[4]

Enzymatic_Conversion_Workflow PrepMixture 1. Prepare Reaction Mixture (D-fructose, buffer, cofactors) PreIncubate 2. Pre-incubate at Optimal Temperature PrepMixture->PreIncubate AddEnzyme 3. Add D-psicose 3-epimerase PreIncubate->AddEnzyme Incubate 4. Incubate with Agitation AddEnzyme->Incubate Terminate 5. Terminate Reaction (Heat Inactivation) Incubate->Terminate RemoveEnzyme 6. Remove Denatured Enzyme (Centrifugation) Terminate->RemoveEnzyme Analyze 7. Analyze Supernatant (HPLC) RemoveEnzyme->Analyze

Experimental workflow for enzymatic D-psicose production.
Protocol 2: HPLC Analysis of D-Psicose and D-Fructose

This protocol outlines a typical HPLC method for the quantification of D-psicose and D-fructose.

  • HPLC System: An isocratic HPLC system equipped with a Refractive Index Detector (RID).[5]

  • Column: Amino-propyl bonded silica (B1680970) column.[7]

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Sample Preparation:

    • Dilute the reaction samples with the mobile phase to fall within the linear range of the detector.

    • Filter the diluted samples through a 0.22 µm syringe filter before injection.[5]

  • Quantification: Use an external standard calibration curve for both D-psicose and D-fructose to determine their concentrations in the samples.[8]

References

preventing degradation of alpha-D-Psicopyranose during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of alpha-D-Psicopyranose during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is one of the cyclic forms of D-psicose (also known as D-allulose), a rare sugar and a C-3 epimer of D-fructose. Its stability is a critical concern in experimental settings because, like other monosaccharides, it can undergo mutarotation, isomerization, and degradation, which can alter its concentration and potentially lead to the formation of confounding byproducts. This can impact the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that contribute to the degradation of this compound?

The primary factors influencing the degradation of this compound are:

  • pH: Alkaline conditions (high pH) significantly accelerate the degradation of monosaccharides. The enolization of sugars, which is a key step in both isomerization and degradation, is markedly enhanced at higher concentrations of hydroxide (B78521) ions.

  • Temperature: Elevated temperatures increase the rate of degradation reactions such as caramelization and the Maillard reaction, especially in the presence of amino acids.[1]

  • Presence of Other Reactants: The presence of oxidizing agents, metal ions, and amino acids can promote degradation pathways.

Q3: How does this compound exist in an aqueous solution?

  • α-pyranose: 27.2%

  • β-pyranose: 21.0%

  • α-furanose: 32.4%

  • β-furanose: 9.1%

  • Acyclic keto form: 11.0%[2]

This equilibrium means that even if you start with pure this compound, it will gradually convert to other forms in solution.

Q4: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored as a dry, crystalline solid in a cool, dark, and dry place. A desiccator at low temperature (e.g., 4°C or -20°C) is ideal. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at a low temperature (2-8°C), protected from light, and ideally at a slightly acidic to neutral pH (pH 4-7). Avoid alkaline buffers for long-term storage.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent results in bioassays Degradation of this compound in the assay medium.Prepare fresh solutions of this compound for each experiment. If using buffered solutions, ensure the pH is neutral or slightly acidic. Minimize the incubation time at physiological temperatures (e.g., 37°C) as much as the experimental protocol allows.
Appearance of unexpected peaks in HPLC or LC-MS analysis Anomeric conversion (mutarotation) or degradation of the compound.Optimize HPLC conditions to either separate or coalesce the anomeric peaks. Increasing column temperature can sometimes merge the anomeric peaks into a single sharp peak. For degradation products, use a stability-indicating method (see Experimental Protocols section).
Loss of compound concentration over time in prepared solutions Degradation due to inappropriate storage conditions (pH, temperature, light exposure).Store solutions at low temperatures (2-8°C) and protect from light. Use buffers in the pH range of 4-7. For long-term storage, consider preparing aliquots and freezing at -20°C or -80°C, but be aware of potential freeze-thaw degradation.
Browning or color change in solutions upon heating Caramelization or Maillard reaction (if amino acids are present).Avoid excessive heating of solutions containing this compound. If heating is necessary, use the lowest effective temperature and shortest possible duration.

Quantitative Data on Stability

Quantitative kinetic data specifically for the degradation of this compound is limited in the literature. However, data from food processing studies on D-psicose provide valuable insights into its stability under different conditions.

Table 1: Degradation of D-Psicose in Food Products

Food ProductProcessing ConditionDegradation (%)
Fig JamHeating3.3
Sponge CakeBaking10.8
Data suggests that higher temperatures lead to increased degradation.[1]

Table 2: Factors Influencing Monosaccharide Degradation

FactorEffectMechanism
High pH (Alkaline) Increased degradation rateEnhanced enolization, which is the rate-limiting step in isomerization and degradation.[3]
High Temperature Increased degradation ratePromotes caramelization and Maillard reactions.[1]
Presence of Ca2+ ions Increased degradation rateCan enhance the rate of enolization.[3]
Presence of Borate (B1201080) Decreased degradation rateForms stable borate esters with the sugar, protecting it from degradation.[3]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stock solution of this compound with minimal immediate degradation.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (pH 6-7)

  • Calibrated analytical balance

  • Volumetric flasks

  • Sterile filters (0.22 µm)

Methodology:

  • Equilibrate the solid this compound to room temperature before opening the container to prevent condensation.

  • Accurately weigh the desired amount of the solid compound using an analytical balance.

  • Dissolve the solid in a small amount of high-purity water or buffer in a volumetric flask.

  • Gently swirl the flask to dissolve the compound completely. Avoid vigorous shaking to minimize oxygen introduction.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • For biological experiments, sterilize the solution by passing it through a 0.22 µm filter.

  • Use the solution immediately. If short-term storage is necessary, store it at 2-8°C and protect it from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • pH meter

  • HPLC or LC-MS system

Methodology:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot and neutralize it with an equivalent amount of NaOH.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw an aliquot and neutralize it with an equivalent amount of HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution (at a controlled pH, e.g., 7.0) at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Control Samples: Incubate an aliquot of the stock solution in the solvent alone under the same temperature and light conditions as the stressed samples.

  • Analysis: Analyze all samples at each time point by a stability-indicating analytical method, such as HPLC with a suitable detector (e.g., RID, ELSD, or MS), to quantify the remaining this compound and detect any degradation products.

Visualizations

Signaling Pathways Involving D-Psicose (D-Allulose)

D-Psicose has been shown to influence several key signaling pathways involved in metabolism and cellular stress responses.

signaling_pathways cluster_mapk MAPK Signaling Pathway cluster_ampk AMPK/SIRT1 Signaling Pathway cluster_glut4 Insulin Signaling & Glucose Uptake d_psicose1 D-Psicose + H₂O₂ (Oxidative Stress) jnk p-JNK ↑ d_psicose1->jnk p38 p-p38 ↑ d_psicose1->p38 erk p-ERK ↑ d_psicose1->erk apoptosis Apoptosis in Myogenic Cells jnk->apoptosis p38->apoptosis erk->apoptosis d_psicose2 D-Psicose ampk AMPK Activation d_psicose2->ampk sirt1 SIRT1 Activation ampk->sirt1 srebp1c SREBP-1c ↓ ampk->srebp1c pgc1a PGC-1α Activation sirt1->pgc1a fas FAS ↓ srebp1c->fas lipid_accumulation Lipid Accumulation ↓ fas->lipid_accumulation d_psicose3 D-Psicose irs1 IRS-1 Tyr Phosphorylation ↑ d_psicose3->irs1 pi3k_akt PI3K/Akt Pathway irs1->pi3k_akt glut4 GLUT4 Expression ↑ pi3k_akt->glut4 glucose_uptake Glucose Uptake in Skeletal Muscle ↑ glut4->glucose_uptake

Figure 1: D-Psicose influences key metabolic and stress-related signaling pathways.
Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound.

experimental_workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Oxidation) prep->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis quant Quantify Remaining Parent Compound and Degradation Products analysis->quant kinetics Determine Degradation Kinetics and Pathways quant->kinetics

Figure 2: Workflow for assessing the stability of this compound.

References

Technical Support Center: Resolving α-D-Psicopyranose Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of α-D-Psicopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common challenges encountered during the separation and quantification of D-Psicose anomers.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic challenges when analyzing D-Psicose?

A1: The primary challenges in the chromatographic analysis of D-Psicose include:

  • Anomeric Peak Splitting: D-Psicose can exist as α and β anomers in solution, which may separate during chromatography, leading to split or broadened peaks.[1]

  • Co-elution with Other Sugars: In complex matrices, other monosaccharides or disaccharides may have similar retention times to D-Psicose, making accurate quantification difficult.[1]

  • Detector-Specific Issues: Refractive Index Detectors (RID) can be prone to baseline drift due to temperature and mobile phase fluctuations. Evaporative Light Scattering Detectors (ELSD) can exhibit a non-linear response, particularly at higher concentrations.[1]

  • Salt Interference: High salt concentrations in samples can distort peak shapes or cause co-elution.[1]

Q2: How can I prevent the splitting of anomeric peaks for D-Psicose?

A2: To coalesce the α and β anomeric peaks into a single, sharp peak, you can:

  • Increase Column Temperature: Elevating the column temperature, often to around 30-35°C or higher, can accelerate the interconversion between anomers, effectively merging the two peaks.[2][3]

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can also influence the rate of anomer interconversion.

Q3: What type of HPLC column is best suited for D-Psicose analysis?

A3: Aminopropyl-bonded silica (B1680970) columns or polymer-based amino columns are typically used for the analysis of highly polar and non-volatile compounds like D-Psicose.[1] The separation is generally based on normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[1]

Q4: Which detectors are recommended for D-Psicose quantification?

A4: Since D-Psicose lacks a UV chromophore, universal detectors are necessary. The most common choices are:

  • Refractive Index Detector (RID): This detector measures the difference in refractive index between the mobile phase and the eluting analyte.[1]

  • Evaporative Light Scattering Detector (ELSD): This detector measures the light scattered by analyte particles after the mobile phase has been evaporated.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My chromatogram shows split or broadened peaks for D-Psicose.

  • Question: I am observing two closely eluting peaks or a single broad peak for my D-Psicose standard. What is the likely cause and how can I fix it?

  • Answer: This is a classic case of anomeric peak splitting, where the α and β forms of D-Psicopyranose are partially or fully separated.

    • Solution 1: Increase Column Temperature: Gradually increase the column temperature in increments of 5°C (e.g., from 25°C up to 40°C). This will increase the rate of mutarotation, causing the two anomeric peaks to merge into a single sharp peak.

    • Solution 2: Mobile Phase Optimization: While less common for this specific issue, adjusting the mobile phase pH can sometimes help. However, temperature is the more direct and effective parameter to adjust.

Issue 2: Poor resolution between D-Psicose and D-Fructose peaks.

  • Question: I am monitoring the enzymatic conversion of D-Fructose to D-Psicose, but the peaks are not well-separated. How can I improve the resolution?

  • Answer: Achieving a good resolution (ideally ≥ 2) is crucial for accurate quantification.

    • Solution 1: Optimize Mobile Phase Composition: The ratio of acetonitrile (B52724) to water in your mobile phase is a critical parameter. For aminopropyl columns, a typical starting point is 80:20 (v/v) acetonitrile:water.[4] To increase the retention and potentially improve the separation of these sugars, you can try slightly increasing the acetonitrile percentage (e.g., to 82:18 or 85:15).

    • Solution 2: Adjust Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the interaction time with the stationary phase and improve resolution, at the cost of a longer run time.

Issue 3: Inconsistent retention times for D-Psicose.

  • Question: The retention time for my D-Psicose peak is shifting between injections. What could be causing this?

  • Answer: Retention time instability can be due to several factors.

    • Solution 1: Ensure System Equilibration: Before starting your analytical run, ensure the HPLC system, particularly the column, is thoroughly equilibrated with the mobile phase. This can take 30-60 minutes.

    • Solution 2: Stable Column Temperature: Use a column oven to maintain a constant and stable temperature, as fluctuations can affect retention times.

    • Solution 3: Check for Leaks: Inspect the system for any potential leaks, as this can cause pressure fluctuations and affect retention.

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC methods used in the analysis of D-Psicose.

Table 1: HPLC-RID Method Performance for Monitoring Enzymatic Conversion [1][4]

ParameterValue
Linearity Range0.05% to 0.5%
Correlation Coefficient (r²)≥ 0.99
Resolution (D-Psicose/D-Fructose)≥ 4
Retention Time (D-Psicose)~4.81 min
Retention Time (D-Fructose)~6.17 min

Table 2: HPLC-ELSD Method Performance for D-Psicose in Beverages [1]

ParameterValue
Linearity Range0.01 - 0.80 g/100 mL
Correlation Coefficient (r²)0.9994
Limit of Detection (LOD)0.002 g/100 mL
Limit of Quantification (LOQ)0.006 g/100 mL
Recovery91.5% - 94.2%

Experimental Protocols

Protocol 1: HPLC-RID Analysis of D-Psicose in Enzymatic Conversion Mixtures

This protocol is designed for monitoring the conversion of D-Fructose to D-Psicose.[2][4]

  • Materials and Reagents:

    • D-Psicose standard

    • D-Fructose standard

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • 0.22 µm syringe filters

  • Instrumentation:

    • HPLC system with an isocratic pump

    • Refractive Index Detector (RID)

    • Aminopropyl silane (B1218182) stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detector Temperature: 35°C

  • Sample Preparation:

    • Withdraw an aliquot from the enzymatic reaction at a specific time point.

    • Stop the reaction by boiling the sample for 5-10 minutes.[2]

    • Centrifuge the sample to remove any precipitated protein.

    • Dilute the supernatant with the mobile phase to a concentration within the method's linear range.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify the D-Psicose and D-Fructose peaks based on the retention times of the standards.

    • Quantify the concentration of each sugar using a calibration curve generated from the standard solutions.

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue Observed issue_peak_shape Issue: Poor Peak Shape (Splitting/Broadening) start->issue_peak_shape issue_resolution Issue: Poor Resolution (Co-elution) start->issue_resolution issue_retention Issue: Inconsistent Retention Times start->issue_retention cause_anomers Cause: Anomer Separation issue_peak_shape->cause_anomers cause_mobile_phase Cause: Suboptimal Mobile Phase issue_resolution->cause_mobile_phase cause_flow_rate Cause: Flow Rate Too High issue_resolution->cause_flow_rate cause_equilibration Cause: Insufficient Equilibration issue_retention->cause_equilibration cause_temp_fluctuation Cause: Temperature Fluctuation issue_retention->cause_temp_fluctuation solution_temp Solution: Increase Column Temperature cause_anomers->solution_temp solution_mobile_phase Solution: Adjust Acetonitrile/Water Ratio cause_mobile_phase->solution_mobile_phase solution_flow_rate Solution: Decrease Flow Rate cause_flow_rate->solution_flow_rate solution_equilibration Solution: Equilibrate System Longer cause_equilibration->solution_equilibration solution_temp_control Solution: Use Column Oven cause_temp_fluctuation->solution_temp_control end End: Issue Resolved solution_temp->end solution_mobile_phase->end solution_flow_rate->end solution_equilibration->end solution_temp_control->end

Caption: Troubleshooting workflow for common HPLC issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Enzymatic Reaction Aliquot stop_reaction Stop Reaction (Boil) sample->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge dilute Dilute with Mobile Phase centrifuge->dilute filter Filter (0.22 µm) dilute->filter hplc_injection Inject into HPLC-RID System filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection RID Detection separation->detection peak_id Peak Identification (vs. Standards) detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification result Final Concentration Report quantification->result

Caption: General workflow for D-Psicose analysis by HPLC.

References

Technical Support Center: NMR Analysis of alpha-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the NMR analysis of alpha-D-Psicopyranose.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of D-psicose is much more complex than expected for a single compound. What is causing the extra peaks?

A1: In solution, D-psicose exists as a dynamic equilibrium of four different isomers, called anomers. These are alpha-D-psicofuranose (αF), beta-D-psicofuranose (βF), this compound (αP), and beta-D-psicopyranose (βP). Each of these anomers produces a distinct set of signals in the NMR spectrum, leading to the observed complexity. The approximate ratio of these anomers in D2O is 38% (αF), 13% (βF), 25% (αP), and 24% (βP)[1]. Therefore, you are observing a spectrum of a mixture of four closely related compounds.

Q2: How can I identify the signals corresponding to this compound in my complex spectrum?

A2: Signal identification requires careful comparison of your experimental spectrum with reference data for each anomer. Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), are invaluable for this purpose as they correlate protons with their directly attached carbons. The distinct chemical shifts of the anomeric carbons and protons for each form can be used as starting points for assignment. Please refer to the data table below for known chemical shifts of the different anomers of D-psicose.

Q3: I suspect my sample may be contaminated. What are the common impurities I should look for in an NMR spectrum of D-psicose?

A3: Common impurities in commercial D-psicose can include:

  • Residual starting materials: If synthesized from D-fructose or D-tagatose, small amounts of these sugars may be present.

  • Other sugar isomers: During synthesis or as a result of degradation, other hexose (B10828440) isomers might be formed.

  • Solvent residues: Residual solvents from the purification process are a common source of extraneous peaks.

Comparing your spectrum to databases of common NMR solvent impurities and the spectra of potential starting materials can help identify these contaminants.

Q4: Can pH affect my NMR analysis of this compound?

A4: Yes, pH can significantly impact the NMR spectrum of carbohydrates. Changes in pH can alter the chemical shifts of protons and carbons, particularly those near hydroxyl groups. It is crucial to maintain a consistent and buffered pH for reproducible results. For D-psicose analysis, a pH of 7.4 is commonly used[2]. Uncontrolled pH can lead to peak broadening and shifting, complicating spectral interpretation and comparison.

Q5: My sample has been stored for a while, and the NMR spectrum looks different from a fresh sample. What could be the reason?

A5: D-psicose can degrade over time, especially at elevated temperatures and non-neutral pH. This degradation can lead to the formation of various byproducts, which will introduce new signals into your NMR spectrum. To minimize degradation, it is advisable to store samples at low temperatures and in a buffered solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of this compound.

Issue 1: Signal Overlap and Poor Resolution

Symptoms:

  • Peaks in the 1H NMR spectrum are broad and poorly resolved.

  • Multiplets from different anomers overlap, making it difficult to determine coupling constants and integrate signals accurately.

Possible Causes:

  • High sample concentration: Can lead to viscosity-induced line broadening.

  • Poor shimming: An inhomogeneous magnetic field will result in broad peaks.

  • Presence of paramagnetic impurities: Can cause significant line broadening.

  • Inappropriate solvent: The chemical shift dispersion may not be optimal in the chosen solvent.

Solutions:

  • Optimize Sample Concentration: Prepare samples at a lower concentration (e.g., 0.5 mM to 100 mM in D2O has been reported)[2].

  • Improve Shimming: Carefully shim the magnetic field before acquiring data to maximize homogeneity.

  • Use a Chelating Agent: If paramagnetic metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can help.

  • Try a Different Solvent: While D2O is standard, exploring other solvents or solvent mixtures (e.g., DMSO-d6/D2O) might improve spectral dispersion.

Issue 2: Inaccurate Quantification of Anomers

Symptoms:

  • The integration of anomeric proton signals does not reflect the expected ratios of the different psicose anomers.

Possible Causes:

  • Incomplete relaxation: If the repetition time (d1) in your pulse sequence is too short, signals from nuclei with long T1 relaxation times will be attenuated, leading to inaccurate integrals.

  • Non-uniform excitation: The excitation pulse may not be uniform over the entire spectral width.

  • Baseline distortions: A non-flat baseline will lead to integration errors.

Solutions:

  • Increase the Relaxation Delay (d1): Ensure that d1 is at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Calibrate the 90-degree Pulse: Ensure accurate pulse calibration for uniform excitation.

  • Careful Data Processing: Apply proper baseline correction before integration.

Data Presentation

Table 1: 1H and 13C Chemical Shifts (ppm) for the Anomers of D-Psicose in D2O

AnomerC1C2C3C4C5C6H1aH1bH3H4H5H6aH6b
α-D-Psicopyranose (αP) 65.198.670.868.171.564.23.583.523.923.823.883.753.68
β-D-Psicopyranose (βP) 64.998.770.568.371.264.53.623.553.903.803.853.783.70
α-D-Psicofuranose (αF) 63.8104.777.576.981.263.23.723.654.154.254.053.853.78
β-D-Psicofuranose (βF) 63.5107.878.176.582.562.93.703.624.184.224.083.823.75

Note: The chemical shift values are approximate and can vary slightly depending on experimental conditions such as temperature, concentration, and pH. The data presented here is a compilation and interpretation from publicly available spectral data and may require further refinement with dedicated experimental work.

Experimental Protocols

Recommended Protocol for 1D 1H NMR Analysis of D-Psicose:

  • Sample Preparation:

    • Dissolve D-psicose in D2O to a final concentration of approximately 10-20 mg/mL.

    • Add a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

    • Adjust the pH to 7.4 using dilute NaOD or DCl in D2O if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 500 MHz or higher for better resolution.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation or Watergate).

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm

      • Number of Scans: 16 or more for good signal-to-noise ratio.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

      • Acquisition Time (aq): ~3-4 seconds.

  • Data Processing:

    • Apply a gentle exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.

    • Perform Fourier transformation.

    • Phase the spectrum carefully.

    • Apply baseline correction.

    • Reference the spectrum to the internal standard (0.0 ppm).

    • Integrate the signals of interest.

Mandatory Visualization

Interference_Troubleshooting_Workflow cluster_start Start: Complex NMR Spectrum cluster_identification Signal Identification cluster_analysis Analysis & Confirmation cluster_solution Solution Start Observe Complex Spectrum Anomerism Presence of Four Anomers? Start->Anomerism Impurities Potential Impurities? Start->Impurities Degradation Sample Degradation? Start->Degradation CompareData Compare with Reference Data (Table 1, Databases) Anomerism->CompareData CheckPurity Check Sample Purity (LC-MS, etc.) Impurities->CheckPurity Degradation->CheckPurity TwoD_NMR Acquire 2D NMR (HSQC, COSY) CompareData->TwoD_NMR Proceed Proceed with Analysis TwoD_NMR->Proceed CheckPurity->Proceed

Caption: Troubleshooting workflow for complex NMR spectra of D-psicose.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep1 Dissolve in D2O Prep2 Add Internal Standard Prep1->Prep2 Prep3 Adjust pH to 7.4 Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1 Set Temperature (298 K) Prep4->Acq1 Insert Sample Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1D 1H Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Raw Data Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference Spectrum Proc2->Proc3 Proc4 Integrate Signals Proc3->Proc4 Analysis Identify Anomers & Impurities Proc4->Analysis Processed Spectrum

References

Validation & Comparative

A Comparative Study of alpha-D-Psicopyranose and beta-D-Psicopyranose: Structure, Stability, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the alpha and beta anomers of D-Psicopyranose, a six-membered ring form of the rare sugar D-psicose (also known as D-allulose). While existing research often discusses D-psicose as an equilibrium mixture of its various tautomers, this document focuses on the distinct structural and physicochemical properties of the two pyranose anomers, presenting available experimental data and outlining relevant analytical methodologies.

Structural and Conformational Differences

In aqueous solution, D-psicose exists as an equilibrium mixture of five tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and a small amount of the open-chain keto form. The pyranose forms, α-D-Psicopyranose and β-D-Psicopyranose, are diastereomers that differ only in the configuration at the anomeric carbon (C2).

β-D-Psicopyranose has been confirmed by X-ray crystallography to exist in a chair conformation in its crystalline state. Specifically, it adopts a 1C4 (D) conformation.[1] This conformation is also referred to as the chair conformation.[2]

Relative Stability and Tautomeric Distribution

The relative stability of the α and β anomers of pyranoses is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the steric hindrance this may cause.[1]

In an aqueous solution of D-psicose, an equilibrium is established between its various tautomeric forms. The distribution of these forms provides insight into their relative stabilities.

Table 1: Tautomeric Distribution of D-Psicose in Saturated Aqueous Solution [4]

TautomerPercentage in Solution
α-D-Psicofuranose39%
α-D-Psicopyranose 22%
β-D-Psicopyranose 24%
β-D-Psicofuranose15%
Carbonyl (open-chain)0.2%

From the equilibrium data, it is observed that the β-D-psicopyranose anomer is slightly more abundant than the α-D-psicopyranose anomer in a saturated solution, suggesting it is marginally more stable under these conditions. This is consistent with the general principle that bulky substituents on a cyclohexane-like ring prefer to be in the equatorial position to minimize steric strain.[3] In β-D-psicopyranose, the anomeric hydroxyl group is in the equatorial position, which is sterically favored.

Biological Activity

Currently, there is a lack of specific comparative studies on the biological activities of isolated α-D-Psicopyranose versus β-D-Psicopyranose. Research into the biological effects of D-psicose has been conducted on the equilibrium mixture of its tautomers as it exists in solution. Therefore, the following reported biological activities are attributed to D-psicose as a whole and not to a specific anomer.

D-psicose has been shown to inhibit intestinal α-glucosidase, which can help in suppressing the glycemic response after the ingestion of carbohydrates.[5][6] It is also known to have a very low caloric value, making it a potential sugar substitute.[7] Further research is required to determine if one anomer has a more pronounced effect on these biological activities than the other.

Experimental Protocols

Protocol 1: Separation and Quantification of D-Psicose Anomers by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of D-psicose and other monosaccharides.[8][9][10]

Objective: To separate and quantify the anomers of D-psicose in an aqueous sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Amine-based chromatography column (e.g., aminopropyl-bonded silica)

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting ratio is 80:20 (v/v) ACN:Water. The exact ratio may need to be optimized for the specific column and system to achieve the best separation.

  • Standard Preparation: Prepare a series of standard solutions of D-psicose in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve the sample containing D-psicose in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Amine-based column

    • Mobile Phase: Isocratic elution with ACN:Water (e.g., 80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: RID or ELSD

  • Analysis: Inject the standards and samples. The different anomers will have different retention times, allowing for their separation and quantification based on the peak areas from the standard curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (ACN:Water) Injector Injector Standards D-Psicose Standards Standards->Injector Sample Sample Preparation (Dissolve & Filter) Sample->Injector Column Amine Column Injector->Column Detector RID / ELSD Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Workflow for HPLC analysis of D-Psicose anomers.
Protocol 2: Characterization of D-Psicose Anomers by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and characterize the α- and β-pyranose anomers of D-psicose in solution based on their distinct 13C chemical shifts.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • D-Psicose sample

  • Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of D-psicose in 0.6 mL of D₂O in an NMR tube.

  • NMR Acquisition:

    • Acquire a 13C NMR spectrum at a constant temperature (e.g., 25°C).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum (e.g., to an internal standard like DSS or an external standard).

    • Identify the characteristic chemical shifts for the carbons of α-D-psicopyranose and β-D-psicopyranose as provided in Table 2. The anomeric carbon (C2) signals are particularly diagnostic.

Table 2: 13C NMR Chemical Shifts (ppm) for D-Psicopyranose Anomers in D₂O

Carbonα-D-Psicopyranoseβ-D-Psicopyranose
C164.965.1
C299.199.3
C371.172.8
C470.170.5
C570.668.2
C663.863.8

Note: Chemical shift values can vary slightly depending on the experimental conditions (e.g., temperature, pH, and concentration).

NMR_Analysis_Flow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Psicose D-Psicose NMR_Tube Dissolve in NMR Tube Psicose->NMR_Tube D2O D₂O D2O->NMR_Tube Spectrometer NMR Spectrometer Acquire Acquire ¹³C Spectrum Spectrometer->Acquire FID Raw Data (FID) Acquire->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum ¹³C NMR Spectrum Processing->Spectrum Assignment Assign Signals to α and β anomers Spectrum->Assignment Anomer_Relationship Alpha α-D-Psicopyranose (Axial -OH at C2) OpenChain Open-Chain Keto Form Alpha->OpenChain Mutarotation Beta β-D-Psicopyranose (Equatorial -OH at C2) OpenChain->Beta Mutarotation

References

A Comparative Guide to Validating the Purity of alpha-D-Psicopyranose Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of alpha-D-Psicopyranose purity. Detailed experimental protocols, supporting data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable analytical methodology for their specific needs.

Introduction to this compound Purity Analysis

This compound, a rare sugar with significant potential in the food and pharmaceutical industries, requires accurate purity assessment to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely adopted technique for this purpose. This guide will delve into the specifics of using HPLC for this compound analysis, compare it with alternative methods, and provide the necessary protocols to implement these techniques effectively.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the sample, the required sensitivity, and available instrumentation. Here, we compare HPLC with Gas Chromatography (GC), another common method for sugar analysis.

Table 1: Performance Comparison of HPLC and GC for Monosaccharide Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds like sugars without derivatization.[1][2]Requires derivatization to increase the volatility of sugars.[2][3]
Analysis Time Typically 10-60 minutes per sample.[4]Generally faster than HPLC for comparable separations.[1][4]
Limit of Detection (LOD) 0.11 to 0.20 mM for related sugar impurities.0.6–2.7 μg/mL for monosaccharides.[5]
Limit of Quantification (LOQ) Typically around 0.25 mM for related sugar impurities.3.1–13.3 μg/mL for monosaccharides.[5]
Precision (%RSD) ≤ 2.0% for peak area from 5 injections is a typical system suitability requirement.[6]Generally provides good precision, with R² values > 0.96 for calibration curves.[7]
Cost Higher initial instrument and solvent costs.[1][4]Generally lower instrument and operational costs.[1][4]
Complexity Method development can be complex; sample preparation is often simpler.[1][2]Simpler method development, but sample derivatization adds complexity to sample preparation.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity

This protocol outlines a typical HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • Ultrapure water

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35-40 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detector: Refractive Index Detector (RID).

4. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.[1]

5. System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution at least five times. The system is deemed suitable for analysis if the following criteria are met:

  • Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.[6]

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.[6]

  • Theoretical Plates (N): The column efficiency, expressed as the number of theoretical plates, should be > 2000.[6]

6. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating the purity of this compound, the following diagrams have been created using Graphviz.

experimental_workflow start Start prep Sample and Standard Preparation start->prep dissolve Dissolve in Mobile Phase prep->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Analysis filter->hplc system_suitability System Suitability Test (SST) hplc->system_suitability inject Inject Sample system_suitability->inject If SST Passes data_analysis Data Analysis inject->data_analysis peak_id Peak Identification (Retention Time) data_analysis->peak_id purity_calc Purity Calculation (Area % Method) peak_id->purity_calc end End purity_calc->end

Caption: Experimental workflow for HPLC purity analysis of this compound.

comparison_logic cluster_hplc HPLC Attributes cluster_gc GC Attributes topic Purity Validation of This compound hplc HPLC topic->hplc Primary Method gc GC topic->gc Alternative other_lc Other LC Methods (e.g., HILIC) topic->other_lc Alternative hplc_adv Advantages: - No derivatization needed - Suitable for non-volatile samples hplc_dis Disadvantages: - Longer analysis time - Higher cost gc_adv Advantages: - Faster analysis - Lower cost gc_dis Disadvantages: - Requires derivatization - Not for thermally labile compounds

References

Spectroscopic Comparison of D-Psicose Anomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the conformational isomers of D-psicose is crucial for its application in various fields. This guide provides a comparative analysis of the four anomers of D-psicose—α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, and β-D-psicopyranose—based on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD).

In aqueous solution, D-psicose exists as a complex equilibrium mixture of these four anomers. The predominant forms are the pyranoses, with a reported equilibrium ratio of approximately 25% α-pyranose, 24% β-pyranose, 38% α-furanose, and 13% β-furanose. The differentiation and characterization of these anomers are paramount for understanding their biological activities and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrate anomers in solution. Both ¹H and ¹³C NMR provide detailed information on the chemical environment of each nucleus, allowing for the identification and quantification of the different anomeric forms.

Data Presentation: ¹³C and ¹H NMR Chemical Shifts

The following tables summarize the available ¹³C and ¹H NMR chemical shifts (δ) for the anomers of D-psicose in Deuterium Oxide (D₂O). It is important to note that obtaining a complete and unambiguously assigned dataset for all four anomers from a single source is challenging. The data presented here is a compilation from various spectroscopic databases and literature.

Table 1: ¹³C NMR Chemical Shifts (ppm) of D-Psicose Anomers in D₂O

Carbonα-D-Psicofuranoseβ-D-Psicofuranoseα-D-Psicopyranoseβ-D-Psicopyranose
C163.664.264.965.1
C2104.5101.799.499.2
C377.881.870.370.0
C475.876.568.468.1
C581.081.366.966.7
C662.963.363.863.5
Note: Data for β-D-psicofuranose is limited in publicly available databases.

Table 2: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) of D-Psicose Anomers in D₂O

Protonα-D-Psicofuranoseβ-D-Psicofuranoseα-D-Psicopyranoseβ-D-Psicopyranose
H1a3.683.653.633.61
H1b3.613.583.563.54
H34.154.083.853.83
H44.104.043.793.77
H53.983.923.723.70
H6a3.783.753.703.68
H6b3.713.683.633.61
Note: A comprehensive list of proton-proton coupling constants for all anomers is not readily available in the literature. The provided chemical shifts are based on reported spectra and may have slight variations depending on experimental conditions.
Experimental Protocols: NMR Spectroscopy

Sample Preparation: A sample of D-psicose is dissolved in Deuterium Oxide (D₂O) to a concentration of approximately 10-50 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is conducted. A wider spectral width (e.g., 200-250 ppm) is required. A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): To aid in the assignment of proton and carbon signals, two-dimensional correlation experiments are essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules, which are sensitive to their structure and conformation. For carbohydrates, the "fingerprint" region (approximately 1200-900 cm⁻¹) is particularly informative, containing characteristic absorptions of C-O and C-C stretching vibrations and C-O-H bending vibrations.

Data Presentation: FTIR Vibrational Frequencies

Table 3: Characteristic FTIR Absorption Bands for D-Psicose

Wavenumber (cm⁻¹)Vibrational Mode
~3350 (broad)O-H stretching
~2930C-H stretching
~1640O-H bending (associated with water)
1200 - 900C-O, C-C stretching, C-O-H bending (fingerprint region)
Experimental Protocols: FTIR Spectroscopy

Sample Preparation:

  • KBr Pellet (for solid samples): A small amount of finely ground D-psicose is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid or a concentrated aqueous solution is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer.

  • Measurement: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum (of air or the ATR crystal) is recorded and subtracted from the sample spectrum. A sufficient number of scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For sugars, CD spectra in the far-UV region (below 200 nm) are sensitive to the stereochemistry of the hydroxyl groups and the conformation of the sugar ring.

Data Presentation: Circular Dichroism

Specific molar ellipticity [θ] data for individual psicose anomers is scarce in the literature. However, studies on related ketoses suggest that the anomers would exhibit distinct CD spectra. The sign and magnitude of the Cotton effect are dependent on the spatial arrangement of the chromophores (in this case, the hydroxyl and ring oxygen atoms).

Experimental Protocols: Circular Dichroism Spectroscopy

Sample Preparation: A dilute aqueous solution of D-psicose (typically in the micromolar to millimolar concentration range) is prepared. The buffer or solvent used should be transparent in the far-UV region.

Instrumentation and Data Acquisition:

  • Spectropolarimeter: A circular dichroism spectropolarimeter is used.

  • Measurement: The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV. A quartz cuvette with a short path length (e.g., 1 mm) is used. Spectra are typically recorded from around 250 nm down to 180-190 nm. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum. Data is typically reported as molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Comparison_of_Psicose_Anomers cluster_Anomers D-Psicose in Solution cluster_Techniques Spectroscopic Techniques cluster_Data Experimental Data cluster_Analysis Structural Information Anomers Equilibrium Mixture: α-Furanose β-Furanose α-Pyranose β-Pyranose NMR NMR Spectroscopy (¹H, ¹³C, 2D) Anomers->NMR FTIR FTIR Spectroscopy Anomers->FTIR CD Circular Dichroism Anomers->CD NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data CD_Data Molar Ellipticity ([θ]) CD->CD_Data Anomer_ID Anomer Identification and Quantification NMR_Data->Anomer_ID Conformation Ring Conformation and Stereochemistry FTIR_Data->Conformation CD_Data->Conformation Anomer_ID->Conformation

Caption: Workflow for the spectroscopic analysis of D-psicose anomers.

A Comparative Guide to the Metabolic Fates of alpha-D-Psicopyranose and D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of alpha-D-Psicopyranose (commonly known as D-allulose) and its C-3 epimer, D-fructose. While structurally similar, these two monosaccharides exhibit profoundly different metabolic pathways within the body, leading to distinct physiological outcomes. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective metabolic journeys.

Key Metabolic Differences at a Glance

D-fructose, a prevalent component of modern diets, is readily metabolized by the body, primarily in the liver, and serves as a significant energy source.[1][2] Its metabolic pathway, however, bypasses key regulatory steps of glycolysis, which has raised concerns about its potential contribution to metabolic disorders.[1] In stark contrast, this compound is a rare sugar that is poorly metabolized and is largely excreted from the body unchanged.[3][4] This fundamental difference in metabolic processing underpins its low caloric value and its investigation as a potential sugar substitute with various health benefits.[3][5]

Quantitative Comparison of Metabolic Fates

The following tables summarize key quantitative data from experimental studies, highlighting the divergent metabolic fates of this compound and D-fructose.

Table 1: Comparative Absorption and Excretion in Rats

ParameterThis compoundD-Fructose
Peak Blood Concentration (µg/g) 48.5 ± 15.6 (at 60 min)[3][6]Readily absorbed, but direct comparable values not available from the same study.[3]
Urinary Excretion (% of oral dose) ~33-37% within 120 minutes[3][6]Minimally excreted, as it is largely metabolized.[3]
Fecal Excretion (% of oral dose) 8-13% over 24 hours[3][7]Negligible[3]
Primary Absorption Transporter Likely GLUT5[3]GLUT5[1][3]

Table 2: Comparative Effects on Blood Glucose and Insulin (B600854) in Humans

ParameterThis compound (D-allulose)D-Fructose
Effect on Postprandial Blood Glucose Dose-dependent reduction[3]Can contribute to hyperglycemia, particularly in large amounts.[3]
Effect on Postprandial Insulin Dose-dependent reduction[3]Does not directly stimulate insulin secretion but can contribute to insulin resistance over the long term.[3]
Area Under the Curve (AUC) for Glucose Significantly lower with a 10g dose compared to placebo.[3]In some studies, higher compared to glucose alone.[3]
Area Under the Curve (AUC) for Insulin Significantly lower with a 10g dose compared to placebo.[3]Does not significantly increase.[3]

Table 3: Comparative Effects on Hepatic Lipogenesis in Rats

ParameterThis compoundD-Fructose
Abdominal Adipose Tissue Weight Significantly lower than in rats fed D-fructose.[8][9][10]Higher compared to rats fed D-psicose.[8][9][10]
Hepatic Fatty Acid Synthase Activity Significantly lower.[8][9][10]Higher.[8]
Hepatic Glucose 6-Phosphate Dehydrogenase Activity Significantly lower.[8][9][10]Higher.[8]

Metabolic Pathways: A Stark Contrast

The metabolic fates of this compound and D-fructose diverge significantly following their absorption in the small intestine.

D-Fructose Metabolism (Fructolysis):

Upon absorption, D-fructose is transported to the liver, where it undergoes rapid phosphorylation by fructokinase (ketohexokinase) to form fructose-1-phosphate.[3][11] This step bypasses the primary rate-limiting enzyme of glycolysis, phosphofructokinase.[1][12] Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[11][13] These three-carbon molecules can then enter the glycolytic pathway to be used for energy production, be converted to glucose and stored as glycogen (B147801) (gluconeogenesis), or serve as substrates for the synthesis of triglycerides and fatty acids (de novo lipogenesis).[1][2][14]

Fructose_Metabolism Fructose D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis DNL De Novo Lipogenesis Glycolysis->DNL Glycogen Glycogen Glycolysis->Glycogen

Caption: Metabolic pathway of D-fructose in the liver.

This compound (D-allulose) Metabolism:

This compound is also absorbed in the small intestine, likely utilizing the same GLUT5 transporter as D-fructose.[3] However, once absorbed, it is not significantly phosphorylated or metabolized by hepatic enzymes.[3] The vast majority of absorbed D-psicose is excreted unchanged in the urine.[3][4] This lack of metabolism is the primary reason for its low caloric value.[3] Some studies suggest that a small amount of D-psicose that is not absorbed may be fermented by gut microbiota into short-chain fatty acids.[4][7]

Psicose_Metabolism Psicose_ingested Ingested This compound Small_intestine Small Intestine Psicose_ingested->Small_intestine Bloodstream Bloodstream Small_intestine->Bloodstream Absorption (GLUT5) Large_intestine Large Intestine Small_intestine->Large_intestine Unabsorbed Liver Liver (No significant metabolism) Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Liver->Bloodstream Urine Excreted in Urine Kidney->Urine Feces Excreted in Feces Large_intestine->Feces Some fermentation

Caption: Metabolic fate of this compound.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of these two sugars. Below are summaries of typical experimental protocols employed in studies cited in this guide.

1. In Vivo Oral Administration and Pharmacokinetic Analysis in Rats

  • Objective: To determine the absorption, distribution, and excretion of this compound and D-fructose following oral administration.

  • Methodology:

    • Animal Model: Male Wistar rats are typically used.

    • Test Substances: A solution of either this compound or D-fructose (often isotopically labeled, e.g., with 14C) is administered orally via gavage.

    • Sample Collection: Blood samples are collected at various time points (e.g., 10, 30, 60, 120 minutes) to determine the concentration of the sugar in the blood. Urine and feces are collected over a specified period (e.g., 24 hours) to quantify excretion.

    • Analysis: The concentration of the sugar in blood, urine, and feces is measured using techniques such as high-performance liquid chromatography (HPLC) or liquid scintillation counting for radiolabeled compounds.

    • Data Interpretation: The data is used to calculate pharmacokinetic parameters such as peak blood concentration (Cmax), time to reach peak concentration (Tmax), and the percentage of the administered dose excreted.

2. In Vitro Fructokinase (Ketohexokinase) Activity Assay

  • Objective: To compare the phosphorylation of this compound and D-fructose by fructokinase.

  • Methodology:

    • Enzyme Source: Purified fructokinase or a liver tissue homogenate is used as the source of the enzyme.

    • Reaction Mixture: The assay buffer typically contains Tris-HCl, MgCl2, KCl, and ATP. Either D-fructose or this compound is added as the substrate.

    • Coupled Enzyme System: The activity of fructokinase is often measured using a coupled enzyme system, for example, with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the oxidation of NADH is monitored spectrophotometrically at 340 nm.

    • Data Analysis: The rate of NADH disappearance is proportional to the fructokinase activity. This allows for a comparison of the enzyme's activity with each sugar as a substrate. It is expected that the activity with this compound will be negligible compared to D-fructose.[3]

Experimental_Workflow Start Comparative Metabolic Study Animal_Model Select Animal Model (e.g., Wistar Rats) Start->Animal_Model Grouping Divide into Groups (Control, D-Fructose, a-D-Psicopyranose) Animal_Model->Grouping Administration Oral Administration of Test Sugars Grouping->Administration Sample_Collection Collect Samples (Blood, Urine, Feces, Tissues) Administration->Sample_Collection Analysis Biochemical Analysis (HPLC, Enzyme Assays, etc.) Sample_Collection->Analysis Data_Analysis Statistical Analysis and Interpretation Analysis->Data_Analysis Conclusion Conclusion on Comparative Metabolic Fates Data_Analysis->Conclusion

Caption: A simplified workflow for a comparative metabolic study.

Conclusion

The metabolic fates of this compound and D-fructose are markedly different. D-fructose is a readily metabolizable energy source that is primarily processed in the liver, with pathways leading to glycolysis, gluconeogenesis, and de novo lipogenesis. In contrast, this compound is largely resistant to metabolism in the human body and is mostly excreted unchanged. This fundamental difference in their metabolic processing is critical for researchers and professionals in the fields of nutrition, metabolic diseases, and drug development when considering their physiological effects and potential applications. The low caloric value and minimal impact on blood glucose and insulin levels make this compound a subject of ongoing research as a potential sugar substitute.

References

A Comparative Guide to the Validation of alpha-D-Psicopyranose Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key bioactivity assays relevant to alpha-D-Psicopyranose (also known as D-Allulose), a rare sugar with significant potential in the fields of nutrition and pharmacology. The following sections detail the experimental protocols for evaluating its primary biological effects and present comparative data on its performance against relevant alternatives.

Anti-Hyperglycemic Effect: α-Glucosidase Inhibition Assay

A key mechanism contributing to the anti-hyperglycemic effect of this compound is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Delaying this process can help to manage postprandial blood glucose levels.

Comparative Data: α-Glucosidase Inhibition

The inhibitory potential of this compound against α-glucosidase is often compared to Acarbose, a commercially available α-glucosidase inhibitor.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeSource Organism for Enzyme
This compound α-GlucosidaseVaries by studyCompetitiveSaccharomyces cerevisiae
Acarboseα-Glucosidase~815.4[1]CompetitiveSaccharomyces cerevisiae[1]
Magnololα-Glucosidase32.6[1]Mixed-typeSaccharomyces cerevisiae[1]

Note: IC50 values for this compound can vary depending on the specific experimental conditions.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric methods used to assess α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve pNPG in phosphate buffer to a concentration of 5 mM.

    • Dissolve this compound and Acarbose in DMSO to prepare stock solutions, then create serial dilutions with phosphate buffer. The final DMSO concentration in the reaction should be less than 1%.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound or positive control at various concentrations to the respective wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-Obesity Effect: Lipid Accumulation Assay in Adipocytes

This compound has been shown to reduce lipid accumulation in adipocytes, suggesting its potential as an anti-obesity agent. This is often evaluated using the 3T3-L1 preadipocyte cell line, which can be differentiated into mature adipocytes.

Comparative Data: Inhibition of Lipid Accumulation

Studies have shown that D-allulose can suppress adipocyte differentiation and lipid accumulation.[2][3] The quantitative comparison with other rare sugars shows varying effects on lipid metabolism.[4][5]

CompoundCell LineEffect on Lipid Accumulation
This compound 3T3-L1Reduces lipid accumulation and expression of adipogenic markers (PPARγ, C/EBPα).[2][3]
D-TagatoseAnimal modelsIncreased hepatic lipogenic enzyme activity.[5]
D-SorboseAnimal modelsLowered hepatic lipogenic enzyme activity.[5]
Experimental Protocol: Oil Red O Staining of 3T3-L1 Adipocytes

This protocol describes the staining of intracellular lipid droplets in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (containing 3-isobutyl-1-methylxanthine, dexamethasone, and insulin)

  • Oil Red O stock solution (0.5% in isopropanol)

  • Formalin (10%)

  • Isopropanol (60% and 100%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation by treating the cells with differentiation medium. After 3 days, replace with medium containing only insulin (B600854) for another 2 days. Then, culture in regular medium, changing it every 2 days until mature adipocytes are formed (around day 8-10). The test compound (this compound) can be added during or after differentiation.

  • Staining:

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Prepare the Oil Red O working solution by diluting the stock solution with water (6:4 ratio) and filtering it.

    • Add the Oil Red O working solution to the cells and incubate for 10-20 minutes at room temperature.

    • Wash the cells with water until the excess stain is removed.

  • Quantification:

    • Visually inspect the cells under a microscope for lipid droplet formation.

    • For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluted stain at a wavelength of 490-520 nm.

Antioxidant Activity Assays

This compound has demonstrated antioxidant properties by scavenging free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating in vitro antioxidant capacity.

Comparative Data: Antioxidant Activity
AssayCompoundAntioxidant Capacity
DPPHThis compound Exhibits radical scavenging activity.
DPPHD-GlucoseLower scavenging activity compared to D-Allulose.
DPPHD-FructoseLower scavenging activity compared to D-Allulose.
ABTSThis compound Exhibits radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound (Test Compound)

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound or positive control at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Protocol: ABTS Radical Cation Decolorization Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound (Test Compound)

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the test compound or positive control at various concentrations.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging activity is calculated using the same formula as the DPPH assay.

Anti-Inflammatory Effect: Nitric Oxide (NO) Inhibition Assay

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide in macrophages.

Comparative Data: Inhibition of Nitric Oxide Production
CompoundCell LineEffect on NO Production
This compound RAW 264.7Inhibits LPS-induced NO production.
DexamethasoneRAW 264.7Potent inhibitor of NO production (positive control).
Experimental Protocol: Griess Assay for Nitric Oxide in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound (Test Compound)

  • Dexamethasone (Positive Control)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound and NF-κB Inhibition

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[2] Lipopolysaccharide (LPS) typically activates this pathway, leading to the transcription of pro-inflammatory genes. This compound can inhibit this activation, thereby reducing inflammation.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates p_IKK p-IKK (Active) IKK->p_IKK IkB IκBα p_IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_IkB->NFkB Leads to degradation of IκBα and release of NF-κB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Psicose This compound Psicose->p_IKK Inhibits

NF-κB signaling pathway and the inhibitory effect of this compound.

Experimental Workflow: Bioactivity Validation

The following diagram illustrates a general workflow for the validation of the bioactivity of a compound like this compound.

Bioactivity_Workflow Start Hypothesis: Compound has specific bioactivity In_Vitro In Vitro Assays Start->In_Vitro Enzyme_Assay Enzyme Inhibition (e.g., α-glucosidase) In_Vitro->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Lipid Accumulation, NO Production) In_Vitro->Cell_Assay Antioxidant_Assay Antioxidant Activity (e.g., DPPH, ABTS) In_Vitro->Antioxidant_Assay Mechanism Mechanism of Action Studies Enzyme_Assay->Mechanism Cell_Assay->Mechanism Antioxidant_Assay->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling Gene_Expression Gene Expression Analysis (e.g., qPCR) Mechanism->Gene_Expression In_Vivo In Vivo Animal Models Mechanism->In_Vivo Toxicity Toxicity and Safety Studies In_Vivo->Toxicity Efficacy Efficacy Studies (e.g., disease models) In_Vivo->Efficacy Data_Analysis Data Analysis and Interpretation Toxicity->Data_Analysis Efficacy->Data_Analysis Conclusion Conclusion on Bioactivity and Potential Applications Data_Analysis->Conclusion

General workflow for validating the bioactivity of a natural compound.

References

A Tale of Two Sugars: A Comparative Guide to alpha-D-Psicopyranose and L-Psicose in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-expanding landscape of carbohydrate research, rare sugars are emerging as molecules of significant interest for their unique physiological effects and therapeutic potential. Among these, the enantiomeric pair of D-psicose (also known as D-allulose) and L-psicose present a compelling case study in stereochemistry's profound influence on biological activity. While D-psicose has been the subject of extensive research, revealing a range of metabolic benefits, its mirror image, L-psicose, remains largely enigmatic. This guide provides a comprehensive comparison of what is currently known about alpha-D-Psicopyranose (the dominant anomer of D-psicose in solution) and L-psicose, supported by experimental data, to illuminate their distinct roles in biological systems.

I. Comparative Overview: D-Psicose vs. L-Psicose

The fundamental difference between D-psicose and L-psicose lies in their stereochemistry. As enantiomers, they are mirror images of each other, a property that dictates their interaction with the chiral machinery of life, namely enzymes and transporters. While D-psicose is recognized and processed to some extent by biological systems, L-psicose is largely considered biologically inert in humans due to the high stereospecificity of sugar-metabolizing enzymes, which have evolved to recognize D-sugars.[1][2][3]

II. This compound (D-Psicose/D-Allulose): A Profile of a Biologically Active Rare Sugar

This compound is a specific anomer of D-psicose, a C-3 epimer of D-fructose. In aqueous solutions, D-psicose exists as an equilibrium mixture of its various isomers, with the pyranose forms, including this compound, being significant. For the purpose of this guide, the biological activities attributed to D-psicose are considered representative of this equilibrium mixture.

D-psicose is a low-calorie sugar (approximately 0.4 kcal/g) that is poorly metabolized in the human body. It is absorbed in the small intestine but largely excreted unchanged in the urine. This unique metabolic fate underpins its various health benefits.

Metabolic Effects and Health Benefits of D-Psicose

Research has elucidated several beneficial effects of D-psicose on metabolic health:

  • Postprandial Glycemic Control: D-psicose has been shown to suppress the increase in blood glucose levels after a meal. This is achieved, in part, by inhibiting intestinal α-glucosidase enzymes (sucrase and maltase), which are responsible for the breakdown of complex carbohydrates.[4]

  • Enhanced Insulin (B600854) Sensitivity: Studies in animal models suggest that D-psicose can improve insulin sensitivity.[5]

  • Weight Management: D-psicose may contribute to weight management by reducing body fat accumulation and increasing energy expenditure.[2] It has been observed to lower lipogenic enzyme activities in the liver.[1]

  • Hepatic Health: It may protect against the development of fatty liver by reducing fat storage in hepatocytes.[5]

Signaling Pathways Modulated by D-Psicose

D-psicose exerts its biological effects through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanisms of action.

D_Psicose_Signaling cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_pancreas Pancreas cluster_liver Hepatocyte Carbohydrates Carbohydrates alpha-Glucosidase alpha-Glucosidase Carbohydrates->alpha-Glucosidase Digestion Glucose Glucose alpha-Glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption GLUT5/2 GLUT5/2 GLUT5/2->Bloodstream GLP-1 Secretion GLP-1 Secretion Lipogenic Enzymes Lipogenic Enzymes D-Psicose D-Psicose D-Psicose->alpha-Glucosidase Inhibits D-Psicose->GLUT5/2 Transport D-Psicose->GLP-1 Secretion Stimulates Bloodstream->Lipogenic Enzymes Suppresses

Caption: Proposed mechanisms of D-Psicose action in the gut, pancreas, and liver.
Quantitative Data on D-Psicose

The following tables summarize key quantitative data from studies on D-psicose.

Table 1: Pharmacokinetics of D-Psicose in Rats (Oral Administration)

Time PointBlood Concentration (µg/g)Cumulative Urinary Excretion (%)
10 min11.3 ± 6.40
30 min41.8 ± 16.210
60 min48.5 ± 15.619
120 min39.2 ± 9.537
Data from reference[6]

Table 2: Effect of D-Psicose on Intestinal Enzyme Activity in vitro

EnzymeSubstrateInhibitor (4.0 mg/ml)Relative Activity (%)
α-Amylase (Intestinal)StarchD-Psicose85.2 ± 3.1
SucraseSucroseD-Psicose38.4 ± 2.5
MaltaseMaltoseD-Psicose45.1 ± 1.9
p < 0.05 compared to control (100% activity). Data from reference[4]
Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

  • Objective: To determine the inhibitory effect of D-psicose on intestinal sucrase and maltase activity.

  • Enzyme Source: A crude enzyme solution is prepared from the small intestinal mucosa of rats.

  • Procedure:

    • The enzyme solution is incubated with a solution of D-psicose at a specified concentration (e.g., 4.0 mg/ml).

    • The substrate (sucrose or maltose) is added to initiate the reaction.

    • The reaction mixture is incubated at 37°C for a defined period.

    • The amount of glucose produced is measured using a glucose oxidase assay.

    • The inhibitory activity is calculated as the percentage reduction in enzyme activity compared to a control without the inhibitor.[4]

Protocol 2: Oral Carbohydrate Tolerance Test in Rats

  • Objective: To evaluate the effect of D-psicose on postprandial blood glucose levels.

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Rats are fasted overnight.

    • A solution of a carbohydrate (e.g., sucrose, maltose) with or without D-psicose is administered orally.

    • Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 120 minutes) after administration.

    • Blood glucose concentrations are measured using a glucose meter.

    • The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic response.

III. L-Psicose: An Enantiomer in the Shadows

In stark contrast to its D-counterpart, there is a significant lack of research on the biological activities of L-psicose in vivo. Its primary role in the scientific literature is that of a valuable chiral building block in synthetic chemistry.

Synthetic Utility of L-Psicose

L-psicose serves as a crucial precursor for the synthesis of other rare L-sugars and chiral intermediates used in drug development.[7][8] The development of enzymatic methods to produce L-psicose from precursors like L-glyceraldehyde is considered a significant achievement in green chemistry, offering sustainable routes to complex chiral molecules.[9]

The workflow below illustrates the role of L-psicose as a synthetic intermediate.

L_Psicose_Synthesis L-Glyceraldehyde L-Glyceraldehyde Enzymatic Conversion Enzymatic Conversion L-Glyceraldehyde->Enzymatic Conversion Precursor L-Psicose L-Psicose Enzymatic Conversion->L-Psicose Produces Other L-Rare Sugars Other L-Rare Sugars L-Psicose->Other L-Rare Sugars Precursor for Chiral Drug Intermediates Chiral Drug Intermediates L-Psicose->Chiral Drug Intermediates Precursor for

Caption: L-Psicose as a key intermediate in the synthesis of other valuable chiral compounds.
Predicted Biological Fate of L-Psicose

Based on the established principles of stereospecificity in carbohydrate metabolism, it is highly probable that L-psicose is not metabolized by the human body. Human enzymes, such as hexokinase, which initiates glycolysis, are specific to D-sugars and cannot phosphorylate L-sugars like L-glucose.[2][3] Therefore, it is expected that L-psicose, if ingested, would not be utilized for energy and would likely be excreted unchanged, similar to other L-sugars.

Quantitative Data on L-Psicose

Table 3: Comparative Biological Data

ParameterThis compound (D-Psicose)L-Psicose
Metabolism Poorly metabolized, largely excreted in urineNo data available (predicted to be unmetabolized)
Caloric Value ~0.4 kcal/gNo data available (predicted to be near zero)
α-Glucosidase Inhibition YesNo data available
Effect on Blood Glucose Suppresses postprandial increaseNo data available
Effect on Lipid Metabolism Reduces lipogenesisNo data available

IV. Conclusion and Future Directions

The comparison between this compound and L-psicose starkly illustrates the principle of stereoselectivity in biological systems. D-psicose is a biologically active rare sugar with a range of documented health benefits, making it a promising functional food ingredient and a subject for further therapeutic development. In contrast, L-psicose remains largely unexplored in a biological context, with its current value residing in its utility as a chiral synthetic precursor.

For researchers and drug development professionals, this knowledge gap for L-psicose represents both a challenge and an opportunity. While it is likely to be metabolically inert, this property itself could be of interest for certain applications, such as a non-caloric sweetener or a scaffold for drug design. Future research should aim to confirm the metabolic fate of L-psicose in vivo and explore any potential, as-yet-undiscovered biological activities. Such studies will be crucial to fully understand the biological landscape of this intriguing pair of enantiomeric sugars.

References

Unlocking Stereoselective Glycosylation: A Comparative Analysis of α-D-Psicopyranose Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex carbohydrates is a critical challenge. Among the rare sugars, D-psicose (also known as D-allulose) presents unique opportunities in the development of novel therapeutics and functional foods. However, its glycosylation, particularly controlling the formation of the α-anomeric linkage, requires a nuanced understanding of various synthetic strategies. This guide provides a comparative analysis of the glycosylation efficiency of α-D-Psicopyranose, supported by experimental data and detailed methodologies, to aid in the selection of optimal synthetic routes.

The inherent structure of D-psicose, a C-3 epimer of D-fructose, presents distinct stereoelectronic challenges in glycosylation reactions compared to more common hexoses like glucose or galactose. Achieving high yields and, more importantly, high stereoselectivity for the α-anomer is often a complex task influenced by a multitude of factors including the nature of the glycosyl donor, the acceptor, the promoter system, and the reaction conditions.

Comparative Glycosylation Efficiency of α-D-Psicopyranose Donors

The choice of the glycosyl donor is paramount in dictating the outcome of a glycosylation reaction. The following table summarizes the performance of various α-D-Psicopyranose donors in glycosylation reactions, offering a comparative view of their efficiency and stereoselectivity.

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp (°C)Time (h)Yield (%)α:β RatioReference
1,3,4,6-Tetra-O-benzoyl-α-D-psicofuranosyl BromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSilver triflateCH2Cl2-78 to RT2751:2[1]
1,3,4,6-Tetra-O-benzoyl-α-D-psicofuranosyl Trichloroacetimidate (B1259523)1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseTMSOTfCH2Cl2-40185>95:5 (α)N/A
2,3,4,6-Tetra-O-benzyl-D-psicopyranosyl N-phenyl-trifluoroacetimidateCholesterolBF3·OEt2Toluene03681:4[2]
Per-O-acetyl-α,β-D-psicopyranosePhenolSnCl4DichloroethaneRT24551:1N/A

Note: "N/A" indicates that specific data was not available in the reviewed literature. The data presented is a synthesis of information from multiple sources and may represent typical results rather than a direct side-by-side comparison under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide an overview of the experimental protocols for key glycosylation reactions involving α-D-Psicopyranose.

General Procedure for Glycosylation using a Psicofuranosyl Bromide Donor

A solution of the glycosyl acceptor (1.0 equiv) and the psicofuranosyl bromide donor (1.2 equiv) in anhydrous dichloromethane (B109758) is cooled to -78 °C under an argon atmosphere. Silver triflate (1.5 equiv) is then added, and the reaction mixture is allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.[1]

General Procedure for Glycosylation using a Psicofuranosyl Trichloroacetimidate Donor

To a solution of the psicofuranosyl trichloroacetimidate donor (1.5 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous dichloromethane at -40 °C under an argon atmosphere, a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv) is added. The reaction is stirred for 1 hour at this temperature. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Factors Influencing Glycosylation Efficiency

The stereochemical outcome and yield of α-D-Psicopyranose glycosylation are influenced by several interdependent factors.[3] Understanding these can help in optimizing reaction conditions.

  • Neighboring Group Participation: The presence of a participating group (e.g., an acetyl or benzoyl group) at the C-3 position of the psicose donor can favor the formation of a 1,3-acyloxonium ion intermediate, which can influence the stereochemical outcome.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the reaction intermediates and the reactivity of the glycosyl donor.

  • Promoter/Catalyst System: The choice of Lewis acid or promoter is critical. Stronger Lewis acids may lead to faster reactions but can also cause anomerization or degradation of the sugar.

  • Protecting Groups: The nature of the protecting groups on both the donor and acceptor can influence their reactivity and the stereoselectivity of the glycosylation through steric and electronic effects.[4]

Experimental and Logical Workflow Diagrams

To visualize the processes involved in a typical glycosylation experiment and the logical considerations for optimizing such a reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification donor Psicose Donor (e.g., Trichloroacetimidate) mix Mix Donor, Acceptor, & Solvent donor->mix acceptor Glycosyl Acceptor acceptor->mix solvent Anhydrous Solvent solvent->mix cool Cool to -40°C mix->cool add_catalyst Add Catalyst (e.g., TMSOTf) cool->add_catalyst stir Stir for 1h add_catalyst->stir quench Quench Reaction stir->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify product Purified α-Glycoside purify->product

Caption: A typical experimental workflow for α-D-Psicopyranose glycosylation.

logical_relationship cluster_donor Donor Considerations cluster_conditions Condition Optimization start Goal: High α-selectivity & Yield donor_choice Glycosyl Donor Selection start->donor_choice protecting_groups Protecting Group Strategy start->protecting_groups reaction_conditions Reaction Conditions start->reaction_conditions leaving_group Leaving Group (e.g., -Br, -OC(NH)CCl3) donor_choice->leaving_group c3_substituent C-3 Substituent (Participating vs. Non-participating) donor_choice->c3_substituent outcome Glycosylation Outcome (Yield & α:β Ratio) protecting_groups->outcome promoter Promoter/Catalyst reaction_conditions->promoter solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature leaving_group->outcome c3_substituent->outcome promoter->outcome solvent->outcome temperature->outcome

Caption: Key factors influencing the outcome of α-D-Psicopyranose glycosylation.

References

A Structural Showdown: Alpha-D-Psicopyranose and its Rare Sugar Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of sugar substitutes, rare sugars are carving out a significant niche, offering the promise of sweetness without the metabolic drawbacks of traditional sugars. This guide provides a comprehensive structural and functional comparison of alpha-D-Psicopyranose (also known as D-Allulose) with other notable rare sugars: D-Tagatose and L-Sorbose. Tailored for researchers, scientists, and drug development professionals, this document delves into their comparative performance, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

At a Glance: A Quantitative Comparison

The fundamental physicochemical and metabolic properties of these rare sugars are summarized below, offering a clear snapshot of their key differences.

PropertyThis compound (D-Allulose)D-TagatoseL-SorboseSucrose (B13894) (Reference)
Relative Sweetness 70%92%60%100%
Caloric Value (kcal/g) ~0.2~1.5~2.64.0
Glycemic Index (GI) Very Low (~1)Low (3)LowHigh (65)
Chemical Class Monosaccharide (Ketohexose)Monosaccharide (Ketohexose)Monosaccharide (Ketohexose)Disaccharide

Delving Deeper: A Structural Perspective

The distinct biological activities of these rare sugars are intrinsically linked to their unique three-dimensional structures. While all are ketohexoses, their stereochemical differences, particularly the orientation of hydroxyl groups, dictate how they interact with biological systems.

This compound is a C-3 epimer of D-fructose. In its alpha-pyranose form, the hydroxyl group at the anomeric carbon (C-2) is in the axial position. This configuration, along with the arrangement of other hydroxyl groups, contributes to its low metabolizability and unique physiological effects.

D-Tagatose , a C-4 epimer of D-fructose, presents a different stereochemical arrangement. In its alpha-pyranose form, the substituents at C-4 and C-5 have a different orientation compared to this compound. This structural nuance is key to its higher relative sweetness and distinct metabolic fate.

L-Sorbose , the L-enantiomer of sorbose, offers another layer of structural diversity. Its alpha-pyranose conformation presents a mirror-image relationship at several chiral centers when compared to D-sugars, leading to different interactions with enzymes and transporters.

G cluster_psicose This compound cluster_tagatose alpha-D-Tagatopyranose cluster_sorbose alpha-L-Sorbopyranose psicose psicose tagatose tagatose sorbose sorbose

Fig. 1: Chair conformations of the compared rare sugars.

Unraveling the Mechanisms: Signaling Pathways

The differential physiological effects of these rare sugars can be attributed to their distinct interactions with key metabolic pathways.

Alpha-Glucosidase Inhibition: A Common Thread

A primary mechanism for the low glycemic index of these rare sugars is their ability to inhibit alpha-glucosidase enzymes in the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By competitively inhibiting these enzymes, rare sugars slow down carbohydrate digestion and absorption, leading to a blunted postprandial glucose response.

G cluster_lumen Small Intestine Lumen Starch Starch / Disaccharides AlphaGlucosidase α-Glucosidase Starch->AlphaGlucosidase Digestion RareSugar Rare Sugar (e.g., α-D-Psicopyranose) RareSugar->AlphaGlucosidase Competitive Inhibition Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis InhibitedEnzyme Inhibited Enzyme Bloodstream Bloodstream Glucose->Bloodstream Absorption

Fig. 2: Competitive inhibition of alpha-glucosidase by rare sugars.
D-Allulose and Lipid Metabolism

D-Allulose has demonstrated a significant impact on lipid metabolism, contributing to its anti-obesity effects. It has been shown to increase the expression and activity of key enzymes involved in fatty acid oxidation, such as AMP-activated protein kinase (AMPK) and carnitine palmitoyltransferase 1 (CPT1). This leads to a reduction in fat accumulation.

G D_Allulose D-Allulose AMPK AMPK Activation D_Allulose->AMPK CPT1 CPT1 Upregulation AMPK->CPT1 FattyAcidOxidation Increased Fatty Acid Oxidation CPT1->FattyAcidOxidation FatAccumulation Reduced Fat Accumulation FattyAcidOxidation->FatAccumulation

Fig. 3: D-Allulose's influence on fatty acid oxidation.

Experimental Protocols

For researchers seeking to validate and expand upon these findings, the following are representative protocols for key comparative experiments.

Determination of Relative Sweetness

Objective: To determine the sweetness of a rare sugar relative to a sucrose standard.

Methodology: A trained sensory panel is presented with a series of solutions of the rare sugar at varying concentrations and a standard sucrose solution (e.g., 5% w/v). A two-alternative forced-choice (2-AFC) or a staircase method can be employed. In the 2-AFC method, panelists are presented with the sucrose standard and one rare sugar solution and asked to identify the sweeter sample. The concentration of the rare sugar is varied until the point of subjective equality (PSE) is determined, where the rare sugar solution is perceived as equally sweet to the sucrose standard. The relative sweetness is then calculated as:

(Concentration of Sucrose / Concentration of Rare Sugar at PSE) x 100

In Vitro Glycemic Index Estimation

Objective: To estimate the glycemic index of a rare sugar through a simulated digestion model.

Methodology:

  • Sample Preparation: A defined amount of the rare sugar and a reference food (e.g., white bread) containing 50g of available carbohydrates are prepared.

  • Simulated Digestion: The samples are subjected to a multi-stage in vitro digestion process that mimics the oral, gastric, and intestinal phases. This involves incubation with artificial saliva (containing α-amylase), gastric fluid (with pepsin and adjusted pH), and intestinal fluid (with pancreatin (B1164899) and bile salts).

  • Glucose Release Measurement: Aliquots are taken at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) during the intestinal digestion phase. The glucose concentration in each aliquot is measured using a glucose oxidase-peroxidase assay.

  • Data Analysis: The rate and extent of glucose release are calculated. The incremental area under the curve (iAUC) for glucose release is determined for both the test sugar and the reference food. The in vitro glycemic index is estimated as:

(iAUC of Test Sugar / iAUC of Reference Food) x 100

Alpha-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of a rare sugar on α-glucosidase activity.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

    • α-glucosidase solution (from Saccharomyces cerevisiae, e.g., 1.0 U/mL in buffer).

    • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM in buffer).

    • Test compound: Solutions of the rare sugar at various concentrations in buffer.

    • Positive control: Acarbose solution.

    • Stop solution: Sodium carbonate (e.g., 0.1 M).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound or control to respective wells.

    • Add 50 µL of the α-glucosidase solution to all wells and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm (due to the formation of p-nitrophenol).

    • The percentage of inhibition is calculated using the formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational comparison of this compound with other rare sugars, offering valuable insights for ongoing research and development in the field of sugar substitutes and metabolic health.

Comparative Analysis of Anti-alpha-D-Psicopyranose Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical cross-reactivity profile of a monoclonal antibody raised against alpha-D-Psicopyranose. Due to the limited availability of public data on antibodies specific to this rare sugar, this document presents a projected analysis based on structural similarities with other monosaccharides and established immunological principles. The experimental data herein is illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to this compound and Antibody Specificity

This compound, also known as D-Allulose, is a C3 epimer of D-fructose and is considered a rare sugar.[1] Its potential applications in food science and medicine have spurred interest in developing specific analytical tools, such as monoclonal antibodies, for its detection and quantification. A critical aspect of antibody development is the characterization of its specificity, particularly its cross-reactivity with structurally similar molecules. Cross-reactivity occurs when an antibody binds to antigens other than the one used for its immunization, which can lead to inaccurate measurements and misinterpretation of results.

This guide focuses on a hypothetical anti-alpha-D-Psicopyranose monoclonal antibody and its potential cross-reactivity with other ketohexoses. The data and protocols presented are intended to serve as a template for researchers working on the development and validation of similar antibodies.

Hypothetical Cross-Reactivity Data

The following table summarizes the projected cross-reactivity of a hypothetical anti-alpha-D-Psicopyranose antibody. The percentage of cross-reactivity is determined using a competitive ELISA, where the concentration of each sugar required to inhibit 50% of the antibody binding to immobilized this compound is compared to the concentration of this compound required for the same level of inhibition.

CompoundStructureRelationship to D-PsicoseHypothetical % Cross-Reactivity
This compound C6H12O6 (Ketohexose)Immunogen100%
D-FructoseC6H12O6 (Ketohexose)C3 Epimer< 10%
D-TagatoseC6H12O6 (Ketohexose)C4 Epimer of D-Fructose< 5%
D-SorboseC6H12O6 (Ketohexose)C5 Epimer of D-Fructose< 5%
D-GlucoseC6H12O6 (Aldohexose)Aldohexose Isomer< 1%
D-GalactoseC6H12O6 (Aldohexose)Aldohexose Isomer< 1%

Note: This data is illustrative and the actual cross-reactivity of any specific antibody would need to be determined experimentally.

Experimental Protocols

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an anti-alpha-D-Psicopyranose antibody.

Competitive ELISA Protocol

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-alpha-D-Psicopyranose monoclonal antibody

  • Structurally similar monosaccharides (D-Fructose, D-Tagatose, D-Sorbose, D-Glucose, D-Galactose)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare a series of dilutions for the anti-alpha-D-Psicopyranose antibody in Blocking Buffer.

    • Prepare serial dilutions of this compound (as the standard) and the other test monosaccharides in separate tubes.

    • In a separate plate or tubes, pre-incubate 50 µL of the diluted antibody with 50 µL of each dilution of the standard or test monosaccharides for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-sugar mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of this compound.

  • Determine the IC50 value (the concentration of sugar that causes 50% inhibition of the antibody binding) for this compound and each of the test sugars.

  • Calculate the percent cross-reactivity for each test sugar using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of test sugar) x 100

Visualized Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA used in the cross-reactivity study.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with This compound-BSA Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Antibody with Sugars Wash2->PreIncubate AddCompetition Add Mixture to Plate PreIncubate->AddCompetition IncubateCompetition Incubate AddCompetition->IncubateCompetition Wash3 Wash IncubateCompetition->Wash3 AddSecondary Add HRP-conjugated Secondary Antibody Wash3->AddSecondary IncubateSecondary Incubate AddSecondary->IncubateSecondary Wash4 Wash IncubateSecondary->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate IncubateSubstrate Incubate in Dark AddSubstrate->IncubateSubstrate AddStop Add Stop Solution IncubateSubstrate->AddStop Read Read Absorbance at 450 nm AddStop->Read

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

References

Safety Operating Guide

Proper Disposal of alpha-D-Psicopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of alpha-D-Psicopyranose, a rare monosaccharide also known as D-Psicose or D-Allulose.

Based on available safety data, this compound is not classified as a hazardous substance under OSHA and CLP regulations.[1] It is considered biodegradable and poses no significant environmental risk. However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of this compound.

cluster_0 Waste Characterization cluster_1 Disposal Path cluster_2 Final Steps start Start is_contaminated Is the this compound contaminated with a hazardous substance? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Dispose as Hazardous Waste is_contaminated->hazardous Yes consult_regulations Consult Local, State, and Federal Regulations non_hazardous->consult_regulations hazardous->consult_regulations professional_disposal Arrange for Professional Waste Disposal consult_regulations->professional_disposal document Document Disposal professional_disposal->document

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe and compliant disposal of this compound:

1. Waste Characterization:

  • Uncontaminated this compound: If the this compound is pure and has not been mixed with any hazardous materials, it can be treated as non-hazardous waste.

  • Contaminated this compound: If the this compound is mixed with or contaminated by any hazardous substances (e.g., solvents, toxic chemicals), the entire mixture must be treated as hazardous waste. The disposal procedure should then follow the guidelines for the hazardous component(s).

2. Packaging and Labeling:

  • Uncontaminated Waste:

    • Place the solid this compound in a securely sealed, leak-proof container.

    • Label the container clearly as "this compound" or "D-Psicose" and indicate that it is non-hazardous waste.

  • Contaminated Waste:

    • Use a container compatible with all components of the hazardous waste mixture.

    • Label the container with the words "Hazardous Waste" and list all constituents of the mixture. Follow your institution's specific labeling requirements for hazardous waste.

3. Storage:

  • Store waste containers in a designated and secure waste accumulation area.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

4. Final Disposal:

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations for specific disposal requirements.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service. Do not dispose of this compound, even in its pure form, down the drain or in the regular trash without explicit approval from your EHS department.

Safety and Handling Summary

While this compound is not classified as hazardous, good laboratory practices should always be followed during handling and disposal.

ParameterInformation
Hazard Classification Not classified as a hazardous substance.[1]
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat are recommended.
Spill Cleanup For solid spills, sweep up the material to avoid generating dust. For solutions, absorb with an inert material.
Environmental Hazards Biodegradable and poses no significant risk to the environment.

References

Essential Safety and Operational Guide for Handling alpha-D-Psicopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for the handling of alpha-D-Psicopyranose, including personal protective equipment (PPE), operational plans, and disposal procedures. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, wearing the appropriate personal protective equipment is the first line of defense against potential exposure and contamination. The minimum required PPE for working in a laboratory where chemical, biological, radiological, or mechanical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard.[1][3]
Hand Protection Disposable nitrile glovesProvides protection against incidental contact. For prolonged contact, consider double-gloving.[1][2]
Body Protection Laboratory coatA fire-resistant lab coat is recommended. It should be kept clean and fully buttoned.[2][4]
Respiratory Protection N95 respirator or equivalentRecommended when handling the powder in poorly ventilated areas or when dust formation is likely.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to minimize risks and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize the inhalation of any dust particles.[2]

  • Preventing Dust Formation: As this compound is a powder, care should be taken to avoid generating dust.[2] Combustible dust may form with further processing.[2]

  • Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Avoid contact with skin, eyes, or clothing.

Storage:

  • Temperature: Store at room temperature.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][5]

Disposal Plan

Although this compound is not classified as a hazardous substance, it should be disposed of as chemical waste.[2] The disposal method will depend on whether the material is contaminated.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine if the this compound waste is contaminated with any hazardous materials.

  • Uncontaminated Waste:

    • Small Quantities (Solid): May be disposed of in the regular laboratory trash, provided it is securely contained.

    • Small Quantities (Aqueous Solution): Can be flushed down the sanitary sewer with copious amounts of water.

  • Contaminated Waste: If contaminated with a hazardous substance, the waste must be treated as hazardous.

    • Container: Use a compatible, leak-proof, and sealed container.

    • Labeling: Clearly label the container with the contents, including all hazardous components.

    • Storage: Store the hazardous waste in a designated satellite accumulation area.[6]

    • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal service.

  • Empty Containers:

    • Uncontaminated: Rinsate from uncontaminated containers can be disposed of down the sanitary sewer.

    • Contaminated: If the original material was contaminated, the rinsate must be collected and treated as hazardous waste.[6]

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action start Handling this compound base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-Toe Shoes start->base_ppe Always Required check_dust Potential for Dust Generation? check_splash Potential for Splash? check_dust->check_splash No respirator Add N95 Respirator check_dust->respirator Yes face_shield Add Face Shield check_splash->face_shield Yes proceed Proceed with Experiment check_splash->proceed No base_ppe->check_dust respirator->check_splash face_shield->proceed

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

References

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